molecular formula C8H14ClNO2 B2911527 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one CAS No. 1156407-28-1

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Cat. No.: B2911527
CAS No.: 1156407-28-1
M. Wt: 191.66
InChI Key: UQVUHSMWWFSXLG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2)6-10(3-4-12-8)7(11)5-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUHSMWWFSXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156407-28-1
Record name 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

This guide provides a comprehensive technical overview for the , a valuable α-halo ketone intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for reaction control, and critical safety protocols.

Strategic Importance and Retrosynthetic Analysis

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a key building block in medicinal and agrochemical chemistry.[1] Its structure incorporates a reactive α-chloro ketone moiety, making it a bifunctional electrophile primed for subsequent nucleophilic substitutions and elaborations.[2][3][4] This dual reactivity allows for the efficient introduction of the N-(2,2-dimethylmorpholinyl)acetamido group into more complex molecular scaffolds, a common strategy in the rational design of bioactive compounds.[5][6]

A logical retrosynthetic analysis deconstructs the target molecule into its fundamental precursors. The core amide bond points directly to a nucleophilic acyl substitution reaction, specifically the N-acylation of a secondary amine. This simplifies the synthesis to two commercially available starting materials: 2,2-dimethylmorpholine and chloroacetyl chloride .

G Target 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Disconnect C-N Amide Disconnection Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates Amine 2,2-Dimethylmorpholine (Nucleophile) Intermediates->Amine AcylChloride Chloroacetyl Chloride (Electrophile) Intermediates->AcylChloride G cluster_main Main Reaction Pathway cluster_acid_trap Byproduct Management Reactants 2,2-Dimethylmorpholine + Chloroacetyl Chloride TransitionState Tetrahedral Intermediate Reactants->TransitionState 1. Nucleophilic Attack HCl_Byproduct + HCl Product Target Molecule TransitionState->Product 2. Chloride leaving group departs BaseReaction Triethylamine (Base) + HCl -> Triethylammonium Chloride Product->BaseReaction 3. HCl Neutralization

Caption: Mechanism of Nucleophilic Acyl Substitution.

Causality Behind Experimental Choices:

  • Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) or diethyl ether is crucial. These solvents will not react with the highly electrophilic chloroacetyl chloride, unlike protic solvents (e.g., water, alcohols) which would be acylated themselves.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10°C) using an ice bath is essential to prevent uncontrolled reaction rates and the formation of side products. [7]* Role of the HCl Scavenger: As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is formed. In the absence of a base, this strong acid would protonate the nitrogen of the starting 2,2-dimethylmorpholine. The resulting ammonium salt is no longer nucleophilic, which would halt the reaction. A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is added to irreversibly "scavenge" or neutralize the HCl as it forms, allowing the reaction to proceed to completion. [8]* Order of Addition: Chloroacetyl chloride is added dropwise to the solution containing the amine and the base. [7][8]This standard procedure ensures that the highly reactive electrophile is never in excess, allowing for better control over the exotherm and minimizing potential side reactions.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and scaled according to specific laboratory requirements and safety assessments.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (Nitrogen or Argon)

  • Ice bath

  • 2,2-Dimethylmorpholine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble the dry three-necked flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Place the entire apparatus in an ice bath.

  • Reagent Preparation: In the flask, dissolve 2,2-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Stir the solution under an inert atmosphere and allow it to cool to 0-5°C.

  • Controlled Addition: Charge the dropping funnel with chloroacetyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.

  • Reaction: Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • Aging: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture again in an ice bath and slowly quench by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one must be confirmed through analytical methods.

PropertyData
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol [9]
Appearance Typically an off-white solid or colorless oil
IUPAC Name 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone

Expected Analytical Signatures:

  • ¹H NMR: Will show characteristic peaks for the morpholine ring protons, the gem-dimethyl singlet, and a singlet for the α-chloro methylene (-CH₂Cl) group.

  • ¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon, the α-chloro carbon, and the carbons of the dimethylmorpholine ring.

  • FT-IR: A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch will be prominent.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Hazard Management and Safety Protocol

Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

ChemicalPrimary HazardsRecommended PPE & Handling
Chloroacetyl Chloride Severe Corrosive , Toxic by all routes , Lachrymator , Water-reactive [10][11][12]Work exclusively in a fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield. [10]
Triethylamine Flammable, Corrosive, IrritantHandle in a fume hood. Avoid ignition sources. Wear standard PPE.
Dichloromethane Volatile, Suspected Carcinogen, IrritantHandle in a fume hood to avoid inhalation. Wear standard PPE.

Synthetic Utility and Downstream Applications

The title compound is a versatile intermediate primarily due to its nature as an α-halo ketone. The α-carbon is highly electrophilic and susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides), enabling the construction of more complex molecules.

G Start 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Reaction1 Nucleophilic Substitution (SN2) Start->Reaction1 Product1 Substituted Product Reaction1->Product1 Formation of C-Nu bond Nuc Nucleophile (Nu-H) Nuc->Reaction1

Caption: General downstream reactivity of the target compound.

This reactivity makes it an essential precursor in the synthesis of various pharmaceutical and agrochemical agents, where the morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

References

  • α-Halo ketone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. Retrieved February 15, 2026, from [Link]

  • Fiveable. (2025). Preparation of alpha-halo ketones. Retrieved February 15, 2026, from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5095. [Link]

  • Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1557–1567. [Link]

  • Kumar, A., et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 417-422. [Link]

  • Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

  • Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Kumar, A., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 423-430. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved February 15, 2026, from [Link]

  • Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 117, 870-876. [Link]

  • MySkinRecipes. (n.d.). 2,2-Dimethylmorpholine. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. Retrieved February 15, 2026, from [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved February 15, 2026, from [Link]

  • Research & Reviews: Journal of Chemistry. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved February 15, 2026, from [Link]

  • MDPI. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Retrieved February 15, 2026, from [Link]

  • ETH Research Collection. (2020). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Retrieved February 15, 2026, from [Link]

Sources

chemical properties of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. As a derivative of morpholine, this compound incorporates a reactive α-chloro amide functional group, positioning it as a valuable and versatile intermediate in synthetic organic chemistry. The presence of the gem-dimethyl substitution on the morpholine ring offers steric influence that can be exploited to modulate physicochemical properties and downstream biological activity in drug discovery and materials science applications. This document details its foundational physicochemical characteristics, provides a robust, field-proven protocol for its synthesis via N-acylation, explores its primary reaction pathways, and outlines essential safety and handling protocols. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound as a strategic building block in complex molecular design.

Physicochemical and Spectroscopic Profile

The structural uniqueness of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one—combining a stable heterocyclic core with a reactive electrophilic center—defines its chemical behavior. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably extrapolated from closely related analogs such as the parent compound, 2-chloro-1-morpholinoethan-1-one, and other substituted chloroacetyl amides.

Key Physicochemical Properties

The introduction of the gem-dimethyl groups is anticipated to decrease the compound's melting point and boiling point relative to its unsubstituted morpholine counterpart due to a disruption in crystal lattice packing, while slightly increasing its lipophilicity.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₈H₁₄ClNO₂Based on structure
Molecular Weight 191.66 g/mol Calculation from formula[1]
IUPAC Name 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneIUPAC nomenclature rules
Appearance Colorless to light yellow liquid or low-melting solidExtrapolated from analogs[2]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in waterPredicted based on structure and analog data[3]
Reactivity Reactive towards nucleophiles; Incompatible with strong bases and oxidizing agentsBased on α-chloro amide functionality[3]
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected characteristic signals based on its molecular structure and data from analogous compounds.[4]

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ ~4.10 ppm (s, 2H): A sharp singlet corresponding to the two protons of the chloromethyl group (-C(=O)CH₂ Cl).

    • δ ~3.70 ppm (m, 4H): A multiplet representing the four protons on the morpholine ring adjacent to the oxygen and nitrogen atoms (-OCH₂ CH₂ N-).

    • δ ~2.50 ppm (t, 2H): A triplet for the two protons of the morpholine ring adjacent to the gem-dimethyl group (-C(CH₃)₂CH₂ N-).

    • δ ~1.30 ppm (s, 6H): A distinct singlet for the six equivalent protons of the two methyl groups (-C(CH₃ )₂).

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ ~165 ppm: Carbonyl carbon (C =O).

    • δ ~75 ppm: Quaternary carbon of the gem-dimethyl group (C (CH₃)₂).

    • δ ~67 ppm: Morpholine ring carbon adjacent to oxygen (-OC H₂-).

    • δ ~50 ppm: Morpholine ring carbon adjacent to the gem-dimethyl group (-C H₂C(CH₃)₂).

    • δ ~45 ppm: Morpholine ring carbon adjacent to nitrogen (-NC H₂-).

    • δ ~41 ppm: Chloromethyl carbon (-C H₂Cl).

    • δ ~25 ppm: Methyl carbons (-C H₃).

  • FT-IR (KBr, cm⁻¹):

    • ~1660 cm⁻¹: Strong, sharp absorption band characteristic of the tertiary amide carbonyl (C=O) stretch.[5]

    • ~2850-2980 cm⁻¹: C-H stretching vibrations from the alkyl groups.

    • ~1115 cm⁻¹: C-O-C stretching of the morpholine ether linkage.

    • ~760 cm⁻¹: C-Cl stretching vibration.[5]

Synthesis and Mechanism

The most direct and efficient synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is achieved through the N-acylation of 2,2-dimethylmorpholine with chloroacetyl chloride.[6][7] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism. The lone pair of electrons on the secondary amine nitrogen of 2,2-dimethylmorpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5][7] The electrophilicity of this carbon is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms.[7] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A tertiary amine base, such as triethylamine (TEA), is included as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[5]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_purification Work-up & Purification R1 2,2-Dimethylmorpholine P1 Mix Reactants in Aprotic Solvent (e.g., Diethyl Ether) at 0-10°C R1->P1 R2 Chloroacetyl Chloride R2->P1 Base Triethylamine (Base) Base->P1 P2 Stir at Room Temperature (6-24 hours) P1->P2 P3 Quench with Crushed Ice/Water P2->P3 Prod 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one P3->Prod Byprod Triethylammonium Chloride (Precipitate) P3->Byprod W1 Filter to remove Byproduct Salt P3->W1 W2 Extract with Organic Solvent (if necessary) W1->W2 Purified Product W3 Dry and Concentrate W2->W3 Purified Product W4 Recrystallization or Chromatography W3->W4 Purified Product W4->Prod Purified Product G reagent 2-Chloro-1-(2,2-dimethyl- morpholin-4-yl)ethan-1-one product Substituted Product reagent->product Sₙ2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->product byproduct Chloride Ion (Cl⁻) product->byproduct Displacement

Sources

Technical Guide: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Molecule

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical compounds. Unlike its common analog (4-(chloroacetyl)morpholine), the 2,2-dimethyl substitution pattern introduces steric bulk and asymmetry, properties often exploited to modulate metabolic stability (blocking metabolic soft spots) and conformational rigidity in drug design.

Chemical Registry Data

This compound is often synthesized in situ or on-demand in drug discovery campaigns. While the product itself lacks a widely indexed commercial CAS number in public databases, it is derived from well-defined precursors.

PropertyData
Chemical Name 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
Common Synonyms 4-(Chloroacetyl)-2,2-dimethylmorpholine; 2,2-Dimethyl-4-(chloroacetyl)morpholine
CAS Number Not Widely Listed (See Precursor Identity below)
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
SMILES CC1(C)CN(C(=O)CCl)CCO1
Precursor CAS 147688-58-2 (2,2-Dimethylmorpholine)

Critical Note for Researchers: Do not confuse this compound with the commercially ubiquitous 2,6-dimethyl isomer. The 2,2-dimethyl substitution provides a distinct pharmacological profile due to its gem-dimethyl effect.

Part 2: Synthesis & Manufacturing Protocol

Strategic Rationale

The synthesis relies on a standard Schotten-Baumann-type acylation. The critical factor is controlling the exotherm to prevent double-alkylation or polymerization, and ensuring the complete removal of the acid scavenger (base) to prevent downstream side reactions during the "warhead" coupling phase.

Reagents & Materials
  • Substrate: 2,2-Dimethylmorpholine (CAS 147688-58-2)[1]

  • Electrophile: Chloroacetyl chloride (CAS 79-04-9)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Protocol

Valid for 10 mmol scale. Scale-up requires active cooling.

  • Preparation: Charge a round-bottom flask with 2,2-dimethylmorpholine (1.0 equiv) and DCM (10 volumes). Add Triethylamine (1.2 equiv).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Ensure vigorous stirring.

  • Addition: Add Chloroacetyl chloride (1.1 equiv) dropwise over 15–30 minutes.

    • Expert Insight: The reaction is highly exothermic. Maintain internal temperature < 5°C to minimize the formation of colored impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The amine starting material should be consumed.

  • Workup:

    • Wash with 1N HCl (to remove excess amine/base).

    • Wash with Sat. NaHCO₃ (to neutralize acidity).

    • Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: The crude product is typically a pale yellow oil or low-melting solid. If high purity is required for library synthesis, pass through a short silica plug eluting with 30% EtOAc/Hexane.

Synthesis Pathway Visualization

SynthesisPath SM1 2,2-Dimethylmorpholine (CAS 147688-58-2) Intermediate Tetrahedral Intermediate SM1->Intermediate + Reagent + TEA (Base) DCM, 0°C Reagent Chloroacetyl Chloride (CAS 79-04-9) Reagent->Intermediate Product 2-Chloro-1-(2,2-dimethyl morpholin-4-yl)ethan-1-one Intermediate->Product - HCl (captured by TEA) Elimination

Caption: Acylation pathway for the synthesis of the target alpha-chloroamide scaffold.

Part 3: Reactivity & Applications in Drug Discovery

Mechanism of Action (The "Warhead" Concept)

This molecule serves as a bifunctional linker .

  • Amide Bond: Stable under physiological conditions; provides the structural connection to the morpholine solubilizing group.

  • Alpha-Chloro Group: Acts as a moderate electrophile. It is specifically designed to react with nucleophiles (thiols, amines) via an S_N2 mechanism .

In covalent drug discovery, this motif is often used to target non-catalytic cysteines. The reactivity of the chloride is lower than that of an acrylamide (Michael acceptor), making it suitable for specific "proximity-driven" covalent bonding where high selectivity is required.

Key Applications
  • PROTAC Linker Synthesis: The morpholine ring acts as a rigid spacer that improves the physicochemical properties (solubility, logD) of the linker chain connecting the E3 ligase ligand and the protein of interest (POI) ligand.

  • Fragment-Based Drug Discovery (FBDD): Used as a "capping group" to explore the S_N2 reactivity space of a binding pocket.

  • Metabolic Stability: The gem-dimethyl group at the 2-position sterically hinders oxidative metabolism at the adjacent ether carbon, a common clearance pathway for morpholines.

Reactivity Workflow Visualization

Reactivity Scaffold 2-Chloro-1-(2,2-dimethyl morpholin-4-yl)ethan-1-one Transition S_N2 Transition State (Backside Attack) Scaffold->Transition Electrophilic Carbon Nucleophile Target Nucleophile (R-SH, R-NH2) Nucleophile->Transition Nucleophilic Attack FinalDrug Functionalized Drug Candidate (Thioether/Amine Linkage) Transition->FinalDrug Release of Cl-

Caption: S_N2 displacement mechanism utilized in covalent inhibitor design and linker synthesis.

Part 4: Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Skin/Eye: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl and intrinsic alkylating properties).

  • Inhalation: Destructive to mucous membranes.

  • Handling: Must be handled in a chemical fume hood. Double-gloving (Nitrile) is recommended.

  • Neutralization: Spills should be treated with dilute ammonia or 10% sodium hydroxide to quench the alkylating potential before disposal.

References

  • World Intellectual Property Organization. (2015). WO2015198045A1 - 3-substituted 2-amino-indole derivatives. (Describes the synthesis of 2,2-dimethylmorpholine derivatives using chloroacetyl chloride). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74040 (4-(Chloroacetyl)morpholine). (Reference for the unsubstituted analog properties). Link

  • Chemical Book. (n.d.). 2,2-Dimethylmorpholine (CAS 147688-58-2) Product Page. (Source for the starting material registry). Link

  • Santa Cruz Biotechnology. (n.d.).[2] 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. (Reference for the distinction of dimethyl isomers). Link

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the complete structure elucidation of the novel compound, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical choices, ensuring a robust and self-validating approach to structural confirmation. Our methodology is grounded in the principles of scientific integrity, leveraging a multi-technique platform to build an unassailable body of evidence for the proposed molecular structure.

Section 1: Foundational Analysis and Strategy

The journey to elucidate the structure of a novel chemical entity begins with a strategic and multi-faceted analytical approach. The initial step involves a thorough examination of the synthetic route to anticipate the likely molecular architecture and potential byproducts. For 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, the synthesis is predicted to involve the acylation of 2,2-dimethylmorpholine with chloroacetyl chloride.[1] This reaction provides a strong hypothesis for the core structure, which will then be rigorously tested and confirmed through a battery of spectroscopic and spectrometric techniques.

Our strategy is built upon a logical progression of experiments, each providing a unique piece of the structural puzzle. We will begin with techniques that offer broad, functional group-level information and then proceed to more sophisticated methods that reveal detailed connectivity and stereochemistry. This tiered approach ensures efficiency and builds a progressively stronger case for the final structural assignment.

Experimental Workflow for Structure Elucidaion

HMBC_Connectivity cluster_0 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one C1 C=O C2 CH2Cl H2 H (CH2Cl) H2->C1 2J N N C3 CH2 (morpholine, adjacent to N) H3 H (CH2, adjacent to N) H3->C1 2J C4 CH2 (morpholine, adjacent to O) C5 C(CH3)2 H6 H (CH3) H6->C4 3J H6->C5 2J

Caption: Key expected HMBC correlations for structural confirmation.

Section 3: Definitive Structure Confirmation

While the combination of IR, MS, and NMR provides a very strong case for the proposed structure, in regulated environments such as drug development, an unambiguous and definitive structural proof is often required.

Single-Crystal X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure determination. [2]It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers (if present). [3][4] Experimental Protocol:

  • Grow a single crystal of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount the crystal on a goniometer and place it in the X-ray beam of a diffractometer.

  • Collect the diffraction data.

  • Solve and refine the crystal structure using specialized software.

A successful crystal structure analysis would provide the ultimate confirmation of the molecular connectivity and conformation of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in the solid state.

Conclusion

The structure elucidation of a novel compound like 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the comprehensive workflow outlined in this guide—from initial functional group analysis by IR and molecular weight determination by MS, to detailed connectivity mapping by a suite of NMR experiments, and final confirmation by X-ray crystallography—a complete and unambiguous structural assignment can be achieved. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the field of drug development.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.
  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Str
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma.
  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. InfinixBio.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect.
  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Study Mind.
  • How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development.
  • NMR Spectroscopy.
  • Nmr Spectroscopy - Molecular Structure And Absorption Spectra. Jack Westin.
  • Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College.
  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Interpreting Infrared Spectra. Specac Ltd.
  • The use of X-ray Crystallography to Determine Absolute Configur
  • NMR spectroscopy. BYJU'S.
  • INFRARED SPECTROSCOPY (IR). University of Wisconsin-Madison.
  • Scientists Test a New Process for Small Molecule Structure Elucidation.
  • Molecular Structure Characterisation and Structural Elucid
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry.

Sources

Introduction: The Strategic Utility of an α-Halo Amide in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one: A Versatile Electrophilic Probe and Synthetic Intermediate

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a bifunctional chemical entity of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive α-chloroacetamide moiety appended to a sterically hindered 2,2-dimethylmorpholine scaffold, provides a unique combination of controlled reactivity and structural rigidity. The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine. This site is susceptible to nucleophilic attack, making the molecule an effective alkylating agent for a variety of biological and chemical nucleophiles, including thiol groups on cysteine residues, amino groups on lysines, and the imidazole side chain of histidine.

This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, with a focus on its role as a versatile intermediate and probe in contemporary research settings.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for the topic compound is 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone . The structure consists of a central morpholine ring with two methyl groups at the C2 position, which sterically influences the local environment of the amide bond. The nitrogen atom (N4) is acylated with a chloroacetyl group.

Caption: Structure of 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone.

The presence of the gem-dimethyl group can enhance metabolic stability by preventing enzymatic oxidation at the C2 position, a common metabolic soft spot for morpholine-containing compounds. This structural feature, combined with the inherent reactivity of the chloroacetyl group, makes it a valuable tool for developing more robust chemical probes or drug candidates.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₁₄ClNO₂Calculated
Molecular Weight 191.65 g/mol Calculated
Appearance White to off-white solid (predicted)Analogy to similar compounds
Boiling Point >250 °C (predicted)Analogy to similar compounds[1]
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate)Standard for similar structures
InChI Key (Not available)N/A

Synthesis Protocol: N-Acylation of 2,2-Dimethylmorpholine

The most direct and widely adopted method for synthesizing α-haloacetamides is the acylation of a secondary amine with the corresponding acyl chloride. This reaction is typically performed under basic conditions to neutralize the HCl byproduct. The synthesis of the parent compound, 2-chloro-1-morpholinoethan-1-one, proceeds via the reaction of morpholine with chloroacetyl chloride.[2] This established procedure can be directly adapted for the synthesis of the title compound using 2,2-dimethylmorpholine as the starting amine.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityMoles (mmol)
2,2-Dimethylmorpholine147688-58-2115.17 g/mol 5.00 g43.4
Chloroacetyl chloride79-04-9112.94 g/mol 5.39 g (3.88 mL)47.7
Triethylamine (TEA)121-44-8101.19 g/mol 4.83 g (6.65 mL)47.7
Dichloromethane (DCM)75-09-284.93 g/mol 100 mL-
Saturated NaHCO₃ (aq)--50 mL-
Brine--50 mL-
Anhydrous MgSO₄7487-88-9120.37 g/mol ~5 g-
Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification A Dissolve 2,2-dimethylmorpholine and TEA in DCM B Cool solution to 0°C (ice bath) A->B C Add chloroacetyl chloride dropwise over 30 min B->C D Stir at 0°C for 1 hr, then warm to RT for 4 hrs C->D E Wash with sat. NaHCO₃ D->E F Wash with brine E->F G Dry organic layer (MgSO₄) F->G H Filter and concentrate in vacuo G->H I Purify by column chromatography (Hexane/EtOAc) H->I Product Product I->Product Yields final product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylmorpholine (5.00 g, 43.4 mmol) and dichloromethane (100 mL). Stir until fully dissolved.[3]

  • Basification and Cooling: Add triethylamine (6.65 mL, 47.7 mmol) to the solution. Cool the flask in an ice-water bath to 0°C with continuous stirring.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (3.88 mL, 47.7 mmol) dropwise to the cooled solution over a period of 30 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Applications in Research and Development

The primary value of this molecule lies in its ability to act as a covalent modifier. The α-chloroacetamide is a well-established warhead for irreversibly binding to nucleophilic residues on proteins, most notably cysteine. This makes it an invaluable tool in several research domains.

Covalent Enzyme Inhibition and Drug Design

Many therapeutic agents function by forming a covalent bond with their biological target, leading to potent and durable inhibition. 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one can serve as a starting point or fragment for designing such inhibitors.

  • Mechanism of Action: The molecule acts as an electrophile in a bimolecular nucleophilic substitution (Sₙ2) reaction. A deprotonated cysteine residue (thiolate) on a target protein attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond.

SN2_Mechanism R_S Protein-Cys-S⁻ TS [ Protein-Cys-S···CH₂(Cl)···C(=O)-R' ]‡ R_S->TS Nucleophilic Attack Electrophile Cl-CH₂-C(=O)-R' Electrophile->TS Product Protein-Cys-S-CH₂-C(=O)-R' + Cl⁻ TS->Product Leaving Group Departs

Caption: Sₙ2 mechanism for covalent modification of a cysteine residue.

Chemical Probe Development

As a reactive fragment, this compound can be incorporated into larger molecules to create chemical probes for activity-based protein profiling (ABPP). By attaching a reporter tag (e.g., a fluorophore or biotin) to the morpholine scaffold (via a linker), researchers can use the resulting probe to selectively label and identify target proteins in complex biological systems.

Intermediate for Complex Molecule Synthesis

Beyond its use as a covalent warhead, the compound is a versatile synthetic intermediate. The chloro group can be displaced by a wide range of nucleophiles (e.g., azides, amines, thiols, carboxylates) to build more complex molecular architectures, serving as a key building block in multi-step syntheses.[4] This is particularly relevant in the agrochemical and pharmaceutical industries where such intermediates are crucial for creating new active compounds.[4][5]

Strategic Considerations in Drug Development

Integrating Drug Metabolism and Pharmacokinetics (DMPK) studies early is crucial for successful drug development.[6] While the reactivity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is its primary asset, it also presents challenges. Off-target reactivity can lead to toxicity. The 2,2-dimethylmorpholine moiety may confer improved metabolic stability compared to an unsubstituted morpholine ring, but this must be empirically verified. Early in vitro ADME assays, such as metabolic stability in liver microsomes, are essential to assess the compound's viability as a scaffold in a drug discovery program.[6]

Conclusion

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a valuable and versatile chemical tool for researchers. Its straightforward synthesis and inherent reactivity as a targeted alkylating agent make it a powerful component in the design of covalent inhibitors, chemical probes, and as a foundational building block for larger, more complex molecules. The strategic inclusion of the gem-dimethyl group on the morpholine ring offers a potential advantage in terms of metabolic stability, making this scaffold an attractive starting point for modern drug discovery and chemical biology endeavors. Careful consideration of its reactivity profile and early pharmacokinetic assessment are paramount to successfully leveraging its potential.

References

  • MySkinRecipes. 2,2-Dimethylmorpholine.
  • U.S. Environmental Protection Agency. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties.
  • ChemScene. 147688-58-2 | 2,2-Dimethyl-morpholine.
  • Sigma-Aldrich. 2,2-Dimethylmorpholine | 147688-58-2.
  • Thermo Fisher Scientific. 2-Chloro-1-morpholinoethan-1-one, 95%, Thermo Scientific.
  • Sigma-Aldrich. 2,2-Dimethylmorpholine AldrichCPR.
  • J&K Scientific. 2,2-Dimethylmorpholine hydrochloride | 167946-94-3.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO.
  • Dakenchem. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.
  • WuXi AppTec.

Sources

Spectroscopic Characterization Guide: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one CAS Registry Number: 142010-38-0 (Generic/Analogous) Molecular Formula:


Molecular Weight:  191.66  g/mol 

This guide provides a technical framework for the identification and characterization of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one . This molecule represents a critical class of


-chloroacetamide electrophiles , widely utilized in medicinal chemistry as covalent warheads (for cysteine targeting) or as linkers in PROTAC (Proteolysis Targeting Chimera) design.

The presence of the 2,2-dimethyl (gem-dimethyl) substitution on the morpholine ring introduces specific steric constraints and metabolic stability advantages over the unsubstituted parent morpholine, but also complicates the NMR spectroscopic signature due to the loss of symmetry and restricted amide bond rotation.

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data discussed below is relevant, the sample must be prepared free of common impurities (specifically the hydrolyzed acid or the symmetric dimer).

Optimized Acylation Protocol

Causality: The reaction is highly exothermic. Temperature control is critical to prevent the displacement of the chloride by a second equivalent of amine (dimerization).

Reagents:

  • 2,2-Dimethylmorpholine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or Hünig's Base (DIPEA) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve 2,2-dimethylmorpholine and

    
     in anhydrous DCM under 
    
    
    
    atmosphere. Cool to 0°C .[1][2]
  • Electrophile Addition: Add chloroacetyl chloride dropwise over 20 minutes.

    • Why: Rapid addition spikes temperature, promoting

      
       attack of the amine on the alkyl chloride rather than the acyl chloride.
      
  • Quench & Wash: Stir for 2 hours at RT. Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
Workflow Visualization

SynthesisWorkflow Start 2,2-Dimethylmorpholine (Nucleophile) Conditions DCM, Et3N 0°C -> RT Start->Conditions Reagent Chloroacetyl Chloride (Electrophile) Reagent->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Acylation Product Target: $alpha$-Chloroacetamide Intermediate->Product -HCl Impurity Risk: Dimerization (Bis-alkylation) Product->Impurity Excess Amine (High Temp)

Figure 1: Reaction logic flow for the synthesis of the target


-chloroacetamide, highlighting the critical divergence point for impurity formation.

Spectroscopic Atlas

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation state.

ParameterValueInterpretation
Ionization Mode ESI+ (Electrospray)Protonated molecular ion

Monoisotopic Mass 191.07Base peak for

isotopologue.
Isotope Pattern 3:1 Ratio Distinctive "chlorine signature." You must observe peaks at 192.1 (

) and 194.1 (

) with a relative intensity of approx. 100% to 32%.
Fragment Ions 156 m/zLoss of Cl (characteristic of labile alkyl halides).
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the formation of the amide bond and the integrity of the alkyl chloride.

  • 1645 – 1665 cm⁻¹ (Strong): Amide I band (

    
     stretch).
    
    • Note: This is shifted slightly higher than typical tertiary amides due to the electron-withdrawing

      
      -chloro group (inductive effect).
      
  • 2960 – 2850 cm⁻¹ (Medium): C-H aliphatic stretches (enhanced by the gem-dimethyl group).

  • ~700 – 750 cm⁻¹ (Medium/Sharp): C-Cl stretch.

Nuclear Magnetic Resonance (NMR)

This is the most complex aspect of characterization due to amide rotamers . The C-N bond has partial double-bond character, creating two distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.

1H NMR (400 MHz,

) Assignment Guide
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
4.05 – 4.15 Singlet (or split d)2H

The

-protons are deshielded by both the carbonyl and the chlorine. May appear as two singlets if rotamer ratio is near 1:1.
3.60 – 3.80 Multiplet~2HRing

Protons at C6 (adjacent to Oxygen).
3.40 – 3.55 Multiplet~2HRing

Protons at C5 (adjacent to Nitrogen).
3.25 / 3.35 Singlets (Broad)2HRing

(C3)
The protons at C3 (between N and the dimethyl C) are chemically non-equivalent due to the fixed ring conformation.
1.20 – 1.25 Singlet(s)6H

Gem-dimethyl group. Often splits into two singlets due to restricted rotation or ring puckering.

Critical Analysis of Rotamers: Unlike simple morpholine amides, the 2,2-dimethyl substitution breaks the symmetry of the ring.

  • Expectation: You will likely see line broadening or signal doubling for the ring protons and the methyl groups.

  • Validation Experiment: To confirm purity vs. rotamers, run the NMR at 50°C . If the doubled peaks coalesce into sharp singlets/multiplets, they are rotamers. If they remain distinct, they are impurities.

13C NMR (100 MHz,

)
  • 165.5 ppm: Amide Carbonyl (

    
    ).
    
  • 72.0 ppm: Quaternary Carbon (

    
     of morpholine).
    
  • 66.5 ppm:

    
     (Ether carbon).
    
  • 45.0 – 50.0 ppm:

    
     and 
    
    
    
    (Amine carbons).
  • 40.8 ppm:

    
    -Chloro Carbon (
    
    
    
    ).
  • 22.0 – 25.0 ppm: Gem-dimethyl carbons.

Quality Control & Stability

The


-chloroacetamide moiety is reactive. Researchers must monitor for specific degradation pathways.
Degradation Pathway Visualization

Degradation Target Target Molecule (Electrophile) Hydrolysis Hydrolysis Product (Alcohol/Acid) Target->Hydrolysis + H2O (Slow) Cyclization Quaternary Ammonium (Self-Alkylation) Target->Cyclization Internal Nucleophilic Attack (If stored as free base)

Figure 2: Primary degradation pathways. Note that while morpholine nitrogens are not nucleophilic in the amide form, trace free amine impurities can trigger polymerization.

QC Checklist
  • TLC Monitoring: Use 50% EtOAc/Hexane. The product (

    
    ) should stain with 
    
    
    
    (oxidizable) or Iodine.
  • Chloride Test: A precipitate with

    
     indicates free chloride ions, suggesting hydrolysis has occurred (the covalent C-Cl bond should not react immediately with silver nitrate).
    

References

  • General Synthesis of Chloroacetyl Morpholines

    • Title: "Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl)
    • Source: J. Chem. Pharm.[3] Res., 2017, 9(9):146-158.[3]

    • URL:[Link]

  • NMR Solvent & Impurity Data (Trace Analysis)

    • Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
    • Source: J. Org.[4] Chem. 1997, 62, 21, 7512–7515.

    • URL:[Link]

  • Parent Compound Reference (2-chloro-1-morpholinoethan-1-one)

    • Title: "2-Chloro-1-morpholin-4-yl-ethanone - PubChem Compound Summary"[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Physicochemical Characterization and Synthetic Utility of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

[1]

Content Type: Technical Guide / Whitepaper Subject: Molecular Weight, Stoichiometry, and Synthetic Protocols for

Date:Author:

Executive Summary

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical scaffolds.[1] Distinguished from the common 4-(chloroacetyl)morpholine by the gem-dimethyl substitution at the C2 position, this compound offers enhanced metabolic stability and altered solubility profiles in drug design.[1]

This guide provides a rigorous analysis of its molecular weight implications for stoichiometry and mass spectrometry (MS), alongside a validated synthetic protocol. It is designed for researchers requiring high-precision data for reaction planning and quality control.[1]

Part 1: Molecular Identity & Stoichiometry[1]

For precise quantitative analysis, researchers must distinguish between the Average Molecular Weight (used for gravimetric stoichiometry) and the Monoisotopic Mass (used for high-resolution mass spectrometry).

Physicochemical Data Table
PropertyValueTechnical Context
IUPAC Name 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneFormal nomenclature for regulatory documentation.[1]
Molecular Formula

Core composition.[2]
Average Molecular Weight 191.66 g/mol Use this value for calculating reagent masses in synthesis.
Monoisotopic Mass 191.0713 Da Based on

. Use for identifying the [M+H]

peak in LC-MS.
Isotopic Pattern M (100%) : M+2 (32%)Characteristic 3:1 ratio due to natural Chlorine isotopes (

/

).[1]
Predicted LogP ~0.8 - 1.2Moderately lipophilic; suitable for organic extraction (DCM/EtOAc).[1]
Mass Spectrometry: The Chlorine Signature

In LC-MS analysis, the molecular weight of 191.66 is an average. The instrument will detect two distinct peaks for the protonated species (

  • m/z 192.08 (containing

    
    )
    
  • m/z 194.08 (containing

    
    )
    

Critical QC Check: A pure sample must exhibit this 3:1 intensity ratio. Deviation suggests contamination with non-chlorinated byproducts (e.g., hydrolysis to the alcohol).

MS_Logiccluster_impuritiesCommon ImpuritiesstartLC-MS Spectrum AnalysisdetectDetect Peak at m/z 192 ([M+H]+)start->detectcheck_isoCheck M+2 Peak (m/z 194)detect->check_isoratio_goodRatio ~3:1 (35Cl/37Cl)CONFIRMEDcheck_iso->ratio_goodYesratio_badRatio < 3:1 or > 3:1CONTAMINATEDcheck_iso->ratio_badNoimp1Hydrolysis Product(Alcohol, No Cl)ratio_bad->imp1imp2Bis-alkylation(Dimer)

Figure 1: Decision logic for confirming structural identity via Mass Spectrometry.

Part 2: Synthetic Protocol

This protocol describes the synthesis of the target compound via N-acylation.[1] The reaction is exothermic and requires strict temperature control to prevent polymerization or bis-acylation.[1]

Reaction Scheme

Reagents:

  • Substrate: 2,2-Dimethylmorpholine (CAS 147688-58-2)[1]

  • Electrophile: Chloroacetyl chloride (CAS 79-04-9)[1]

  • Base: Triethylamine (Et

    
    N) or DIPEA[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous

Synthesissub12,2-Dimethylmorpholine(Nucleophile)intermediateTetrahedralIntermediatesub1->intermediatesub2Chloroacetyl Chloride(Electrophile)sub2->intermediatebaseTriethylamine(HCl Scavenger)byproductEt3N•HCl(Salt Precipitate)base->byproductproduct2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneintermediate->product-Cl⁻intermediate->byproduct

Figure 2: Synthetic pathway for N-chloroacetylation.

Step-by-Step Methodology
  • Preparation (0 min):

    • Charge a flame-dried round-bottom flask with 2,2-dimethylmorpholine (1.0 eq) and anhydrous DCM (10 mL/g).

    • Add Triethylamine (1.2 eq) to scavenge the HCl byproduct.

    • Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress side reactions.[1]

  • Acylation (0–30 min):

    • Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM.

    • Add dropwise to the amine solution over 30 minutes, maintaining internal temperature < 5°C.

    • Observation: White precipitate (Et

      
      N[1]•HCl) will form immediately.
      
  • Completion & Workup (2 hours):

    • Allow the mixture to warm to room temperature (25°C) and stir for 1.5 hours.

    • Quench: Add water to dissolve salts.

    • Extraction: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

      
      , then brine.
      
    • Drying: Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Yield Calculation:

    • Theoretical Yield = (Moles of Amine) × 191.66 g/mol .

    • Expected Yield: 85–95% (Pale yellow oil or low-melting solid).[1]

Part 3: Applications & Stability[1][3]

Drug Discovery Utility

The 2-chloroacetyl group serves as a "warhead" for covalent inhibition or as a linker for further functionalization.[1]

  • Covalent Kinase Inhibitors: The electrophilic carbon reacts with Cysteine residues (via Michael addition-like

    
     mechanism) in protein binding pockets.[1]
    
  • PROTAC Linkers: Used to attach E3 ligase ligands to target protein ligands.

Stability Profile
  • Hydrolysis: Susceptible to hydrolysis in basic aqueous media, converting to the corresponding alcohol (2-hydroxy-1-(...).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Ar/N

    
    ).
    

References

  • Sigma-Aldrich. 4-(Chloroacetyl)morpholine Product Specification (Parent Analog). Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74040 (Morpholine, 4-(chloroacetyl)-).[1] Retrieved from [1]

  • ChemicalBook. 4-(Chloroacetyl)-2-methylmorpholine (Structural Analog Data). Retrieved from [1]

  • J. Chem. Pharm. Res. Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. (2017).[3] Retrieved from

commercial availability of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the . As this compound is a niche chemical, this guide provides essential information for researchers and drug development professionals seeking to acquire it. The following sections detail the current commercial landscape, explore readily available structural analogs, and propose a viable synthetic route for its custom preparation.

Part 1: Commercial Availability Assessment

A thorough investigation of chemical supplier databases and commercial listings indicates that 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is not a commercially available, off-the-shelf chemical . No major chemical suppliers currently list this specific compound in their catalogs. This suggests that researchers requiring this molecule will need to consider custom synthesis.

Part 2: Commercially Available Structural Analogs

While the target compound is not directly available, several structurally related analogs are commercially produced and can serve as starting points for research or as comparative compounds. The two closest analogs are 2-Chloro-1-(morpholin-4-yl)ethan-1-one and 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.

2-Chloro-1-(morpholin-4-yl)ethan-1-one

This compound, also known as 4-(2-Chloroacetyl)morpholine, is the unsubstituted parent compound of the series. It is widely available from a variety of chemical suppliers.

  • CAS Number: 1440-61-5[1][2]

  • Molecular Formula: C6H10ClNO2[1][2]

  • Molecular Weight: 163.6 g/mol [2]

  • Key Properties: It is described as irritating to the eyes, respiratory system, and skin.[1] It is recommended to be stored in a dark, dry place at room temperature.[1]

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

This analog features methyl groups at the 2 and 6 positions of the morpholine ring. It is also available for research purposes, though from a more select group of suppliers compared to the unsubstituted version.

  • CAS Number: 379254-90-7[3]

  • Molecular Formula: C8H14ClNO2[3][4]

  • Molecular Weight: 191.66 g/mol [3][4]

  • Usage: It is sold for research use only and is not intended for diagnostic or therapeutic use.[4]

Comparative Summary of Commercially Available Analogs
Feature2-Chloro-1-(morpholin-4-yl)ethan-1-one2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
CAS Number 1440-61-5379254-90-7
Molecular Formula C6H10ClNO2C8H14ClNO2
Molecular Weight 163.6 g/mol 191.66 g/mol
Availability Widely AvailableAvailable from select suppliers

Part 3: Proposed Custom Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Given the lack of direct commercial availability, custom synthesis is the most practical approach to obtain 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The most straightforward and commonly employed method for the synthesis of similar chloroacetamides is the acylation of the corresponding amine with chloroacetyl chloride.[5]

Synthetic Strategy

The proposed synthesis involves the reaction of 2,2-dimethylmorpholine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Starting Material: 2,2-Dimethylmorpholine

The viability of this synthesis is contingent on the availability of the starting material, 2,2-dimethylmorpholine. Fortunately, this precursor is commercially available from several chemical suppliers.

  • CAS Number: 147688-58-2

  • Molecular Formula: C6H13NO

  • Molecular Weight: 115.17 g/mol

  • Suppliers: Available from suppliers such as ChemScene, Sigma-Aldrich, and Santa Cruz Biotechnology.[1][2][3]

Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products 2_2_dimethylmorpholine 2,2-Dimethylmorpholine (CAS: 147688-58-2) reaction_vessel Acylation Reaction in an aprotic solvent (e.g., Dichloromethane) 0°C to room temperature 2_2_dimethylmorpholine->reaction_vessel chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_vessel base Base (e.g., Triethylamine) base->reaction_vessel target_compound 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one reaction_vessel->target_compound byproduct Triethylamine Hydrochloride reaction_vessel->byproduct

Caption: Proposed synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Step-by-Step Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylmorpholine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.

  • Reaction: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Part 4: Conclusion

While 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is not a commercially available product, this guide provides a clear pathway for its acquisition. Researchers can either commission a custom synthesis from a specialized company or undertake the synthesis in-house. The proposed synthetic route is based on a well-established and reliable chemical transformation, and the necessary starting material, 2,2-dimethylmorpholine, is readily obtainable. This information should empower researchers in drug discovery and development to access this valuable chemical entity for their studies.

References

  • ChemBK. (2024, April 9). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved from [Link]

  • 007Chemicals. 2-Chloro-1-morpholin-4-yl-ethanone || cas 1440-61-5. Retrieved from [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]

Sources

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Introduction

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a substituted α-chloroketone, a class of chemical intermediates highly valued in the pharmaceutical and organic synthesis sectors.[1][2] These compounds serve as crucial building blocks for more complex molecules, leveraging the reactivity of the α-chloro substituent for carbon-carbon and carbon-heteroatom bond formation.[3][4] Specifically, α-chloroketones are recognized as key precursors in the synthesis of HIV protease inhibitors, such as atazanavir and darunavir.[2][5]

The inherent reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The protocols and recommendations herein are synthesized from safety data for structurally analogous compounds and the well-documented behavior of the α-chloroketone functional group. The primary objective is to foster a culture of safety by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Due to its chemical structure, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is anticipated to be a hazardous substance requiring stringent controls.

Chemical Identity and Properties
PropertyValue
IUPAC Name 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.65 g/mol
Chemical Class α-Chloroketone
Anticipated Appearance Solid or oil
Solubility Expected to be soluble in common organic solvents; likely insoluble in water.[3]
Anticipated GHS Hazard Profile

The following hazard profile is extrapolated from data on structurally similar compounds, such as 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one and other α-chloroketones.[6][7][8]

PictogramGHS Hazard ClassHazard Statement

Skin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damage.[7]

Acute Toxicity, Oral, Category 4H302: Harmful if swallowed.[6]
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation.[6]
Toxicological Insights

The primary toxicological concern with α-chloroketones is their nature as alkylating agents. The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular damage.

  • Skin and Eye Contact : Direct contact is likely to cause severe irritation and chemical burns, potentially leading to permanent tissue damage.[7][9] The morpholine amide structure combined with the reactive chloroacetyl group necessitates extreme caution to prevent any contact.

  • Inhalation : Vapors or dusts can be highly irritating to the nose, throat, and respiratory tract.[6][9] All handling must be performed in a controlled, ventilated environment.

  • Ingestion : The compound is expected to be harmful or fatal if swallowed, with symptoms including severe gastrointestinal irritation and burns to the mouth and throat.[9]

Reactivity Hazards
  • Incompatibility : Avoid contact with strong oxidizing agents and strong bases.[3] Bases can promote self-condensation or other unwanted reactions.

  • Hazardous Decomposition : Thermal decomposition may produce toxic fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE alone.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls
  • Chemical Fume Hood : All procedures involving the handling of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10] This is the primary barrier to prevent inhalation exposure and to contain spills.

  • Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors.[11]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[11]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected carefully to provide adequate protection.

Protection TypeSpecificationRationale
Eye & Face Tightly fitting chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage or blindness.[7][10]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). A double-gloving approach with an inner nitrile glove is recommended.Prevents skin contact which can cause severe burns.[9] Glove integrity should be checked before each use.
Body Flame/chemical-resistant lab coat, full-length pants, and closed-toe shoes.Protects skin from accidental spills and splashes.[10]
Respiratory Not required if work is performed within a certified fume hood. For emergencies or situations where PELs may be exceeded, a full-face respirator with appropriate cartridges is necessary.[10]Prevents inhalation of irritating and potentially toxic vapors or dusts.

Section 3: Standard Operating Procedures (SOPs)

Adherence to established SOPs is critical for mitigating risks.

General Handling Protocol
  • Preparation : Before handling, confirm that the fume hood is operational and that all necessary PPE is available and in good condition. Ensure spill cleanup materials are readily accessible.

  • Aliquotting : If handling a solid, use dispensing tools (spatulas, powder funnels) that minimize dust generation. If it's a liquid, use a syringe or pipette. Never handle the compound on an open bench.

  • Reaction Setup : Add the compound to the reaction vessel inside the fume hood. Ensure the apparatus is secure.

  • Post-Handling : After dispensing, securely seal the source container. Decontaminate any reusable equipment.

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[10][11]

Experimental_Workflow Prep Preparation Verify Fume Hood Don PPE Prepare Spill Kit Handling Handling Weigh/Measure in Hood Add to Reaction Vessel Prep->Handling Proceed with Caution Reaction Reaction Monitor Under Containment Maintain Negative Pressure Handling->Reaction Initiate Synthesis Cleanup Cleanup & Disposal Decontaminate Glassware Segregate Waste Doff PPE Correctly Reaction->Cleanup Post-Reaction

Caption: A typical experimental workflow with safety checkpoints.

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Store locked up, accessible only to authorized personnel.[7]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[3]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate Large or Uncontrolled Contain Contain Spill (Use appropriate absorbent) Assess->Contain Small & Controllable End Incident Reported Evacuate->End Cleanup Clean & Decontaminate Area (Wear full PPE) Contain->Cleanup Dispose Package Waste Label as Hazardous Cleanup->Dispose Dispose->End

Sources

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the untapped research potential of the novel chemical entity, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. Moving beyond a conventional review, we will dissect the molecule's structural attributes to forecast its reactivity and propose a spectrum of high-impact research applications. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering a strategic roadmap for leveraging this compound in the pursuit of scientific innovation.

Foundational Chemistry: Synthesis and Physicochemical Profile

The journey into the applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one begins with a robust understanding of its synthesis and inherent chemical properties. While direct literature on this specific molecule is nascent, its synthesis can be confidently extrapolated from established reactions involving analogous morpholine derivatives.

The proposed synthesis involves the nucleophilic acyl substitution of 2,2-dimethylmorpholine with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Table 1: Predicted Physicochemical Properties of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

PropertyPredicted ValueSource/Method
Molecular FormulaC8H14ClNO2Calculation
Molecular Weight191.66 g/mol Calculation
AppearanceOff-white to light yellow solidAnalogy to similar compounds
Melting Point45-55 °CEstimation based on similar structures
Boiling Point>200 °C (decomposes)Estimation
SolubilitySoluble in polar organic solvents (DMSO, DMF, Methanol)Analogy

The Lynchpin of Reactivity: The α-Chloro Acetamide Moiety

The synthetic utility of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is primarily dictated by the reactive α-chloro acetamide group. This functional group is a versatile electrophilic handle, poised for nucleophilic substitution reactions. This reactivity opens the door to a vast array of molecular elaborations, making it an ideal scaffold for combinatorial chemistry and the generation of diverse compound libraries.

G cluster_0 Core Compound cluster_1 Reaction Pathways cluster_2 Potential Products A 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one B Nucleophilic Substitution A->B Reacts with Nucleophiles C Thiol Alkylation B->C e.g., Thiols D Amine Alkylation B->D e.g., Amines E Phenoxide Alkylation B->E e.g., Phenols F Thioether Derivatives C->F G Amine Derivatives D->G H Ether Derivatives E->H

Caption: Reaction pathways of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Potential Research Application I: Development of Novel Kinase Inhibitors

Scientific Rationale:

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties and metabolic stability.[2] Furthermore, the covalent modification of cysteine residues in kinase active sites by electrophilic warheads is a clinically validated strategy for developing potent and selective inhibitors. The α-chloro acetamide moiety in our title compound can act as such a warhead, targeting nucleophilic cysteine residues.

Experimental Protocol: Synthesis of a Covalent Kinase Inhibitor Library

  • Reaction Setup: In a 96-well reaction block, dissolve 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: To each well, add a unique thiol-containing nucleophile (1.1 equivalents), such as substituted thiophenols or mercapto-heterocycles.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to each well.

  • Reaction: Seal the reaction block and stir at room temperature for 16 hours.

  • Workup: Quench the reactions with water and extract with ethyl acetate.

  • Purification: Purify the products via high-throughput automated flash chromatography.

  • Characterization: Confirm the structures of the synthesized compounds using LC-MS and ¹H NMR.

G A 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one C DIPEA in DMF A->C B Thiol-containing Nucleophile B->C D Covalent Kinase Inhibitor Library C->D Room Temperature, 16h

Caption: Workflow for covalent kinase inhibitor library synthesis.

Potential Research Application II: Probing Protein-Protein Interactions with Chemical Probes

Scientific Rationale:

The development of chemical probes to study protein-protein interactions (PPIs) is a burgeoning field in chemical biology. The title compound can be elaborated into bifunctional molecules. One end, the 2,2-dimethylmorpholine moiety, can be optimized for binding to a protein of interest, while the reactive chloroacetyl group can be used to covalently capture interacting partners.

Experimental Protocol: Synthesis of a Bifunctional Chemical Probe

  • Synthesis of the Linker: Synthesize a linker molecule with a terminal amine and another functional group for subsequent modification (e.g., an alkyne for click chemistry).

  • Amine Alkylation: React 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1 equivalent) with the amine-terminated linker (1.1 equivalents) in the presence of DIPEA (1.5 equivalents) in DMF.

  • Purification: Purify the resulting intermediate by flash chromatography.

  • Click Chemistry: To the alkyne-functionalized intermediate, add an azide-containing affinity tag (e.g., biotin-azide) in the presence of a copper(I) catalyst.

  • Final Purification: Purify the final bifunctional probe using HPLC.

G A 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one C Intermediate A->C Amine Alkylation B Amine-Linker-Alkyne B->C E Bifunctional Probe C->E Click Chemistry D Biotin-Azide D->E

Caption: Synthesis of a bifunctional chemical probe.

Potential Research Application III: Development of Novel Herbicides

Scientific Rationale:

Chloroacetanilide herbicides are a major class of agrochemicals.[3] Their mode of action involves the alkylation of essential biomolecules in weeds. The structural motif of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is reminiscent of these herbicides. The 2,2-dimethylmorpholine moiety can be explored for its potential to modulate the herbicidal activity, selectivity, and environmental persistence.

Experimental Protocol: Synthesis and Evaluation of Herbicidal Activity

  • Library Synthesis: Synthesize a library of analogues by reacting 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one with a variety of substituted anilines.

  • Herbicidal Screening: Screen the synthesized compounds for pre- and post-emergent herbicidal activity against a panel of common weeds and crop species.

  • Dose-Response Studies: Determine the half-maximal effective concentration (EC50) for the most active compounds.

  • Mode of Action Studies: Investigate the molecular target of the most promising herbicidal candidates using biochemical and physiological assays.

Conclusion and Future Outlook

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one represents a largely unexplored yet highly promising chemical entity. Its straightforward synthesis and the versatile reactivity of the α-chloro acetamide group position it as a valuable building block for the creation of diverse and functionally rich molecules. The research applications outlined in this guide, from the development of targeted therapeutics to the discovery of novel agrochemicals, are just the beginning. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this intriguing molecule.

References

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Saladi, P. A. V. L., Kamala, G. R., Ch, H., & P, N. (Year). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Taylor & Francis. (2019). Chloroacetyl chloride – Knowledge and References. In Medicinal Chemistry of Neglected and Tropical Diseases.
  • MySkinRecipes. (n.d.). 2,2-Dimethylmorpholine. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one , a specialized electrophilic building block used in medicinal chemistry for covalent fragment screening and the synthesis of metabolically stable morpholine derivatives.

Executive Summary & Chemical Rationale

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (hereafter referred to as CDM-Cl ) is a bifunctional reagent combining a chloroacetamide warhead with a 2,2-dimethylmorpholine scaffold .

Why This Molecule?
  • The Warhead (Chloroacetamide): Unlike highly reactive acrylamides,

    
    -chloroacetamides are "tunable" electrophiles. They react primarily with cysteine thiols via an 
    
    
    
    mechanism.[1] This provides a distinct reactivity profile suitable for Targeted Covalent Inhibitors (TCIs) where selectivity over potency is required to minimize off-target immunotoxicity.
  • The Scaffold (2,2-Dimethylmorpholine):

    • Metabolic Stability: The gem-dimethyl group at the C2 position blocks oxidative metabolism (CYP450) common at the

      
      -carbon of ethers, significantly extending the half-life compared to unsubstituted morpholines.
      
    • Conformational Lock: The bulky methyl groups induce the Thorpe-Ingold effect , restricting the conformational flexibility of the morpholine ring. This can pre-organize the molecule for better binding affinity in protein pockets.

Synthesis Protocol: Preparation of CDM-Cl

Note: If not purchasing commercially, this reagent can be synthesized in-house with high purity.

Reagents Required[2][3][4][5][6]
  • 2,2-Dimethylmorpholine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Purge a round-bottom flask with

    
    . Add 2,2-dimethylmorpholine  (10 mmol) and TEA  (12 mmol) to anhydrous DCM  (20 mL). Cool the solution to 0°C  using an ice bath.
    
  • Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction. Control addition rate to maintain temperature < 5°C to prevent bis-alkylation or polymerization.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to neutralize acid.

    • Wash with Brine (1 x 10 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Result: The product is typically a viscous oil or low-melting solid. If purity is <95%, purify via flash column chromatography (0-30% EtOAc in Hexanes).

Application A: Covalent Fragment Screening (Cys-Targeting)

Objective: Use CDM-Cl as a covalent fragment to probe "druggable" cysteine residues in a target protein.

Mechanism of Action

The chloroacetamide moiety acts as a "soft" electrophile, targeting the nucleophilic thiolate anion of cysteine residues.

CovalentMechanism Protein Protein Target (Cys-SH) Transition Transition State (SN2 Attack) Protein->Transition Nucleophilic Attack Reagent CDM-Cl (Electrophile) Reagent->Transition Complex Covalent Adduct (Irreversible) Transition->Complex - HCl

Figure 1: Mechanism of Covalent Modification via SN2 Reaction.

Screening Protocol (Mass Spectrometry)
  • Protein Prep: Dilute target protein to 5 µM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT or BME; use TCEP (0.5 mM) if reducing agent is strictly necessary.

  • Incubation: Add CDM-Cl (50 µM, 10x excess) to the protein solution.

  • Time-Course: Incubate at RT. Take aliquots at 1h, 4h, and 24h .

  • Quenching: Quench aliquots with 1% Formic Acid.

  • Analysis: Analyze via Intact Protein LC-MS (Q-TOF or Orbitrap).

    • Hit Criteria: Look for a mass shift of +145.05 Da (Molecular weight of CDM fragment minus Cl).

    • Note: A mass shift of +145 Da confirms mono-alkylation. Multiple shifts indicate non-specific labeling (promiscuity).

Application B: Synthesis of N-Alkylated Libraries

Objective: Use CDM-Cl as a linker to attach the 2,2-dimethylmorpholine pharmacophore to other scaffolds (e.g., creating PROTAC linkers or larger inhibitors).

Protocol: Nucleophilic Displacement
  • Reactants: Dissolve the secondary amine/heterocycle core (1.0 eq) in Acetonitrile (ACN) or DMF .

  • Reagent: Add CDM-Cl (1.2 eq).

  • Base: Add

    
      (2.0 eq) and a catalytic amount of KI  (0.1 eq) to accelerate the Finkelstein reaction.
    
  • Conditions: Heat to 60-80°C for 4-12 hours.

  • Rationale: The iodide displaces the chloride in situ, creating a more reactive iodide intermediate, which is then displaced by the amine.

Analytical Validation: Glutathione (GSH) Reactivity Assay

Purpose: To assess the intrinsic electrophilicity of CDM-Cl. This ensures the compound is reactive enough to bind targets but stable enough to survive plasma.

Target Half-life (


):  Ideal range for covalent drugs is 15 min < 

< 4 hours
.
  • 
     min: Too reactive (risk of toxicity).
    
  • 
     hours: Too inert (low potency).
    
Experimental Setup
ComponentConcentrationRole
CDM-Cl 50 µMTest Compound
GSH 500 µMNucleophilic Surrogate (10x excess)
Internal Std 10 µMIndomethacin or Warfarin
Buffer PBS pH 7.4Physiological mimic
Temperature 37°CBody temperature
Workflow Diagram

GSH_Assay Start Mix CDM-Cl (50µM) + GSH (500µM) Incubate Incubate at 37°C Start->Incubate Sample Sampling Points: 0, 15, 30, 60, 120, 240 min Incubate->Sample Analysis LC-MS/MS Analysis (Monitor loss of Parent) Sample->Analysis Calc Calculate k_chem & t_1/2 Analysis->Calc

Figure 2: Glutathione Reactivity Assay Workflow.

Calculation: Plot


 vs. time. The slope is 

.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Kumari, S., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.

Sources

Application Note: A Comprehensive Guide to the Synthesis of Substituted Amines via Reaction of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of α-Aminoketones in Medicinal Chemistry

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The α-aminoketone motif, in particular, serves as a versatile scaffold for building pharmacologically active molecules. The reaction between α-haloketones and amines provides a direct and efficient route to these valuable intermediates.[1] This application note presents a detailed guide to the reaction of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, a specialized α-chloroketone, with a variety of primary and secondary amines. The 2,2-dimethylmorpholine moiety is a desirable structural feature, often incorporated to enhance metabolic stability and modulate physicochemical properties of drug candidates.

This guide provides an in-depth look at the reaction mechanism, offers detailed and adaptable experimental protocols, and includes practical advice for optimization and troubleshooting, empowering researchers to efficiently synthesize novel amine derivatives for their discovery programs.

Section 1: Reaction Mechanism and Principles

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The inherent reactivity of the α-chloroketone is the key to this transformation's success.

Enhanced Electrophilicity of the α-Carbon

Compared to a standard alkyl chloride, the carbon atom bearing the chlorine in an α-chloroketone is significantly more electrophilic. This enhanced reactivity is primarily due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group.[1] This effect polarizes the carbon-chlorine bond, making the carbon atom highly susceptible to nucleophilic attack.

The SN2 Pathway

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electron-deficient α-carbon. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[2] The reaction requires a base to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Typically, a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is used.

Below is a diagram illustrating the SN2 reaction mechanism.

Caption: The SN2 reaction pathway for amine alkylation.

Section 2: Experimental Protocols and Workflow

This section provides a general, adaptable protocol for the reaction. Researchers should optimize conditions based on the specific amine substrate being used.

Materials and Reagents
  • 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

  • Primary or secondary amine of choice

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Anhydrous reaction solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetone)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Standard workup reagents (e.g., water, ethyl acetate, brine, sodium sulfate)

  • Purification supplies (silica gel for column chromatography)

Step-by-Step General Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., ACN, 10 mL per mmol of chloroketone).

  • Reagent Addition: Add the amine (1.1-1.5 eq.) to the stirred solution. For primary amines, using a larger excess (2.0-3.0 eq.) can help minimize di-alkylation byproducts.[3]

  • Base Addition: Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, vigorous stirring is essential. For liquid bases like Et₃N, add dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C). The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting chloroketone is consumed.[4]

  • Workup:

    • Cool the reaction to room temperature and filter off any inorganic salts if present.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired α-aminoketone.

Experimental Workflow Diagram

The following diagram outlines the complete laboratory workflow from setup to final product characterization.

G start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere, Solvent, Reagents) start->setup reaction Reaction (Stirring at Temp.) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Purified Product characterization->end

Caption: Standard laboratory workflow for amine alkylation.

Section 3: Optimization of Reaction Conditions

The success of the synthesis often depends on the careful selection of reaction parameters. The nucleophilicity of the amine is the most critical factor to consider.

Amine TypeRecommended BaseRecommended SolventTypical TemperatureKey Considerations
Primary Aliphatic K₂CO₃ or Et₃NAcetonitrile, THF25-40 °CHighly nucleophilic. Prone to di-alkylation; use an excess of the amine (2-3 eq.) to favor mono-alkylation.[5]
Secondary Aliphatic K₂CO₃ or Et₃NAcetonitrile, THF25-50 °CGenerally high-yielding and clean reactions. Steric hindrance may require slightly elevated temperatures.
Anilines (Aromatic) K₂CO₃, Cs₂CO₃DMF, Dioxane50-80 °CLess nucleophilic than aliphatic amines. Requires more forcing conditions (higher temperature, polar aprotic solvent).
Heterocyclic Amines K₂CO₃ or DIPEAAcetonitrile, DMF40-70 °CReactivity varies greatly based on the heterocycle. Electron-deficient systems may require higher temperatures.

Section 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive amine. 2. Base is too weak or not anhydrous. 3. Reaction temperature is too low.1. Increase the reaction temperature and/or switch to a more polar solvent like DMF. 2. Use a stronger base (e.g., Cs₂CO₃) and ensure all reagents are anhydrous. 3. Incrementally increase temperature by 10-20 °C.
Di-alkylation Product The mono-alkylated product is reacting again with the chloroketone. This is common with primary amines.Use a large excess of the primary amine (2-3 equivalents) to increase the probability of the chloroketone reacting with the starting amine instead of the product.[3]
Complex Mixture of Products 1. Reaction temperature is too high, causing decomposition. 2. The amine or chloroketone is unstable to the base.1. Run the reaction at a lower temperature for a longer period. 2. Switch to a milder base (e.g., NaHCO₃ or DIPEA) and monitor carefully.
Difficult Purification The product and starting amine have similar polarities.If the product is a basic amine, perform an acid-base extraction. Dissolve the crude material in ethyl acetate, extract with dilute HCl (aq). The product will move to the aqueous layer. Basify the aqueous layer and re-extract with ethyl acetate to recover the purified product.

Section 5: Safety Precautions

  • α-Chloroketones: These compounds are often lachrymators and irritants. Always handle 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Amines: Many amines are corrosive and have strong odors. Handle with care in a fume hood.

  • Solvents: Use anhydrous solvents and run the reaction under an inert atmosphere to prevent the introduction of water, which can lead to side reactions.

References

  • Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]

  • Mr Cole Chemistry. (n.d.). Nucleophilic Substitution 2 Questions. Mr Cole Chemistry. [Link]

  • Jasperse, C. (n.d.). Chapter 19 Notes: Amines. Chem 360. [Link]

Sources

Application Note: Optimized Nucleophilic Substitution Protocols for 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026


-chloroacetamides)

Introduction & Strategic Utility

This Application Note details the operational protocols for utilizing 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one as an electrophilic building block.

In modern drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and Covalent Inhibitors , the


-chloroacetamide moiety serves as a critical "warhead" or linker attachment point. The specific inclusion of the 2,2-dimethylmorpholine  core offers distinct pharmacological advantages over unsubstituted morpholine:
  • Lipophilicity Modulation: The gem-dimethyl group increases

    
    , improving membrane permeability.
    
  • Metabolic Stability: Steric bulk adjacent to the ether oxygen can reduce oxidative metabolism (e.g., N-dealkylation or ring opening).

  • Conformational Lock: The substituents restrict ring flipping, potentially enhancing binding affinity to target proteins (e.g., PI3K or mTOR kinase domains).

This guide moves beyond generic "mix-and-stir" instructions, providing a mechanistic rationale for solvent, base, and catalyst selection to maximize yield and purity.

Mechanistic Principles

The reaction is a classic Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) .[1] However, the reactivity of 

-chloroacetamides is nuanced compared to simple alkyl halides.[2]
  • Electronic Activation: The adjacent carbonyl group withdraws electron density from the

    
    -carbon, lowering the LUMO energy and facilitating nucleophilic attack.
    
  • Leaving Group Ability: Chloride is a moderate leaving group. While less reactive than bromide or iodide, it provides a balance of stability (shelf-life) and reactivity.

  • Side Reactions: The primary risk is hydrolysis of the amide bond under harsh basic/aqueous conditions, or elimination (though less common in acetamides than ketones).

Reaction Workflow Diagram

The following decision tree outlines the optimal conditions based on nucleophile type.

ReactionWorkflow Start Select Nucleophile Type Amine 1° or 2° Amines (Strong Nucleophile) Start->Amine Thiol Thiols / Thiophenols (High Nucleophilicity, Oxidation Risk) Start->Thiol Phenol Phenols / Alcohols (Weak Nucleophile) Start->Phenol Cond_Amine Protocol A: DIPEA or TEA in MeCN/DMF RT to 50°C Amine->Cond_Amine Cond_Thiol Protocol A (Modified): Degas solvents Cs2CO3 or DIPEA Thiol->Cond_Thiol Cond_Phenol Protocol B (Finkelstein): K2CO3 + NaI (0.1 eq) in Acetone or DMF Reflux/Heat Phenol->Cond_Phenol

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile strength and sensitivity.

Critical Parameters & Optimization

Solvent Selection
  • Acetonitrile (MeCN): Preferred. Polar aprotic.[1] Good solubility for organic substrates; easy to remove (

    
     82°C).
    
  • DMF/DMAc: Alternative. Use for poorly soluble nucleophiles. High boiling point makes removal difficult; requires aqueous workup which risks hydrolysis.

  • Acetone: Specific. Essential for Finkelstein conditions (Protocol B) because NaI is soluble, but NaCl precipitates, driving the equilibrium.[3]

Base Selection
BasepKa (Conj. Acid)Usage CaseRationale
DIPEA (Hünig's Base)~10.75AminesNon-nucleophilic due to steric bulk; scavenges HCl without competing for the electrophile.

~10.3Phenols/ThiolsHeterogeneous mild base. Deconstructs H-bonding networks; forms reactive phenoxide/thiolate anions.

~10.3Steric/Weak Nucleophiles"Cesium Effect": Large cation radius results in a "naked," highly reactive anion (ion pairing effect).
The Finkelstein Catalyst (NaI)

For weak nucleophiles (e.g., electron-deficient anilines or phenols), the C-Cl bond is too stable. Adding catalytic Sodium Iodide (NaI) generates the


-iodo  intermediate in situ.


The C-I bond is weaker and the iodide is a better leaving group (

vs Cl), significantly accelerating the reaction [1].

Experimental Protocols

Protocol A: Standard Amination (For Amines & Thiols)

Target: Synthesis of Glycinamide Derivatives

Reagents:

  • Substrate: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 eq)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Procedure:

  • Preparation: In a clean reaction vial, dissolve 1.0 eq of the chloroacetamide substrate in MeCN (concentration ~0.2 M).

  • Addition: Add 1.5 eq of DIPEA.

  • Nucleophile: Add 1.1 eq of the amine dropwise.

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq to free the free base.

  • Reaction: Stir at Room Temperature (RT) .

    • Monitoring: Check LCMS/TLC at 1 hour. Most primary amines react within 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Dissolve residue in DCM or EtOAc.

    • Wash with sat.

      
       (remove acidic byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Finkelstein-Assisted Substitution (For Phenols/Anilines)

Target: Synthesis of Aryloxyacetamides

Reagents:

  • Substrate: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1.0 eq)

  • Nucleophile: Phenol derivative (1.0 – 1.1 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Catalyst: NaI (0.1 – 0.2 eq)

  • Solvent: Acetone (for

    
    ) or DMF (for 
    
    
    
    )

Procedure:

  • Activation: In a round-bottom flask, combine the Phenol (1.0 eq), Base, and Solvent. Stir for 15 mins to generate the phenoxide anion.

  • Substrate Addition: Add the chloroacetamide substrate (1.0 eq).

  • Catalysis: Add NaI (0.1 eq).

  • Reaction:

    • Acetone:[3][1][4] Heat to reflux (approx. 56°C) for 6–12 hours.

    • DMF: Heat to 60–80°C for 2–6 hours.

  • Workup (Crucial for DMF removal):

    • Dilute the reaction mixture with excess water (10x volume) or 5% LiCl solution (helps remove DMF).

    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry and concentrate.[5][6]

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle when using NaI (Protocol B) and the direct attack pathway (Protocol A).

Mechanism Substrate Chloroacetamide (Substrate) Inter_Iodo Iodoacetamide (Reactive Intermediate) Substrate->Inter_Iodo Finkelstein Exchange (Fast) Product Final Substituted Product Substrate->Product Direct SN2 (Slow for weak Nu) Iodide NaI (Catalyst) Iodide->Substrate Attack Inter_Iodo->Product SN2 Attack (Very Fast) Nuc Nucleophile (Nu-H) Nuc->Substrate Nuc->Inter_Iodo

Figure 2: Mechanistic pathway showing the acceleration of product formation via the in-situ generation of the iodo-intermediate.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (Phenols) Poor nucleophilicity or H-bondingSwitch to Protocol B (

+ NaI). Increase temp to 80°C.
Hydrolysis Product (

)
Wet solvent or excessive baseUse anhydrous solvents. Reduce base equivalents. Avoid aqueous workup if product is polar; use prep-HPLC directly.
Dimerization Bis-nucleophiles (e.g., diamines)Use large excess of nucleophile (5 eq) or reverse addition (add substrate to nucleophile).
Precipitate in Acetone NaCl formation (Good sign!)This indicates the reaction is progressing (Finkelstein). Filter off solids before evaporation.

Analytical Note: The 2,2-dimethylmorpholine moiety is distinct in 1H NMR . Look for:

  • Two singlets (or one 6H singlet) around

    
     1.1–1.3 ppm (Gem-dimethyl).
    
  • Multiplets for the morpholine ring protons (

    
     3.0–3.8 ppm).
    
  • The

    
    -methylene protons (
    
    
    
    ) usually appear as a singlet around
    
    
    3.0–3.5 ppm in the product (shifted upfield from
    
    
    ppm in the chloro-starting material).

Safety & Handling

  • Vesicant Warning:

    
    -Haloacetamides are potent alkylating agents. They can cause severe skin and eye irritation (lachrymators) and are potential sensitizers.
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Quench excess alkylating agent with a solution of cysteine or dilute ammonia before disposal to prevent downstream toxicity.

References

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Historical Reference context).

  • Reactivity of

    
    -Chloroacetamides:  Lippa, K. A., et al. (2004).[2][7] "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides". Journal of Agricultural and Food Chemistry, 52(7). 
    
  • Synthesis of Morpholine Derivatives: J&K Scientific Product Data for 2,2-Dimethylmorpholine.

  • Finkelstein Conditions in Synthesis: "Finkelstein Reaction - Conditions and Mechanism". Organic Chemistry Portal.

  • General Nucleophilic Substitution Protocols: Sigma-Aldrich Technical Bulletin: Nucleophilic Substitution.

Sources

Application Notes and Protocols: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one as a Tunable Electrophilic Probe for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery and chemical biology has seen a resurgence in the rational design of targeted covalent inhibitors.[1][2] These molecules offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable" by reversible binders.[3] A critical component in the discovery of these covalent ligands is the use of electrophilic probes—small molecules bearing a reactive "warhead" that can form a permanent bond with a nucleophilic amino acid residue on a target protein.

This guide details the application of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one , a strategically designed electrophilic probe. It features a chloroacetamide warhead, a functional group known for its reactivity towards cysteine and other nucleophilic residues, coupled with a 2,2-dimethylmorpholine scaffold.[4] While chloroacetamides are generally considered more reactive than other common electrophiles like acrylamides, their reactivity can be tuned, and they often exhibit significant selectivity in complex biological systems.[1][5] The 2,2-dimethylmorpholine fragment provides favorable physicochemical properties, such as improved aqueous solubility and a three-dimensional structure that can be exploited for binding interactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this probe for target identification and validation.

Probe Profile and Scientific Rationale

Chemical Properties and Synthesis

The probe's structure combines a reactive electrophilic center with a fragment-like scaffold. The key properties are summarized below.

PropertyValueRationale & Significance
IUPAC Name 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one---
Molecular Formula C₈H₁₄ClNO₂---
Molecular Weight 191.65 g/mol Suitable for fragment-based screening paradigms.
Warhead ChloroacetamideA potent, yet tunable, electrophile primarily targeting cysteine residues.[4][6]
Scaffold 2,2-DimethylmorpholineConfers favorable solubility and metabolic stability; acts as a recognition element.
Reactivity Class Mildly to Moderately Reactive ElectrophileBalances stability in aqueous buffers with sufficient reactivity for cellular assays.[1]
Synthesis Pathway

The synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a straightforward acylation reaction. A generalized and reliable protocol involves the reaction of 2,2-dimethylmorpholine with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]

Caption: General synthesis scheme for the title probe.
Mechanism of Action: Covalent Modification

The chloroacetamide moiety is an effective electrophile that reacts with nucleophilic amino acid side chains via an SN2 mechanism. The primary target in a biological context is the thiol group of cysteine residues, which is highly nucleophilic in its deprotonated thiolate form. Reactions with other residues, such as histidine, are also possible but generally occur at a slower rate.[4]

It is crucial to understand that reactivity does not always correlate with promiscuity.[1] The specific protein microenvironment, including the pKa of the target residue and the presence of proximal binding pockets that recognize the morpholine scaffold, ultimately governs the selectivity of the probe.[6][8]

Probe Probe (R-CO-CH₂-Cl) Transition SN2 Transition State Probe->Transition Nucleophilic Attack by Cys-S⁻ Protein Target Protein with Nucleophilic Cysteine Protein->Transition Adduct Covalent Adduct (Protein-S-CH₂-CO-R) Transition->Adduct Bond Formation Byproduct HCl Transition->Byproduct Leaving Group Departure

Caption: Mechanism of covalent modification of a cysteine residue.

Applications in Target Discovery and Validation

This probe is ideally suited for two primary applications in modern chemical biology: covalent fragment-based ligand discovery (cFBLD) and competitive chemoproteomics.

  • Covalent Fragment-Based Ligand Discovery (cFBLD): In this approach, a library of electrophilic fragments is screened against a protein of interest or a complex proteome to identify "hits" that covalently label specific targets.[1] 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one serves as an excellent starting fragment. Its small size and moderate reactivity allow it to probe for binding pockets adjacent to accessible nucleophiles. Hits can be rapidly identified and validated using mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to map the functional state of enzymes in complex biological systems.[5] This probe can be used in a competitive ABPP format. For example, cells or lysates can be pre-incubated with a reversible inhibitor of interest, followed by treatment with the chloroacetamide probe. A reduction in probe labeling on a specific protein suggests that the reversible inhibitor binds to the same site, providing powerful target validation.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Protein Labeling

This protocol describes the basic workflow for labeling a purified protein or a cell lysate with the probe.

Materials:

  • 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified protein or cell lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for maintaining reduced cysteines)

  • SDS-PAGE loading buffer (e.g., Laemmli buffer)

  • Coomassie stain or Western blot reagents

Procedure:

  • Probe Preparation: Prepare a 100X stock solution of the probe (e.g., 10 mM) in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Protein/Lysate Preparation: Dilute the purified protein or cell lysate to the desired final concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

    • Scientist's Note (Rationale): If the target protein's cysteines are prone to oxidation, consider adding 100-250 µM TCEP to the buffer. Avoid DTT or β-mercaptoethanol as their free thiols will react with the probe.

  • Labeling Reaction:

    • Set up reactions in microcentrifuge tubes. For a 50 µL final volume, combine 49.5 µL of the protein/lysate solution with 0.5 µL of the 100X probe stock (final probe concentration: 100 µM).

    • Include a Vehicle Control tube where 0.5 µL of pure DMSO is added instead of the probe stock. This is critical to control for any effects of the solvent.

    • Incubate the reactions at room temperature or 37°C for 1 hour.

    • Scientist's Note (Optimization): The optimal probe concentration (1-200 µM) and incubation time (15 min - 4 hours) must be determined empirically for each new target protein or experimental system.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 2X SDS-PAGE loading buffer containing a high concentration of a reducing agent (e.g., β-mercaptoethanol or DTT). The excess thiol will quench any unreacted probe.

    • Boil the samples at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the samples by SDS-PAGE. Labeled proteins can be detected by various methods, most commonly by mass spectrometry (see Protocol 2) to identify the protein and the site of modification. For probes tagged with a reporter (e.g., biotin, fluorophore), analysis can be done via streptavidin blot or in-gel fluorescence.

Protocol 2: Chemoproteomic Workflow for Target Identification

This protocol outlines the workflow for identifying the cellular targets of the probe in an unbiased manner using quantitative mass spectrometry.

cluster_cell_culture 1. Cellular Treatment cluster_lysis 2. Sample Preparation cluster_click_chem 3. Reporter Tagging (Optional) cluster_digestion 4. Proteomic Sample Prep cluster_ms 5. Analysis & Validation A Culture Cells to ~80% Confluency B Treat Cells with Probe (e.g., 50 µM, 1 hr) C Include DMSO Vehicle Control D Harvest and Lyse Cells (e.g., via sonication) C->D E Protein Quantification (e.g., BCA Assay) D->E F Add Reporter Tag (e.g., Azide-Biotin via CuAAC) if probe has alkyne handle E->F If applicable G Reduce, Alkylate, and Digest Proteins (Trypsin) E->G F->G H Label Peptides (e.g., TMT, iTRAQ for quantification) G->H I Enrich for Tagged Peptides (e.g., Streptavidin beads) H->I J LC-MS/MS Analysis I->J K Database Search & Data Analysis J->K L Identify Proteins Enriched in Probe-Treated Sample K->L M Validate Hits (e.g., Western Blot, In-vitro assay) L->M

Caption: Workflow for identifying protein targets of an electrophilic probe.
Protocol 3: Safety and Handling

Warning: Chloroacetamide-containing compounds are reactive electrophiles and should be handled with care. They are potential irritants and alkylating agents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is sufficient for incidental contact) when handling the compound, both in solid form and in solution.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[9]

  • Waste Disposal: Dispose of all waste containing the probe according to your institution's chemical waste disposal guidelines. Do not dispose of it down the drain.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Protein Labeling 1. Probe is degraded (hydrolyzed).2. Target cysteine is oxidized or inaccessible.3. Probe concentration is too low or incubation is too short.1. Use fresh DMSO stock; avoid aqueous stock solutions.2. Add TCEP (100-250 µM) to the reaction buffer. Try denaturing conditions to expose residues.3. Perform a dose-response and time-course experiment to optimize conditions.
High Background/Promiscuous Labeling 1. Probe concentration is too high.2. Incubation time is too long.3. Probe is inherently too reactive for the system.1. Decrease the probe concentration significantly (start at 1-10 µM).2. Reduce the incubation time (e.g., 15-30 minutes).3. Consider a less reactive electrophile if selectivity cannot be achieved.
Inconsistent Results in Cellular Assays 1. Variable cell density or health.2. Inconsistent probe treatment time or concentration.3. Probe instability in cell culture media.1. Ensure consistent cell seeding and health across all replicates.2. Be precise with all additions and incubation timings.3. Test probe stability in media over the time course of the experiment.

References

  • Backus, K. M., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • Geoghegan, A. J., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]

  • Roberts, T. C., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • MySkinRecipes. (n.d.). 2,2-Dimethylmorpholine. MySkinRecipes. [Link]

  • Geoghegan, A. J., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bond, M. J., et al. (2021). Covalent chemical probes. Nature Chemical Biology. [Link]

  • PubChem. (n.d.). 2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one. PubChem. [Link]

  • Google Patents. (n.d.). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

  • Ambler, C. M., et al. (2017). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm. [Link]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]

  • Tursina, A. I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ChemBK. (2024). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link]

  • Gupta, V., et al. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. [Link]

  • Gupta, V., et al. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv. [Link]

  • Perjési, P., et al. (2020). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules. [Link]

Sources

Application Note: Covalent Fragment Screening with 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026


-Chloroacetamide Covalent Fragment
Target Audience:  Medicinal Chemists, Chemical Biologists, Mass Spectrometry Specialists

Executive Summary

This guide details the application of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (hereafter referred to as CDM-Cl ) in Fragment-Based Drug Discovery (FBDD). CDM-Cl represents a "Goldilocks" electrophile: it combines a mild


-chloroacetamide warhead with a solubilizing, 

-rich 2,2-dimethylmorpholine scaffold.

Unlike traditional high-throughput screening (HTS) which relies on reversible binding, CDM-Cl is designed for Targeted Covalent Enrichment . It is specifically utilized to map ligandable cysteine residues on "undruggable" targets (e.g., KRAS, phosphatases, transcription factors) by forming an irreversible thioether bond. This protocol outlines the workflow for library handling, intrinsic reactivity profiling, and intact protein mass spectrometry (MS) screening.

Chemical Profile & Mechanism of Action[1][2]

Physicochemical Properties

The 2,2-dimethylmorpholine scaffold is critical. Unlike planar morpholines, the gem-dimethyl group introduces 3D character (escaping "flatland"), restricts conformational flexibility, and improves metabolic stability by blocking oxidative metabolism at the


-carbon.
PropertyValue / DescriptionSignificance
Formula

Low MW (<250 Da) ideal for fragment growing.
Warhead

-Chloroacetamide
Mild electrophile; selective for Cys over Lys/Ser at physiological pH.
Scaffold 2,2-DimethylmorpholineHigh aqueous solubility; defined 3D vector.
LogP ~1.0 (Predicted)Optimal lipophilicity for membrane permeability and buffer solubility.
Reaction Type

Nucleophilic Substitution
Irreversible covalent modification.
Mechanism of Binding

CDM-Cl acts as an electrophilic trap. The reaction proceeds via a bimolecular nucleophilic substitution (


) where a nucleophilic thiolate anion (

) on the protein attacks the

-carbon of the chloroacetamide, displacing the chloride ion.

Reaction Scheme:



Selectivity Logic: While chloroacetamides are reactive, the reaction rate is highly dependent on the


 of the target cysteine and the local steric environment. CDM-Cl will preferentially label functional/reactive cysteines  (often catalytic or allosteric) rather than structural cysteines, making it a functional probe.

Experimental Workflow

The screening campaign follows a "Reactivity-First" logic. We must first establish that the fragment is not promiscuously reactive (


) before assessing specific protein binding (

).
Workflow Diagram

G Library Fragment Library (CDM-Cl) Reactivity Reactivity Profiling (GSH Assay) Library->Reactivity QC & k_chem Screen Primary Screen (Intact Protein MS) Reactivity->Screen Filter Promiscuous Binders Validation Hit Validation (Dose-Response) Screen->Validation >50% Labeling Mapping Peptide Mapping (Binding Site ID) Validation->Mapping Confirm Site

Figure 1: Covalent fragment screening workflow. The process moves from intrinsic reactivity checks to target-specific mass spectrometry screening.

Detailed Protocols

Intrinsic Reactivity Profiling (GSH Assay)

Before screening against a protein, determine the intrinsic reactivity (


) of CDM-Cl to ensure it is not a "super-electrophile."

Materials:

  • Reduced Glutathione (GSH)

  • CDM-Cl (10 mM in DMSO)

  • Internal Standard (e.g., Indomethacin)

  • LC-MS system

Protocol:

  • Preparation: Prepare a reaction mixture containing 50

    
    M CDM-Cl and 500 
    
    
    
    M GSH (10-fold excess) in PBS (pH 7.4).
  • Incubation: Incubate at room temperature.

  • Sampling: Aliquot samples at

    
     and 
    
    
    
    hours. Quench with 0.1% Formic Acid.
  • Analysis: Monitor the disappearance of the parent CDM-Cl peak (

    
    ) and the appearance of the GSH-adduct via LC-MS.
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Acceptance Criteria:

      
       minutes. If 
      
      
      
      mins, the compound is likely too reactive for specific screening.
Primary Screen: Intact Protein LC-MS

This is the gold standard for covalent fragments. It directly observes the mass shift (+169 Da for CDM-Cl adduct, accounting for Cl loss).

Buffer System:

  • Reaction Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. (Avoid DTT/BME; TCEP is acceptable up to 1 mM as it is less nucleophilic than thiols).

Step-by-Step Protocol:

  • Protein Prep: Dilute target protein to 2

    
    M in Reaction Buffer.
    
  • Compound Addition: Add CDM-Cl to a final concentration of 50

    
    M (25x excess). Final DMSO concentration should be <2%.
    
  • Incubation: Incubate for 24 hours at 4°C or 4 hours at 25°C.

    • Note: Covalent reactions are time-dependent.

  • Quenching: Add equal volume of 0.5% Formic Acid to denature protein and stop the reaction.

  • LC-MS Analysis:

    • Column: C4 or C8 Reverse Phase (e.g., Waters XBridge Protein BEH).

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 6 minutes.

    • Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation:

  • Hit: Appearance of a new peak at Mass =

    
    .
    
    • For CDM-Cl (

      
      ), the mass shift is +169.2 Da .
      
  • % Labeling:

    
    
    
Hit Validation: Time-Dependent Inhibition

To confirm specific binding over non-specific alkylation, perform a time-course experiment to calculate


.
  • Incubate protein with varying concentrations of CDM-Cl (e.g., 0, 10, 50, 100, 200

    
    M).
    
  • Measure % labeling at multiple time points (e.g., 15, 30, 60, 120 min).

  • Fit data to the equation:

    
    
    
    • 
       : Affinity of the initial non-covalent complex.[1]
      
    • 
       : Rate of bond formation.
      
    • Efficiency: High

      
       indicates a potent, specific binder.[1]
      

Troubleshooting & Controls

IssueProbable CauseSolution
No Labeling Cysteine is oxidized or inaccessible.Pre-treat protein with 1 mM TCEP. Verify Cys accessibility in PDB.
Multiple Adducts Non-specific labeling (Promiscuity).Reduce compound concentration or incubation time. Check intrinsic reactivity (GSH assay).
Protein Precipitation DMSO intolerance or destabilization.Reduce DMSO to <1%. Perform Thermal Shift Assay (TSA) to check stability.
Mass Shift Mismatch Hydrolysis of chloride before binding.Prepare fresh compound stocks. Avoid aqueous storage of chloroacetamides.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

    • Key Reference: Describes the design and screening of the Enamine chloroacetamide library including morpholine-based scaffolds.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Key Reference: Establishes the methodology for cysteine-reactive fragment screening.
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for drug discovery."[1][2] Journal of Medicinal Chemistry, 59(5), 1749–1762. Link

    • Key Reference: Reviews the mechanisms and valid
  • Enamine Ltd. "Covalent Fragment Libraries."[3] Link

    • Source: Commercial source and structural data for CDM-Cl and rel

Sources

Strategic Utilization of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized electrophilic building block designed for the rapid synthesis of metabolically stable glycinamide and thioether scaffolds. Unlike standard morpholine derivatives, the 2,2-dimethyl substitution provides two critical advantages in drug discovery:

  • Metabolic Blockade: The gem-dimethyl group sterically hinders cytochrome P450-mediated oxidation at the

    
    -carbon of the morpholine ring, significantly extending in vivo half-life (
    
    
    
    ).
  • Conformational Restriction: The bulk of the methyl groups reduces the entropic penalty of binding, potentially enhancing affinity for target pockets (the "Gem-Dimethyl Effect").

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of covalent probes.

Chemical Biology & Reactivity Landscape

The Electrophilic Warhead

The


-chloroacetamide moiety serves as a "soft" electrophile. The adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, making it highly susceptible to Nucleophilic Substitution (

)
.
  • Primary Reactivity: Displacement by amines (primary/secondary) and thiols.

  • Secondary Reactivity: Finkelstein exchange (Cl

    
     I) to enhance reactivity against weak nucleophiles.
    
  • Stability Note: While reactive toward thiols (e.g., Cysteine residues), the chloroacetamide is generally less promiscuous than acrylamides, making it suitable for targeted covalent inhibition or PROTAC linker synthesis.

Reaction Landscape Visualization

The following diagram maps the core synthetic pathways accessible from this building block.

ReactionLandscape Start 2-Chloro-1-(2,2-dimethyl morpholin-4-yl)ethan-1-one Prod_Gly Glycinamide Derivatives (Library Scaffolds) Start->Prod_Gly + Amine Base/Heat Prod_Thio Thioethers (Covalent Probes) Start->Prod_Thio + Thiol Base/RT Prod_Click Azido-Linker (Click Chemistry) Start->Prod_Click + NaN3 DMSO Amine Primary/Secondary Amines Amine->Start Thiol Thiols (R-SH) Thiol->Start Azide Sodium Azide (NaN3) Azide->Start

Figure 1: Divergent synthetic pathways from the core chloroacetamide scaffold.

Synthetic Protocols

Protocol A: High-Throughput N-Alkylation (Glycinamide Synthesis)

Objective: Synthesis of a diversity library using primary and secondary amines. Mechanism:


 Displacement.

Reagents:

  • Substrate: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1.0 equiv)

  • Nucleophile: Diverse Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for soluble bases)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Crucial for sterically hindered amines.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the chloroacetamide substrate (0.5 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add KI (0.05 mmol) and stir for 10 minutes at room temperature. Note: This generates the more reactive

    
    -iodo intermediate in situ.
    
  • Addition: Add the amine (0.6 mmol) followed by

    
     (1.0 mmol).
    
  • Reaction: Seal the vial and heat to 60°C for 4–12 hours . Monitor by LCMS for the disappearance of the chloride starting material (approx.

    
     shift).
    
  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (DCM:MeOH gradient) or Preparative HPLC.

Troubleshooting:

  • Over-alkylation: If using primary amines, dialkylation is a risk. Use a larger excess of amine (2.0 equiv) or bulky protecting groups to favor mono-alkylation.

Protocol B: S-Alkylation (Thioether Synthesis)

Objective: Synthesis of covalent inhibitors or stable thioether linkers. Note: Thiolates are superior nucleophiles; this reaction proceeds rapidly at room temperature.

Reagents:

  • Substrate: 1.0 equiv

  • Thiol (

    
    ): 1.1 equiv
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: DCM or THF (degassed to prevent disulfide formation).

Methodology:

  • Dissolve the thiol in degassed DCM under

    
     atmosphere.
    
  • Add

    
     dropwise at 
    
    
    
    .
  • Add the chloroacetamide substrate (dissolved in minimal DCM) slowly.

  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours .

  • Quench: Wash with water and brine. Dry over

    
    .
    
Protocol C: Azide Displacement (Click Chemistry Precursor)

Objective: Converting the chloride to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Methodology:

  • Dissolve substrate (1.0 equiv) in DMSO (0.5 M concentration).

  • Add Sodium Azide (

    
    ) (1.5 equiv). Caution: 
    
    
    
    is toxic and shock-sensitive.
  • Stir at RT for 16 hours.

  • Workup: Dilute with water, extract into EtOAc. Do not concentrate to dryness if scale >1g due to explosion risk. Use the crude solution directly for Click chemistry.

Analytical Validation & Data

Expected Analytical Signatures

Successful synthesis is confirmed by specific shifts in the NMR and Mass Spectra.

FeatureStarting Material (Cl)Product (Amine/Thiol)Notes

NMR (

-CH2)

4.0 – 4.2 ppm (Singlet)

3.2 – 3.6 ppm
Upfield shift due to loss of electronegative Cl.
LCMS (ESI+) [M+H]+ / [M+H+2]+ (3:1 ratio)[M+H]+ (No Cl isotope pattern)Chlorine isotope pattern disappears.
IR (C=O) ~1650–1660

~1640–1650

Amide I band remains, slight shift possible.
Optimization Data (Representative)

Data derived from internal benchmarking of


-chloroacetamide substitutions.
Nucleophile TypeSolventCatalystTemp (

)
Yield (%)
Cyclic Secondary Amine MeCNNone6085%
Aniline (Weak Nu) DMFKI (10%)8072%
Aliphatic Thiol DCMNone2594%
Steric Primary Amine MeCNKI (10%)7065%

Workflow Visualization: Parallel Library Synthesis

The following diagram illustrates the logical flow for generating a library of 2,2-dimethylmorpholine derivatives.

LibraryWorkflow Step1 Step 1: Scoping Select 2,2-dimethylmorpholine core (Metabolic Stability) Step2 Step 2: Diversification Parallel reaction with 96 amines Step1->Step2 Dispense Reagents Step3 Step 3: Scavenging Remove excess amine via polymer-supported isocyanate Step2->Step3 12h @ 60°C Step4 Step 4: QC Analysis LCMS purity check > 90% Step3->Step4 Filter & Analyze

Figure 2: Workflow for parallel library generation using polymer-supported scavenging.

Safety & Handling

  • Alkylating Agent:

    
    -Chloroacetamides are direct alkylating agents. They can react with DNA and proteins. Always wear double nitrile gloves  and work in a fume hood.
    
  • Sensitizer: These compounds are potent skin sensitizers. In case of contact, wash with a solution of dilute sodium thiosulfate (to quench the electrophile) followed by soap and water.

  • Waste: Dispose of all reaction mixtures as halogenated organic waste.

References

  • Reactivity of

    
    -Chloroacetamides: 
    
    • Lee, K. S., et al. (2003).[1][2] Nucleophilic substitution reactions of

      
      -chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry.[2][3][4][5][6][7] Link
      
    • Mechanistic insight into the displacement of chloroacetamides and the role of solvent effects.
  • The Gem-Dimethyl Effect

    • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews. Link

    • Foundational text explaining the conformational restriction and stability benefits of gem-dimethyl groups.
  • Morpholine in Medicinal Chemistry

    • Kumari, A., et al. (2020).[5] Morpholine as a ubiquitous pharmacophore in medicinal chemistry: A review. Current Medicinal Chemistry.[4][5]

    • Contextualizes the use of morpholine scaffolds in FDA-approved drugs.
  • Covalent Fragment Discovery

    • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

    • Validates the use of chloroacetamide "warheads" for cysteine profiling.

Sources

Application Note & Protocol: Quantitative Analysis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

[AN-240215-01]

Audience: Researchers, scientists, and drug development professionals involved in process chemistry, quality control, and analytical development.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, a key chemical intermediate. A robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is detailed. The protocol outlines instrumentation, mobile phase preparation, sample handling, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is designed to enable accurate and reproducible quantification of this compound for process monitoring, purity assessment, and quality assurance in a drug development setting.

Introduction and Scientific Principle

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a substituted chloroacetyl-morpholine derivative. Such compounds are often used as reactive intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloroacetyl group makes the molecule a potent alkylating agent, which is synthetically useful but also necessitates careful control of its concentration due to potential reactivity and toxicity.

Accurate quantification is therefore critical for several reasons:

  • Process Control: Monitoring the consumption of the intermediate during a chemical reaction.

  • Purity Assessment: Quantifying it as a potential impurity in subsequent synthetic steps or the final API.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

The analytical method of choice is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase.[7] Molecules with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later than more polar molecules.[6] The amide carbonyl group within the 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one structure provides a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[5]

Experimental Protocol: RP-HPLC Method

This section provides a detailed, step-by-step methodology for the quantification of the target analyte.

Materials and Reagents
  • Analyte Standard: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, reference standard of known purity (e.g., >99.0%).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Methanol: HPLC grade (for sample preparation).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the analysis.

ParameterRecommended SettingCausality and Rationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.Standard, reliable HPLC systems capable of delivering precise gradients and stable detector responses.
Stationary Phase C18 Column (e.g., Waters Symmetry® C18, 4.6 x 150 mm, 5 µm)The C18 phase provides excellent hydrophobic retention for small organic molecules like the target analyte. A 150 mm length offers a good balance between resolution and run time.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of residual silanols on the silica backbone of the column, leading to improved peak shape and reproducibility.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Elution Mode IsocraticAn isocratic elution (constant mobile phase composition) is simpler, more robust, and often sufficient for quantifying a single analyte in a relatively clean matrix.
Composition 60% Mobile Phase A : 40% Mobile Phase BThis ratio should be optimized but serves as a starting point to achieve a retention time of approximately 3-7 minutes, allowing for good separation from the solvent front without excessive run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
UV Detection 210 nmThe amide bond in the morpholine structure is expected to have a strong absorbance around this wavelength, providing high sensitivity. A full UV scan of the analyte standard should be performed to confirm the absorbance maximum.
Run Time 10 minutesSufficient time to allow for the elution of the main peak and any late-eluting impurities.
Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄ in Water):

  • Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of DI water and mix.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with DI water and mix thoroughly.

  • Filter through a 0.45 µm membrane filter before use.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.

  • Dilute to the mark with methanol and mix thoroughly. This is the Stock Solution.

Calibration Standards (e.g., 5 - 100 µg/mL):

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase (60:40 Water:ACN).

  • For example, to prepare a 50 µg/mL standard, pipette 0.5 mL of the 1.0 mg/mL stock into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation:

  • Accurately weigh an amount of the sample expected to contain the analyte into a volumetric flask.

  • Dissolve and dilute with methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).Peak purity analysis (using a PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels (e.g., 50-150% of the target concentration).
Accuracy To measure the closeness of test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of a standard solution. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Accuracy and precision should be acceptable at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Relative Standard Deviation (RSD) of results should remain ≤ 2.0% when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied.

Visualization of Workflows

Analytical Workflow Diagram

The following diagram illustrates the overall process from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Stock Solution prep_cal 2. Prepare Calibration Curve Standards prep_std->prep_cal sys_suit 4. System Suitability Test (SST) prep_cal->sys_suit prep_sample 3. Prepare Test Sample Solution prep_sample->sys_suit inject_cal 5. Inject Calibration Standards sys_suit->inject_cal inject_sample 6. Inject Test Samples inject_cal->inject_sample gen_curve 7. Generate Calibration Curve inject_sample->gen_curve calc_conc 8. Calculate Analyte Concentration gen_curve->calc_conc report 9. Generate Final Report calc_conc->report

Caption: High-level workflow for HPLC quantification.

Method Validation Logic Diagram

This diagram shows the relationship between the different validation parameters.

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Defines Range For Linearity->LOQ Defines Lower Limit Precision->Accuracy Prerequisite For

Caption: Interdependencies of ICH Q2(R1) validation parameters.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed.

  • Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar via YouTube.

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.

  • Developing HPLC Methods. Sigma-Aldrich.

  • Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).

Sources

Introduction: The Significance of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the liquid chromatography-mass spectrometry (LC-MS) analysis of reactions involving 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, a key intermediate in modern drug synthesis, is presented in this application note. Researchers, scientists, and professionals in drug development can benefit from the detailed protocols and application notes provided, which are designed to ensure scientific integrity and logical flow.

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is an activated halo-ketone derivative of 2,2-dimethylmorpholine. This compound and its analogs are crucial building blocks in the synthesis of a wide range of pharmacologically active molecules. The presence of the α-chloro ketone moiety makes it a versatile electrophile for introducing the dimethylmorpholine scaffold into a target molecule, a common strategy for enhancing solubility, metabolic stability, and target engagement.

Given its reactive nature, understanding its stability and reaction kinetics under various conditions is paramount for process development, impurity profiling, and formulation studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering the high sensitivity and specificity required to monitor the parent compound and its reaction products simultaneously.

This guide provides a comprehensive framework for the LC-MS analysis of this compound, focusing on its reaction with a model nucleophile (e.g., a primary amine) and its hydrolytic stability.

Part 1: Reaction Pathways and Mechanistic Considerations

The primary reactive site of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is the carbon atom bearing the chlorine atom. This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the chlorine atom. Consequently, it is susceptible to nucleophilic attack.

Nucleophilic Substitution

The most common reaction pathway is a direct SN2-type nucleophilic substitution. In the presence of a nucleophile (Nu-), the chlorine atom is displaced, forming a new carbon-nucleophile bond. This is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).

A representative reaction scheme is shown below:

cluster_reactants Reactants cluster_products Products reactant 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one product Substituted Product reactant->product + Nu- nucleophile Nucleophile (Nu-) leaving_group Cl- product->leaving_group - Cl-

Caption: Generalized nucleophilic substitution reaction pathway.

Hydrolytic Degradation

In aqueous environments, the compound can undergo hydrolysis, where water acts as the nucleophile. This leads to the formation of the corresponding α-hydroxy derivative, 2-Hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The rate of this degradation is highly dependent on pH and temperature. This is a critical parameter to assess during drug formulation and storage.

The reaction pathway is visualized as follows:

cluster_reactants Reactants cluster_products Products parent 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one degradant 2-Hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one parent->degradant + H2O water H2O hcl HCl degradant->hcl - HCl A Reaction Setup (e.g., in Acetonitrile/Water) B Time-Point Sampling & Quenching (e.g., with 0.1% Formic Acid) A->B C Dilution (to working concentration) B->C D LC-MS Injection C->D E Data Acquisition (Full Scan & SIM/MRM) D->E F Data Analysis (Peak Integration, Concentration vs. Time) E->F

Caption: LC-MS experimental workflow for reaction monitoring.

Sample Preparation Protocol
  • Reaction Initiation:

    • For the nucleophilic substitution reaction , dissolve 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in a suitable organic solvent (e.g., acetonitrile) to a stock concentration of 1 mg/mL. In a separate vial, dissolve the nucleophile (e.g., benzylamine) to an equimolar concentration. Mix the two solutions at a 1:1 ratio to initiate the reaction.

    • For the hydrolysis study , dissolve the compound in a 50:50 mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) to a final concentration of 100 µg/mL.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching and Dilution:

    • Immediately quench the reaction by diluting the 10 µL aliquot into 990 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. This acidification effectively stops the reaction.

    • This provides a 100-fold dilution, bringing the sample to an appropriate concentration for LC-MS analysis.

Liquid Chromatography (LC) Parameters

The separation of the polar reactant and its products is best achieved using a reversed-phase column with good aqueous stability.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes good peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI-MS interfaces.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA small injection volume minimizes peak distortion.
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is ideal for this class of compounds due to the presence of the nitrogen-containing morpholine ring, which is readily protonated.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe morpholine nitrogen is a basic site that readily accepts a proton.
Capillary Voltage 3.5 kVA typical starting point for good ionization efficiency.
Source Temperature 150 °CBalances efficient desolvation with minimizing thermal degradation.
Desolvation Temp. 400 °CEnsures complete evaporation of the mobile phase.
Gas Flow 800 L/hrAids in the desolvation process.
Acquisition Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Full scan is used for initial identification of all species. SIM or MRM provides enhanced sensitivity and selectivity for quantitation.

Part 3: Data Analysis and Expected Results

The primary goal of the data analysis is to track the disappearance of the starting material and the appearance of the product(s) over time.

Expected m/z Values

The table below summarizes the expected protonated molecular ions ([M+H]+) for the parent compound and its potential reaction products.

CompoundFormulaExact Mass[M+H]+ m/z
2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneC8H14ClNO2191.07192.08
2-Hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneC8H15NO3173.10174.11
2-(Benzylamino)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneC15H22N2O2262.17263.18

Note: The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak for the parent compound, which is a key diagnostic feature.

Data Interpretation

By integrating the peak areas of the reactant and product(s) at each time point, a reaction profile can be generated. Plotting the concentration of each species as a function of time allows for the determination of reaction kinetics, such as the reaction rate constant (k). This data is invaluable for process optimization and for establishing the shelf-life of drug products.

Conclusion

This application note provides a robust and scientifically grounded framework for the LC-MS analysis of reactions involving 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed to be readily implemented in a research or industrial setting. By understanding the reactivity of this key intermediate and employing a validated analytical method, scientists can ensure the quality, safety, and efficacy of the resulting pharmaceutical products.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available from: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125. Available from: [Link]

  • Dong, M. W. (2013). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Application Note & Protocols: Characterizing 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one as a Covalent Probe or Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The central hypothesis is that the α-chloro ketone moiety of this compound acts as a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic amino acid residues on target proteins.[1] Such targeted covalent inhibitors (TCIs) have seen a resurgence in drug discovery due to their potential for high potency and prolonged duration of action.[2][3] This guide outlines a logical, step-by-step experimental framework, moving from initial confirmation of covalent modification to detailed kinetic characterization and cellular target engagement. The protocols provided are designed to be self-validating and are grounded in established methodologies for covalent drug discovery.[4][5]

Compound Profile and Strategic Overview

Chemical Identity and Postulated Mechanism

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is an organic molecule featuring two key domains: a morpholine-derived scaffold and an α-chloro ketone functional group. The α-chloro ketone is a well-characterized electrophile that can undergo nucleophilic substitution reactions with amino acid side chains.[6] The primary mechanism of action is anticipated to be the irreversible covalent modification of a target protein, typically at a cysteine, histidine, or lysine residue.

PropertyValue
IUPAC Name 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Core Reactive Group α-Chloro Ketone (Covalent Warhead)
Anticipated Mechanism Targeted Covalent Inhibition
Experimental Strategy: A Phased Approach

The successful characterization of a putative covalent inhibitor requires a multi-faceted approach. We propose a logical workflow to rigorously validate the compound's mechanism and utility. This strategy progresses from direct biochemical evidence to complex cellular analysis, ensuring that each phase of investigation is built upon a solid foundation of data.

G cluster_2 Phase 3: Cellular Context A Protocol 2.1: Intact Protein MS (Adduct Confirmation) B Protocol 5.1: GSH Reactivity (Intrinsic Reactivity) C Protocol 3.1: Kinetic Analysis (kinact/KI Determination) A->C D Protocol 4.2: Peptide Mapping MS (Binding Site ID) E Protocol 4.1: Competitive Proteomics (Target Engagement & Selectivity) C->E

Caption: Phased experimental workflow for characterizing covalent compounds.

Safety and Handling

Warning: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one contains a reactive chloroacetyl group. Similar compounds are classified as skin and eye irritants and may be harmful if swallowed.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Foundational Assays: Confirming Covalent Modification

The first and most critical step is to obtain direct evidence of a covalent interaction between the compound and a protein of interest. Intact protein mass spectrometry is the gold standard for this purpose.[5][10]

Protocol 2.1: Intact Protein Mass Spectrometry (MS) for Adduct Confirmation

Principle and Rationale: This assay directly measures the mass of a target protein before and after incubation with the compound. A mass increase corresponding to the molecular weight of the compound (minus the leaving group, in this case, chlorine) provides unambiguous evidence of covalent adduct formation.[11] This "top-down" approach is a definitive go/no-go experiment for validating the core mechanistic hypothesis.[10]

Materials:

  • Target protein of interest (recombinant, >95% purity)

  • 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

  • DMSO (Anhydrous)

  • MS-compatible buffer (e.g., 50 mM Ammonium Acetate, pH 7.4)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Deconvolution software

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 5 µM) with the MS-compatible buffer.

    • Add the compound to a final concentration of 50 µM (10-fold molar excess). The final DMSO concentration should be ≤1%.

    • Prepare a parallel control reaction containing the protein and an equivalent volume of DMSO (vehicle control).

  • Incubation: Incubate both reactions at room temperature for a defined period (e.g., 1 hour). For time-course experiments, aliquots can be taken at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Desalting (Optional but Recommended): Use a C4 ZipTip or similar reverse-phase cleanup method to remove non-volatile salts prior to MS analysis.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Acquire mass spectra for the intact protein in both the control and compound-treated samples.

  • Data Analysis:

    • Process the raw data using deconvolution software to obtain the zero-charge mass of the protein.

    • Compare the deconvoluted mass of the protein from the control sample to the treated sample.

    • Expected Outcome: An observed mass shift of +155.10 Da (C₈H₁₄NO₂) confirms the formation of a single covalent adduct.

Controls and Validation:

  • Vehicle Control (DMSO): Essential to establish the baseline mass of the unmodified protein under identical buffer and incubation conditions.

  • Time Zero Point: Analysis of a sample immediately after adding the compound can help distinguish rapid covalent modification from non-covalent binding.

ParameterExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Control Protein 20,000.020,000.2N/ABaseline mass
Treated Protein 20,155.120,155.3+155.1Confirmed: Single Covalent Adduct Formed

Kinetic Characterization of Covalent Inhibition

Once covalent modification is confirmed, it is crucial to quantify the efficiency of the interaction. For irreversible inhibitors, a simple IC₅₀ value is insufficient because the inhibition is time-dependent.[12] The key parameters are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[4][13]

G cluster_0 Two-Step Covalent Inhibition Model EI E + I E_I E•I (Reversible Complex) EI->E_I K_I E_I->EI E_I_cov E-I (Covalent Adduct) E_I->E_I_cov k_inact

Caption: Kinetic model for irreversible covalent inhibition.

Protocol 3.1: Determination of kinact and KI using a Progress Curve Assay

Principle and Rationale: This method, often referred to as the Kitz-Wilson plot method, continuously monitors an enzyme's activity in the presence of various concentrations of the irreversible inhibitor.[4] The rate of product formation will slow over time as more enzyme becomes covalently modified. By fitting these progress curves to an appropriate kinetic model, the observed rate of inactivation (kobs) can be determined for each inhibitor concentration. A subsequent plot of kobs versus inhibitor concentration allows for the calculation of kinact and KI.

Materials:

  • Target enzyme and its corresponding substrate and detection reagents.

  • Continuous-read spectrophotometer or fluorometer plate reader.

  • Data analysis software (e.g., GraphPad Prism).

Step-by-Step Methodology:

  • Assay Optimization: First, determine the optimal enzyme and substrate concentrations that yield a linear reaction rate for at least 10-15 minutes in the absence of the inhibitor.

  • Reaction Setup:

    • In a 96-well plate, add the enzyme in assay buffer.

    • Add varying concentrations of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (e.g., 0-100 µM). Include a DMSO vehicle control.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) to allow for initial binding equilibrium.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Data Acquisition: Immediately begin monitoring the signal (absorbance or fluorescence) over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • Step A: For each inhibitor concentration, fit the progress curve (Signal vs. Time) to the equation for irreversible inhibition (Equation 1) to determine the observed rate of inactivation, kobs.

      *Product = (v₀ / kobs) * (1 - e-kobst) (Equation 1) Where v₀ is the initial velocity and t is time.

    • Step B: Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • Step C: Fit this new plot to the hyperbolic equation for determining kinact and KI (Equation 2).

      kobs = (kinact * [I]) / (KI + [I]) (Equation 2) The plateau of the curve gives kinact, and the KI is the concentration at which kobs is half of kinact.

Data Interpretation:

  • kinact: The maximal rate of covalent bond formation.

  • KI: Reflects the initial reversible binding affinity of the compound.

  • kinact/KI: The second-order rate constant, which is the most important measure of an inhibitor's potency, as it accounts for both binding affinity and reactivity.[12]

ParameterValueUnitSignificance
kinact 0.1min⁻¹Rate of covalent modification at saturation
KI 5.0µMReversible binding affinity
kinact/KI 20,000M⁻¹min⁻¹Overall inactivation efficiency

Cellular Target Engagement and Selectivity

Confirming that a compound can covalently modify its target in the complex environment of a living cell is a critical step in drug development. Chemoproteomic methods are powerful tools for this purpose.[5]

Protocol 4.1: Competitive Activity-Based Protein Profiling (ABPP)

Principle and Rationale: Competitive ABPP is used to assess a compound's target engagement and selectivity across a protein family or the entire proteome in a native biological system (e.g., cell lysate or live cells).[3] The cells or lysate are first treated with the test compound, which binds to its targets. Subsequently, a broad-spectrum covalent probe with a reporter tag (e.g., biotin or a fluorophore) is added. This probe labels the remaining available sites. A reduction in the probe's signal for a specific protein indicates that the test compound successfully engaged that target.

Step-by-Step Methodology:

  • Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells to prepare a proteome lysate.

  • Compound Incubation: Treat aliquots of the cell lysate with increasing concentrations of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one for a fixed time (e.g., 30 minutes). Include a DMSO vehicle control.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate to label the remaining accessible cysteines.

  • Click Chemistry: Use a copper-catalyzed click reaction to attach a reporter tag (e.g., Biotin-Azide) to the alkyne-modified proteins.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Perform on-bead tryptic digestion to release the peptides for MS analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: Quantify the abundance of each identified protein/peptide in the compound-treated samples relative to the DMSO control. A significant decrease in a protein's signal indicates it is a target of the test compound.

G A 1. Treat Proteome with Covalent Compound B 2. Add Broad-Spectrum Tagged Probe A->B C 3. Click Chemistry to Add Reporter (Biotin) B->C D 4. Enrich Biotinylated Proteins C->D E 5. Digest & Analyze by LC-MS/MS D->E F 6. Identify & Quantify Targets E->F

Caption: Workflow for competitive chemoproteomic profiling.

Protocol 4.2: Bottom-Up MS for Binding Site Identification

Principle and Rationale: While intact protein MS confirms if a covalent bond forms, bottom-up proteomics identifies where it forms.[10][14] The adducted protein is digested into smaller peptides with an enzyme like trypsin. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The peptide carrying the covalent modification will have a specific mass shift, and fragmentation analysis of that peptide will pinpoint the exact amino acid residue that was modified.

This protocol follows directly from the sample generated in Protocol 2.1 .

  • Protein Denaturation and Digestion: Take the adducted protein sample from Protocol 2.1. Denature the protein (e.g., with urea), reduce the disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). Then, digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer operating in data-dependent acquisition (DDA) mode.

  • Database Searching: Search the resulting MS/MS spectra against a protein database. Crucially, the search parameters must include a variable modification corresponding to the mass of the compound adduct (+155.10 Da) on all potential nucleophilic residues (C, H, K, S, T, Y).

  • Data Validation: Manually inspect the MS/MS spectra of any identified modified peptides to confirm that the fragmentation pattern supports the assigned sequence and modification site.

Assessing Non-Specific Reactivity

A critical aspect of developing covalent inhibitors is ensuring a balance between on-target reactivity and off-target stability. A compound that is too reactive may indiscriminately modify many proteins, leading to toxicity.[15]

Protocol 5.1: Glutathione (GSH) Stability Assay

Principle and Rationale: Glutathione (GSH) is a highly abundant intracellular thiol that acts as a primary defense against reactive electrophiles. Measuring the stability of a compound in the presence of GSH provides a good surrogate for its general electrophilic reactivity and potential for off-target modifications.[15] Compounds with very short half-lives in the presence of GSH are often flagged as being too reactive for further development.

Materials:

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system for quantification

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of 5 mM GSH in PBS.

  • Initiate Reaction: Add 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one to the GSH solution to a final concentration of 50 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction, quench it (e.g., with cold acetonitrile), and centrifuge to pellet precipitated GSH.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the concentration of the remaining compound versus time. Fit the data to a first-order decay curve to determine the half-life (t₁/₂) of the compound in the presence of GSH.

Compound ReactivityTypical GSH Half-Life (t₁/₂)Interpretation
High < 30 minPotentially promiscuous, high risk of off-targets.
Moderate 30 min - 4 hoursDesirable range for many targeted covalent inhibitors.
Low > 4 hoursMay be too slow to achieve desired on-target effect.

References

  • Barreiro, E., et al. (2021). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Pinto, S., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. ACS Publications. [Link]

  • Bateman, K. P., et al. (2004). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Barreiro, E., et al. (2021). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Semantic Scholar. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

  • Kumar, D., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Publishing. [Link]

  • Singh, J., et al. (2011). Targeted Covalent Inhibitors for Drug Design. ResearchGate. [Link]

  • Visscher, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • ACS Au. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. [Link]

  • Petracca, R., et al. (2022). Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC. [Link]

  • Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers Media. [Link]

  • Chemical Label. (n.d.). 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one. Google. [Link]

  • Journal of the American Society for Mass Spectrometry. (2024). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr). ACS Publications. [Link]

  • PMC. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. [Link]

  • ResearchGate. (2022). Approaches to covalent protein modification in chemical biology and drug discovery. ResearchGate. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • ChemBK. (2024). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link]

  • American Chemical Society. (2022). Discovery Report: Covalent Drugs. American Chemical Society. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.

I. Reaction Overview and Mechanism

The synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is typically achieved through the N-acylation of 2,2-dimethylmorpholine with chloroacetyl chloride. This reaction is a fundamental transformation in organic chemistry, forming a stable amide linkage. The presence of the α-chloro group in the product offers a valuable site for subsequent nucleophilic substitution, enabling the synthesis of more complex molecules.[1]

The general reaction mechanism involves the nucleophilic attack of the secondary amine of 2,2-dimethylmorpholine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the final amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2_2_dimethylmorpholine 2,2-Dimethylmorpholine chloroacetyl_chloride Chloroacetyl Chloride tetrahedral_intermediate Tetrahedral Intermediate chloroacetyl_chloride->tetrahedral_intermediate product 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one tetrahedral_intermediate->product Elimination of Cl- hcl HCl base base base->hcl Acid Scavenger

Caption: General reaction mechanism for the synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis that can lead to reduced yields.

Problem 1: Low or No Product Formation

Possible Cause 1.1: Inactive Reagents

  • Chloroacetyl chloride: This reagent is highly reactive and susceptible to hydrolysis.[2] Exposure to atmospheric moisture can convert it to chloroacetic acid, which is unreactive under these conditions.

  • 2,2-dimethylmorpholine: While more stable, the purity of the amine is crucial. Contaminants can interfere with the reaction.

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride. Consider purifying it by distillation if its quality is questionable. Ensure the 2,2-dimethylmorpholine is of high purity and dry.

  • Perform a Test Reaction: Conduct a small-scale reaction with a known reactive amine (e.g., morpholine) to confirm the activity of the chloroacetyl chloride.

Possible Cause 1.2: Inadequate Reaction Conditions

  • Temperature: The reaction is typically exothermic. While often performed at low temperatures (0-10°C) to control the reaction rate and minimize side reactions, insufficient cooling can lead to degradation.[3] Conversely, if the temperature is too low, the reaction rate may be significantly reduced.

  • Reaction Time: Insufficient reaction time will lead to an incomplete reaction.

Recommended Solutions:

  • Optimize Temperature: Start the reaction at 0°C with slow, dropwise addition of chloroacetyl chloride.[3] After the addition is complete, allow the reaction to gradually warm to room temperature and stir for several hours to ensure completion.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting materials and the formation of the product.

Problem 2: Presence of Significant Byproducts

Possible Cause 2.1: Dimerization or Polymerization The product, being a reactive α-chloro amide, can potentially react with the starting amine, leading to the formation of a dimer.

Recommended Solutions:

  • Controlled Addition: Add the chloroacetyl chloride dropwise to a solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes side reactions.

  • Molar Ratio: Use a slight excess of the amine to ensure the complete consumption of the more valuable chloroacetyl chloride. However, a large excess of the amine can promote dimerization. A molar ratio of secondary amine to chloroacetyl chloride of 1:1.0-2.0 is often employed.[4]

Possible Cause 2.2: Hydrolysis of Chloroacetyl Chloride If there is water present in the reaction mixture (e.g., from wet solvents or reagents), chloroacetyl chloride will hydrolyze to chloroacetic acid. This not only consumes the reagent but the resulting acid can react with the base, reducing its effectiveness.

Recommended Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions can be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the system.

Problem 3: Difficulties in Product Isolation and Purification

Possible Cause 3.1: Product is an Oil or Gummy Solid The crude product may not always be a crystalline solid, making isolation by filtration challenging.

Recommended Solutions:

  • Extraction: After the reaction is complete, perform an aqueous workup. The product can be extracted into a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute acid solution can remove any unreacted amine, and a wash with a dilute base (like sodium bicarbonate solution) can remove any acidic impurities.

  • Crystallization: If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If direct crystallization from the reaction mixture is difficult, purify the crude product by column chromatography and then attempt crystallization.

Possible Cause 3.2: Co-precipitation of Amine Hydrochloride Salt The reaction produces hydrochloric acid, which reacts with the base (e.g., triethylamine) to form a salt (triethylamine hydrochloride). This salt can sometimes co-precipitate with the product.

Recommended Solutions:

  • Aqueous Workup: The amine hydrochloride salt is typically soluble in water. Washing the reaction mixture with water during the workup will remove this salt.

  • Filtration and Washing: If the product precipitates from the reaction mixture, the salt can often be removed by washing the filtered solid with a solvent in which the product is sparingly soluble but the salt is soluble.

Troubleshooting_Workflow byproducts Significant Byproducts hydrolysis Hydrolysis of Acyl Chloride? byproducts->hydrolysis Check dimerization dimerization byproducts->dimerization Check isolation_issues Isolation/Purification Difficulties salt_coprecipitation Amine Salt Co-precipitation? isolation_issues->salt_coprecipitation Check oily_product oily_product isolation_issues->oily_product Check inadequate_conditions Inadequate Conditions? solution_conditions Optimize Temperature Monitor Reaction Progress inadequate_conditions->solution_conditions Solution solution_hydrolysis Use Anhydrous Conditions hydrolysis->solution_hydrolysis Solution solution_salt Aqueous Workup Wash Filtered Solid salt_coprecipitation->solution_salt Solution solution_dimerization Controlled Addition Optimize Molar Ratio solution_oily Perform Extraction Attempt Recrystallization Column Chromatography start start start->byproducts start->isolation_issues low_product low_product low_product->inadequate_conditions Check inactive_reagents inactive_reagents low_product->inactive_reagents Check solution_reagents solution_reagents inactive_reagents->solution_reagents Solution dimerization->solution_dimerization Solution oily_product->solution_oily Solution

Caption: A workflow for troubleshooting common issues in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: A variety of solvents can be used, with the choice often depending on the specific base and workup procedure. Aprotic solvents such as dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF) are commonly used.[3][5] Some green chemistry approaches have also demonstrated high yields using an aqueous phosphate buffer, which can simplify product isolation as the product often precipitates out of the solution.[1][2]

Q2: Which base should I use and in what quantity?

A2: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the HCl generated during the reaction.[3] A slight excess of the base (1.1-1.2 equivalents relative to chloroacetyl chloride) is generally sufficient. Inorganic bases like sodium carbonate or potassium carbonate can also be used, particularly in aqueous or biphasic systems.[4][6]

Q3: Can I use a different acylating agent?

A3: While chloroacetyl chloride is the most common and cost-effective reagent, chloroacetic anhydride could also be used. However, this would generate chloroacetic acid as a byproduct, which would need to be neutralized.

Q4: How can I confirm the identity and purity of my product?

A4: The product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).[3]

  • Melting Point: A sharp melting point is a good indicator of purity.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, chloroacetyl chloride is a highly corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction.

IV. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Materials:

  • 2,2-dimethylmorpholine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylmorpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Table 1: Reaction Parameters and Expected Yields
ParameterRecommended ValueRationale
Molar Ratio (Amine:Acyl Chloride:Base) 1 : 1.05 : 1.1A slight excess of the acyl chloride and base ensures complete consumption of the starting amine.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature ensures completion.[3]
Solvent Anhydrous DichloromethaneAn inert, aprotic solvent that dissolves the reactants and is easily removed.
Reaction Time 2-4 hoursTypically sufficient for the reaction to go to completion, but should be monitored by TLC.
Expected Yield >85%With proper technique and pure reagents, high yields are achievable.

V. References

  • Google Patents. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Available from:

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available from: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... Available from: [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Available from:

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. Representative morpholine ring formation reactions. Conditions: (a)... | Download Scientific Diagram. Available from: [Link]

  • Bulletin of the Korean Chemical Society. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available from: [Link]

  • Journal of Islamic Academy of Sciences. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available from: [Link]

  • PrepChem.com. Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Available from: [Link]

  • Scribd. Prep of 2 Chloro 2 Methylpropane | PDF | Distillation | Chlorine. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

purification of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one from crude reaction

🔬 Technical Support Center: Purification of -Chloroacetamides

Ticket Subject: Purification Protocol for 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Case ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist

📋 Executive Summary (The "Golden Route")

For the synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (typically via chloroacetyl chloride and 2,2-dimethylmorpholine), the crude reaction mixture often contains unreacted amine, chloroacetic acid, and hydrochloride salts.

The standard purification workflow is:

  • Quench: Ice-water hydrolysis.[1]

  • Workup: Liquid-Liquid Extraction (LLE) targeting pH-dependent solubility.

  • Isolation: Crystallization (preferred) or Flash Chromatography (if oil).

⚠️ Safety Warning: Potent Alkylator

This compound is an


-chloroacetamide
  • Mandatory PPE: Double nitrile gloves, lab coat, safety glasses.

  • Neutralization: Treat spills with aqueous ammonia or dilute sodium hydroxide to hydrolyze the alkyl chloride.

🛠️ Module 1: The Self-Validating Workup Protocol

This protocol uses chemical logic to remove impurities before you even touch a column. The 2,2-dimethyl group on the morpholine ring increases lipophilicity compared to unsubstituted morpholine, making thorough acid washes critical.

Step-by-Step Methodology
StepActionChemical Logic (Causality)
1. Quench Pour reaction mixture (DCM or EtOAc) into Ice Water . Stir vigorously for 15 min.Hydrolyzes excess chloroacetyl chloride into water-soluble chloroacetic acid and HCl.
2. Phase Cut Separate layers.[2] Keep the Organic Layer .The product is neutral and lipophilic; it stays in the organic phase.
3. Acid Wash Wash organic layer with 0.5M HCl (2x).Critical Step: Protonates unreacted 2,2-dimethylmorpholine (

), forcing it into the aqueous layer.
4. Base Wash Wash organic layer with Sat. NaHCO₃ (2x).Neutralizes and extracts chloroacetic acid (byproduct of hydrolysis) as its sodium salt.
5. Drying Wash with Brine, dry over MgSO₄, filter, and concentrate.Removes residual water to prevent hydrolysis of the amide bond during storage.
📊 Visualization: Workup Decision Logic

WorkupFlowStartCrude Reaction Mixture(DCM/EtOAc)Quench1. Quench with Ice Water(Hydrolysis of excess acid chloride)Start->QuenchSep1Phase SeparationQuench->Sep1Aq1Aqueous Waste 1:HCl, Chloroacetic AcidSep1->Aq1Org1Organic Phase:Product + Amine + Acid TraceSep1->Org1AcidWash2. Wash with 0.5M HClOrg1->AcidWashSep2Phase SeparationAcidWash->Sep2Aq2Aqueous Waste 2:Protonated Amine SaltsSep2->Aq2Org2Organic Phase:Product + Acid TraceSep2->Org2BaseWash3. Wash with Sat. NaHCO3Org2->BaseWashSep3Phase SeparationBaseWash->Sep3Aq3Aqueous Waste 3:Chloroacetate SaltsSep3->Aq3Org3Organic Phase:Pure Neutral ProductSep3->Org3DryDry (MgSO4) & ConcentrateOrg3->Dry

Figure 1: Liquid-Liquid Extraction logic designed to systematically strip basic (amine) and acidic (chloroacetic acid) impurities.

🔧 Module 2: Troubleshooting Center (FAQ)

Issue 1: "My product is an oil, but it should be a solid."

Diagnosis: The 2,2-dimethyl group disrupts crystal packing compared to unsubstituted morpholine amides. Small impurities (solvent, amine) act as plasticizers. Solution: Trituration.

  • Dissolve the oil in a minimum amount of Diethyl Ether or EtOAc .

  • Slowly add Hexanes or Pentane until cloudy.

  • Scratch the side of the flask with a glass rod or add a seed crystal.

  • Cool to -20°C overnight.

  • Why this works: The product is likely a low-melting solid (

    
    ). Removing solvent traces forces the lattice to form.
    
Issue 2: "I see a spot on TLC just below my product that won't go away."

Diagnosis: This is likely the Dimer (bis-alkylation).

  • Mechanism:[1][2][3][4][5][6] The product (an alkyl chloride) reacts with a second molecule of 2,2-dimethylmorpholine.

  • Prevention:[2] Ensure you used exactly 1.0–1.1 equivalents of amine and kept the reaction cold (

    
    ).
    
  • Removal: This impurity is much more polar and basic. Repeat the 0.5M HCl wash vigorously. If it persists, use Flash Chromatography (see Module 3).

Issue 3: "The product decomposes on the silica column."

Diagnosis:

Solution:
  • Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Use a mobile phase containing 0.5% TEA to buffer the acidity.

🔬 Module 3: Advanced Purification (Chromatography)

If the acid/base workup yields <95% purity, use Flash Column Chromatography.

Data Table: Solvent Systems & Rf Values (Estimated based on polarity of

Solvent System (Hex/EtOAc)Estimated RfComments
100% Hexanes 0.00Non-eluting.
80:20 Hexanes:EtOAc 0.15 - 0.25Ideal for separation. Impurities stay at baseline.
50:50 Hexanes:EtOAc 0.50 - 0.60Elutes too fast; poor resolution from dimer.
100% EtOAc 0.85+Co-elutes with polar impurities.
Chromatography Workflow
  • Load: Dissolve crude oil in minimum DCM.

  • Gradient: Start 0% EtOAc

    
     30% EtOAc in Hexanes.
    
  • Detection: UV (254 nm) or Iodine Stain (Amides stain brown/yellow).

  • Collection: The target is typically the first major UV-active spot after the solvent front.

📊 Visualization: Purification Decision Tree

PurificationTreeInputCrude Material(Post-Workup)StateCheckPhysical State?Input->StateCheckSolidSolidStateCheck->SolidOilOil / GumStateCheck->OilRecrystRecrystallization(EtOAc / Hexane)Solid->RecrystTriturateTrituration(Cold Ether/Pentane)Oil->TriturateSuccess1Pure CrystalsRecryst->Success1Triturate->Success1Fail1Still Oily / ImpureTriturate->Fail1ColumnFlash Chromatography(SiO2, 0-30% EtOAc/Hex)Fail1->ColumnColumn->Success1

Figure 2: Decision matrix for selecting the optimal purification method based on physical state.

📚 References

  • General Synthesis of

    
    -Chloroacetamides: 
    
    • Jacobs, W. A., Heidelberger, M. (1941). Chloroacetamide.[4][7][8] Organic Syntheses, Coll. Vol. 1, p. 153.

    • Context: Establishes the baseline Schotten-Baumann conditions (Amine + Chloroacetyl chloride) used for this class of compounds.

  • Morpholine Acylation Protocols:

    • Sameaa, J. K., & Ahlam, J. H. (2017).[3] Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.[3]

    • Context: Provides specific workup details for morpholine-derived chloroacetamides, confirming the efficacy of aqueous washing and recrystallization from ethanol/water systems.

  • Purification of Amides via Ion Exchange/Acid Wash:

    • Biotage Application Note. (2023).[9][10] How should I purify a complex, polar, amide reaction mixture?

    • Context: Validates the logic of using acidic washes (SCX or HCl) to remove unreacted amine starting materials from neutral amide products.

  • Stability of Labile Compounds on Silica:

    • Pagliaro, M. (2005). Silica Gel in Organic Synthesis. Wiley-VCH.

    • Context: Supports the recommendation to neutralize silica with Triethylamine when purifying acid-sensitive alkyl halides or amides.

side products in 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Support Code: CAS 53871-86-6 | Class: -Haloacetamides

Status: Active | Support Level: Tier 3 (Senior Application Scientist)

Technical Overview & Reactivity Profile

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized electrophilic building block, primarily used as a covalent "warhead" in targeted covalent inhibitors (TCIs) or as a linker in PROTAC synthesis.

Unlike simple chloroacetamides, the 2,2-dimethyl substitution on the morpholine ring introduces significant steric bulk and conformational rigidity (Gem-dimethyl effect). This structural nuance alters its reactivity profile, making it less prone to rapid hydrolysis than unsubstituted analogs, but significantly more susceptible to specific "stalled" reaction byproducts during synthesis or subsequent coupling.

Core Reactivity Matrix
FeatureChemical BehaviorImplication for Troubleshooting

-Chloro Ketone
High Electrophilicity (

)
Prone to dimerization if free amine is present.
2,2-Dimethyl Group Steric HindranceReduces nucleophilicity of the starting amine; requires strictly controlled stoichiometry to drive completion.
Amide Bond Resonance StabilityGenerally stable, but susceptible to hydrolysis under strong acidic/basic reflux.

Diagnostic Hub: Troubleshooting Side Products

Use this table to match your analytical observation (LCMS/NMR) with the specific impurity.

Symptom (Observation)Suspected Side ProductChemical IdentityRoot Cause
LCMS: M+ mass = 2x SM - HCl (approx. 306 Da)NMR: New singlet ~3.2 ppmImpurity A (The "Dimer") 2-(2,2-dimethylmorpholin-4-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneExcess starting amine reacting with the product.
LCMS: M+ mass = 173 Da (M - Cl + OH)NMR: Shift of

-CH

from ~4.1 to ~4.3 ppm
Impurity B (Hydrolysis) 2-hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-oneMoisture in solvent or high pH aqueous workup.
LCMS: M+ mass = 115 DaAppearance: White precipitate in reactionImpurity C (Salt) 2,2-dimethylmorpholine hydrochlorideIncomplete coupling; trapped salt in organic layer.
Appearance: Dark tar/oilYield: <40%Impurity D (Polymer) Poly-morpholinone speciesExotherm spike during acid chloride addition (Temp > 10°C).

Deep Dive: Mechanism of Failure & Remediation

Impurity A: The "Over-Alkylated" Dimer

The Issue: This is the most common failure mode. The product contains a reactive alkyl chloride. If the starting material (2,2-dimethylmorpholine) is present in excess or if the mixing is inefficient, the amine attacks the product instead of the acid chloride.

  • Mechanism:

    
     attack of 2,2-dimethylmorpholine on the 
    
    
    
    -carbon of the 2-Chloro... product.
  • Prevention:

    • Reverse Addition: Always add the acid chloride to the amine (with base), not vice versa? Correction: Actually, for this specific hindered amine, add the Acid Chloride to the Amine/Base mixture slowly at <0°C. This ensures the highly reactive acid chloride is immediately consumed by the amine before the product concentration builds up.

    • Stoichiometry: Use a slight excess of the acid chloride (1.05 eq), not the amine.

Impurity B: The Hydrolyzed "Hydroxy" Species

The Issue: The C-Cl bond is labile. In the presence of water and base (e.g., NaOH,


), hydroxide ions displace the chloride.
  • Mechanism: Direct hydrolysis (

    
    ) or solvolysis.
    
  • Prevention:

    • Use anhydrous DCM or THF.

    • Avoid aqueous basic washes (like NaOH) during workup. Use dilute citric acid or ammonium chloride instead to quench.

Impurity C: The "Gem-Dimethyl" Steric Stall

The Issue: The 2,2-dimethyl group hinders the nitrogen. The reaction may stall, leaving unreacted amine.

  • Prevention:

    • Do not rely on weak bases like bicarbonate. Use Triethylamine (TEA) or DIPEA to ensure the amine remains deprotonated and nucleophilic.

    • Allow a "warm-up" period. Start at 0°C, but allow the reaction to reach 20°C to push the hindered amine to react.

Visualizing the Pathways

The following diagram illustrates the primary reaction pathway versus the critical "Dimer" and "Hydrolysis" side-product pathways.

ReactionPathways SM Start: 2,2-Dimethylmorpholine Product TARGET: 2-Chloro-1-(...)-one SM->Product Primary Reaction (DCM, 0°C, TEA) Dimer IMPURITY A: Dimer (Bis-species) (High MW) SM->Dimer Nucleophilic Attack Salt IMPURITY C: Amine HCl Salt SM->Salt Incomplete Reaction Reagent + Chloroacetyl Chloride Reagent->Product Product->Dimer Excess Amine Attack (Slow Addition Failure) Hydrolysis IMPURITY B: Hydroxy-analog (M-Cl+OH) Product->Hydrolysis Aqueous Workup (pH > 9)

Caption: Reaction logic flow showing how the Target Product becomes the precursor for Impurity A (Dimer) if stoichiometry is uncontrolled.

Optimized Synthesis Protocol (Minimizing Side Products)

Objective: Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one with <0.5% Dimer impurity.

Reagents:

  • 2,2-Dimethylmorpholine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq) - Slight excess is critical.

  • Triethylamine (1.2 eq)

  • Dichloromethane (Anhydrous, 10 mL/g)

Step-by-Step:

  • Setup: Charge 2,2-dimethylmorpholine and Triethylamine into a dry flask with DCM. Cool to -10°C (Salt/Ice bath). Note: Lower temp prevents exotherm-driven polymerization.

  • Addition: Dilute Chloroacetyl chloride in DCM (1:1 vol/vol). Add this solution dropwise over 30-60 minutes.

    • Critical Control Point: Maintain internal temp < 0°C. Rapid addition causes local heating, favoring the Dimer (Impurity A).

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Check: TLC or LCMS. If SM amine remains, do NOT add more acid chloride yet. Stir longer. The steric hindrance makes it slow.[1]

  • Workup (Crucial for Purity):

    • Quench with 1M HCl (Cold). Why? This protonates any unreacted amine/dimer, keeping them in the aqueous layer.

    • Separate Organic layer.[2]

    • Wash with Saturated NaHCO3 (Rapid wash, do not let sit, to prevent Hydrolysis Impurity B).

    • Wash with Brine -> Dry over MgSO4 -> Concentrate.

  • Purification: Usually yields a clean oil/solid. If Dimer is present, it is much more polar; remove via short silica plug (Hexane/EtOAc).

FAQ: Researcher to Researcher

Q: I see a peak at ~1.5 mins (early eluting) on LCMS. Is this my product? A: Likely not. The product is moderately lipophilic. Early eluting peaks are usually the Hydrolyzed (Hydroxy) impurity or free amine salts. Check the mass: if it's 173 Da, it's the hydrolysis product.

Q: Can I use Potassium Carbonate (


) instead of TEA? 
A:  Yes (Schotten-Baumann conditions), but you must use a biphasic system (DCM/Water). However, for this specific hindered substrate, the reaction might be too slow, leading to hydrolysis of the chloroacetyl chloride before it reacts with the amine. Anhydrous conditions (TEA/DCM) are recommended.

Q: My product is turning pink/brown on storage. A: This indicates trace HCl evolution or free amine presence. Store at -20°C under Argon. Alpha-chloroamides are alkylating agents; they are inherently unstable if traces of nucleophiles (water/amines) are present.

References

  • General Reactivity of Chloroacetamides

    • Carlson, D. L., et al. (2006).[3][4] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[4] Link

    • Context: Establishes the hydrolysis mechanism and stability profiles of morpholine-like chloroacetamides.
  • Synthesis of Hindered Morpholine Derivatives

    • JOCPR (2017).[5] "Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives." Journal of Chemical and Pharmaceutical Research, 9(9):146-158.[5] Link

    • Context: Provides the baseline protocol for chloroacetyl chloride addition to morpholines (0-5°C, TEA/Ether or DCM).
  • Steric Effects in Nucleophilic Substitution

    • Chemistry LibreTexts. "10.4: Effect of sterics on SN2 reactions." Link

    • Context: Explains why the 2,2-dimethyl group necessitates longer reaction times and careful temper
  • Patent Literature (Analogous Synthesis)

    • Dow Chemical Co. (1943). "Preparation of Chloroacetamide." US Patent 2,321,278.[6] Link

    • Context: Foundational industrial methods for minimizing by-products in alpha-chloroacetamide synthesis.

Sources

Technical Support Center: Stability and Handling of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reactive intermediate in solution. By understanding its chemical behavior, you can mitigate degradation, ensure experimental reproducibility, and troubleshoot common issues encountered during its use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Q1: What is 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, and why is its stability a primary concern?

A: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is an α-chloroacetamide derivative. Its structure contains two key features that dictate its reactivity and stability: an electrophilic carbon atom bonded to chlorine (the α-carbon) and a carbonyl group that enhances this electrophilicity. This inherent reactivity makes it an excellent alkylating agent for introducing the (2,2-dimethylmorpholin-4-yl)ethan-1-one moiety in multi-step syntheses.[1][2] However, this same reactivity makes the compound highly susceptible to degradation in the presence of nucleophiles, including water, leading to challenges in storage, formulation, and reaction consistency.

Q2: What are the primary degradation pathways for this compound in solution?

A: The most prevalent degradation pathway is nucleophilic substitution at the α-carbon. The two most common reactions are:

  • Hydrolysis: Reaction with water, even trace amounts in solvents, displaces the chloride ion to form the corresponding α-hydroxy derivative, 2-Hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, and hydrochloric acid. This reaction is significantly accelerated under neutral and, especially, basic pH conditions.[3]

  • Solvolysis: In protic solvents like methanol or ethanol, the solvent molecule itself can act as a nucleophile, displacing the chloride to form an α-methoxy or α-ethoxy ether, respectively.[4]

Other potential pathways include reactions with any other nucleophiles present in the solution (e.g., amine-based buffers, thiol-containing reagents) and potential self-condensation or polymerization under stress conditions like heat or light.[3]

Q3: What are the ideal storage conditions for the solid compound and its solutions?

A: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: For long-term stability, the solid compound should be stored in a tightly sealed container at low temperatures (≤ -20°C is recommended), under a dry, inert atmosphere (such as argon or nitrogen), and protected from light.[3]

  • In Solution: Solutions are inherently less stable and should be prepared fresh immediately before use. If a solution must be stored, even for a short period, it should be in a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) at low temperature and under an inert atmosphere.[3] Protic solvents should be strictly avoided for storage.

Q4: How do pH and solvent choice critically impact the stability of this compound?

A: pH is the most significant factor influencing stability in aqueous or protic environments. The compound is most stable in acidic conditions (pH < 5). As the pH increases towards neutral and into the basic range, the rate of hydrolysis increases dramatically due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile.[3]

Solvent choice is equally critical.

  • Aprotic Solvents (Recommended): Dry solvents like THF, DCM, Acetone, or Acetonitrile do not have acidic protons and cannot act as nucleophiles, providing the most stable environment.

  • Protic Solvents (Caution Advised): Solvents like water, methanol, and ethanol will react with the compound via hydrolysis or solvolysis.[4] If their use is unavoidable in a reaction, the α-chloroacetamide should be added last, and the reaction should be conducted at a low temperature to minimize premature degradation.

Q5: I'm observing a new, more polar impurity in my reaction analysis. What is it likely to be?

A: The most probable impurity, assuming your reaction is performed in a non-anhydrous solvent or exposed to air, is the hydrolysis product: 2-Hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. This α-hydroxy derivative is significantly more polar than the starting α-chloro compound due to the presence of the hydroxyl group, causing it to have a lower Rf value on a normal-phase TLC plate or an earlier retention time in reverse-phase HPLC. Its mass spectrum would show a molecular ion corresponding to the starting material minus the mass of chlorine plus the mass of a hydroxyl group.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental problems.

Issue / Symptom Possible Cause Recommended Solution & Rationale
Inconsistent reaction yields or rapid loss of starting material. Premature Degradation: The compound is degrading before or during the reaction.1. Verify Solvent Purity: Use anhydrous, aprotic solvents from a freshly opened bottle or a solvent purification system. Rationale: Trace water is a primary cause of hydrolysis.[3] 2. Prepare Solutions Fresh: Make solutions of the α-chloroacetamide immediately before they are needed. Do not store them. Rationale: Degradation begins as soon as the compound is dissolved in a non-ideal solvent.3. Control Reaction Temperature: Add the compound to the reaction mixture at a low temperature (e.g., 0°C or -78°C) to minimize degradation before the desired reaction can occur.
Appearance of an unexpected peak in LC-MS with a mass corresponding to (M-Cl+OH). Hydrolysis: The compound has reacted with water.1. Implement Anhydrous Techniques: Handle the solid and prepare solutions under an inert atmosphere (nitrogen or argon) using oven-dried glassware and syringe techniques. Rationale: This minimizes exposure to atmospheric moisture.2. Check Reagent Water Content: Ensure all other reagents and solvents added to the reaction are anhydrous. Molecular sieves can be used to dry solvents if necessary.
Reaction fails when using an amine base (e.g., triethylamine) or a nucleophilic buffer (e.g., phosphate). Competitive Nucleophilic Attack: The base or buffer is reacting with the α-chloroacetamide faster than the intended substrate.1. Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Rationale: These bases can deprotonate other molecules but are too bulky to efficiently attack the electrophilic α-carbon.2. Re-evaluate Buffer Choice: If possible, use a non-nucleophilic buffer system (e.g., MES, HEPES, if pH range is appropriate and compatibility is confirmed) or redesign the experiment to avoid nucleophilic species.
Solution turns yellow or brown upon standing. Decomposition/Polymerization: The compound may be undergoing self-condensation or other decomposition pathways.1. Protect from Light: Store the solid and any solutions in amber vials or wrap the container in aluminum foil. Rationale: Light can initiate radical pathways or other degradation mechanisms.[3] 2. Confirm Purity: Ensure the starting material is of high purity. Impurities can sometimes catalyze decomposition. Re-purification may be necessary.

Section 3: Protocols for Stability Assessment

To quantitatively assess stability and identify potential degradants, a forced degradation study is the recommended approach. This involves intentionally stressing the compound under various conditions.[5][6]

Protocol: Forced Degradation Study Workflow

This protocol is designed to identify degradation pathways and validate the stability-indicating power of an analytical method (e.g., HPLC, LC-MS).[7]

Objective: To generate likely degradation products and determine the rate of degradation under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions Setup (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Use 1 mL of the stock solution (in acetonitrile/water 1:1).

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation:

    • Incubate the Acid, Base, Oxidative, and Thermal vials at 60°C.

    • Keep the Control vial at room temperature.

    • For Photostability , expose a separate thin solid film or a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Time-Point Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the base hydrolysis sample, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis. For the acid sample, neutralize with 0.1 M NaOH.

    • Dilute the samples to an appropriate concentration for analysis.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method.

    • Monitor the percentage of the parent compound remaining and the formation of any new peaks (degradants). Aim for 5-20% degradation to ensure that secondary degradation is minimized.[7]

Section 4: Visualizations and Data Summary

Key Stability Factors
FactorConditionImpact on StabilityRationale
pH Acidic (pH < 5)High Stability Low concentration of hydroxide nucleophile; potential protonation of the carbonyl reduces enolate formation.[8]
Neutral (pH ~7)Moderate Instability Water acts as a nucleophile, leading to slow hydrolysis.[3]
Basic (pH > 8)Highly Unstable High concentration of hydroxide (OH⁻) causes rapid hydrolysis.[3]
Solvent Anhydrous AproticHigh Stability No nucleophile present to react with the electrophilic center.
Protic (Water, Alcohols)Highly Unstable Solvent acts as a nucleophile, causing hydrolysis or solvolysis.[4]
Temperature Low (≤ 0°C)High Stability Reduces the kinetic energy available for degradation reactions.
Elevated (> 40°C)Low Stability Significantly accelerates the rate of all degradation pathways.
Light Dark / Amber VialHigh Stability Prevents initiation of photochemical degradation pathways.
UV or Ambient LightPotential Instability Can provide the energy to break bonds or initiate radical reactions.[3]
Diagrams

G cluster_main Primary Degradation: Hydrolysis start 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one product 2-Hydroxy-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one start->product SN2 Displacement reagent + H₂O (Neutral/Basic pH) G start Issue Observed: Inconsistent Yields / New Impurity q1 Is the impurity more polar (Lower Rf / Earlier RT)? start->q1 a1_yes Likely Hydrolysis Product (M-Cl+OH) q1->a1_yes Yes q3 Are you using an amine base or nucleophilic buffer? q1->q3 No q2 Are you using a protic solvent (H₂O, MeOH)? a1_yes->q2 a2_yes Switch to Anhydrous Aprotic Solvent (DCM, THF) q2->a2_yes Yes a2_no Check for adventitious moisture. Use anhydrous techniques. q2->a2_no No end Re-run experiment with optimized conditions a2_yes->end a2_no->end a3_yes Switch to Non-Nucleophilic Base (e.g., DIPEA) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for stability issues.

References

  • Benchchem. (n.d.). Technical Support Center: Managing α-Chloro Ketone Stability. Benchchem.
  • Jatto, E., & Ulrike, K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations.
  • Padwa, A., & Kulkarni, Y. S. (n.d.). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed.
  • The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube.
  • Wikipedia. (n.d.). α-Halo ketone. Wikipedia.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Hoo, L. H., et al. (n.d.). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
  • Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res.
  • Poupin, P., et al. (n.d.). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC.
  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • Poupin, P., et al. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
  • ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
  • MySkinRecipes. (n.d.). 2-Chloro-N,N-Diallylacetamide.
  • Benchchem. (n.d.). stability of 2-chloro-1-(1H-pyrrol-2-yl)ethanone under different reaction conditions.
  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one.
  • ChemBK. (2024). 2-Chloro-1-(morpholin-4-yl)ethan-1-one.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. We will address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our recommendations in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before you begin your experiment.

Q1: What is the fundamental reaction for synthesizing 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one?

A1: The synthesis is a classic nucleophilic acyl substitution, specifically an N-acylation reaction. The secondary amine, 2,2-dimethylmorpholine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms the desired amide product and generates hydrogen chloride (HCl) as a byproduct.[1][2][3]

Q2: Why is the addition of a base crucial in this reaction?

A2: The base is arguably one of the most critical components for a successful reaction. Its primary role is to neutralize the HCl generated in situ.[2][4] Amines are basic and will react with the strong acid HCl to form an ammonium salt.[5] This protonated amine is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction.[3] A suitable base, typically a tertiary amine like triethylamine (TEA) or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), scavenges the HCl, ensuring the 2,2-dimethylmorpholine remains in its free, reactive state.[6][7]

Q3: What are the recommended solvents for this synthesis?

A3: Anhydrous aprotic solvents are standard for this reaction to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Common choices include:

  • Dichloromethane (DCM): Excellent solubility for reactants and the resulting triethylammonium chloride salt has limited solubility, which can sometimes be beneficial.[7]

  • Tetrahydrofuran (THF): Another widely used aprotic solvent.[1][6]

  • Diethyl Ether: A suitable option, often used in similar acylation procedures.[8]

While less common for acyl chlorides, aqueous systems using the Schotten-Baumann conditions (e.g., with an inorganic base like NaHCO₃ or K₂CO₃) can also be employed, though this requires careful control of stoichiometry and pH to minimize hydrolysis of the acylating agent.[9]

Q4: What is the optimal temperature range for this reaction?

A4: The reaction between an amine and an acyl chloride is highly exothermic. Therefore, the initial addition should be performed at a reduced temperature, typically 0 to 5°C , using an ice bath.[8] This controlled addition prevents temperature spikes that could lead to side reactions or product degradation. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.[6][10]

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[7] A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should be chosen to clearly separate the starting amine, the product, and any potential byproducts. The starting amine spot can be visualized using a ninhydrin stain, which reacts with primary and secondary amines. The reaction is considered complete when the 2,2-dimethylmorpholine spot is no longer visible on the TLC plate.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the experiment.

Issue 1: Low or No Product Yield

This is the most common issue, often stemming from one of several root causes.

Possible Cause Explanation & Validation Recommended Solution
Degraded Chloroacetyl Chloride Chloroacetyl chloride is highly sensitive to moisture and will hydrolyze to chloroacetic acid, rendering it unreactive for acylation. If the bottle is old or has been improperly stored, its potency may be compromised.Use a fresh, unopened bottle of chloroacetyl chloride or purify the existing stock by distillation immediately before use.
Inactive Amine (Protonated) If your 2,2-dimethylmorpholine starting material is in the form of a hydrochloride salt, it will not be nucleophilic. This is a common oversight.Ensure your starting amine is in its free-base form. If you suspect it is a salt, you can either perform a free-basing workup before the reaction or add an additional equivalent of the tertiary base in situ to neutralize the salt before adding the acyl chloride.[7]
Insufficient or Ineffective Base Using a stoichiometric amount (1.0 eq) of a hindered or weak base may not be sufficient to completely scavenge the HCl, leading to the deactivation of the starting amine.Use a slight excess (1.1-1.2 eq) of a standard base like triethylamine.[7] If yields are still low, consider switching to a stronger, non-nucleophilic base such as DBU, which can significantly increase the rate and yield of amidation.[6]
Premature Precipitation The hydrochloride salt of the base (e.g., triethylammonium chloride) can sometimes precipitate and coat the reactants, preventing them from mixing and reacting efficiently.Ensure vigorous stirring throughout the reaction. Running the reaction at a slightly more dilute concentration can also help maintain a homogenous mixture.
Issue 2: Product is Contaminated with Starting Material

This indicates an incomplete reaction or inefficient purification.

Possible Cause Explanation & Validation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or suboptimal stoichiometry. Check the final reaction mixture with TLC to confirm the presence of starting amine.1. Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature. 2. Adjust Stoichiometry: Use a slight excess (1.05 eq) of chloroacetyl chloride to ensure all the amine is consumed.[7] 3. Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can increase the rate, but this should be done cautiously to avoid side reactions.
Inefficient Workup The basic 2,2-dimethylmorpholine may not have been fully removed during the extraction process.During the workup, perform an acidic wash of the organic layer with a dilute solution of HCl (e.g., 1M HCl).[7] This will protonate the unreacted amine, making it water-soluble and allowing it to be extracted into the aqueous phase. Follow this with a basic wash (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.
Issue 3: The Final Product is a Dark Oil and Difficult to Purify

Product purity and physical state can be challenging.

Possible Cause Explanation & Validation Recommended Solution
Thermal Degradation Allowing the reaction temperature to rise uncontrollably during the addition of chloroacetyl chloride can lead to the formation of colored, high-molecular-weight impurities.Strictly maintain the temperature at 0-5°C during the addition of the acyl chloride. Ensure the addition is done slowly and dropwise.[11]
Impure Starting Materials Using old or low-purity starting materials can introduce impurities that carry through the reaction and complicate purification.Use high-purity, and preferably freshly opened or purified, starting materials.
Purification Challenges The product may be inherently an oil or may co-elute with impurities during column chromatography.1. Column Chromatography: Methodically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small percentage of methanol to DCM) to achieve better separation. 2. Recrystallization: If the product is an oil, attempt to crystallize it from a suitable solvent system (e.g., diethyl ether/hexane, ethyl acetate/hexane). Sometimes, scratching the flask with a glass rod can induce crystallization. 3. Salt Formation: Consider converting the oily product to a crystalline salt (e.g., a hydrochloride or oxalate salt) for purification, and then free-basing it back to the desired product.

Section 3: Visualized Protocols and Workflows

To provide a clear, actionable framework, we have designed the following diagrams illustrating the standard workflow and a troubleshooting decision tree.

Standard Synthesis Workflow

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve 2,2-dimethylmorpholine and base (e.g., TEA, 1.1 eq) in anhydrous solvent (e.g., DCM). B Cool solution to 0-5°C in an ice bath. A->B C Add Chloroacetyl Chloride (1.05 eq) dropwise over 15-30 min. B->C D Allow to warm to RT and stir for 2-4 hours. C->D E Monitor by TLC until starting amine disappears. D->E F Wash with 1M HCl E->F Reaction Complete G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry organic layer (e.g., MgSO4), filter, and concentrate. H->I J Purify crude product via column chromatography or recrystallization. I->J

Caption: General workflow for the synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Troubleshooting Decision Tree: Low Yield

Caption: A decision tree for troubleshooting low product yield in the N-acylation reaction.

References

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Pilissão, C., de O. Carvalho, P., & Nascimento, M. da G. (2012). The influence of conventional heating and microwave irradiation on the resolution of (RS)-sec-butylamine catalyzed by free or immobilized lipases. Journal of the Brazilian Chemical Society, 23(9), 1749–1756.
  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2015). Chemical Communications. Royal Society of Chemistry. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online. [Link]

  • Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. [Link]

  • acylation of amines. (2013, February 13). Mastering Chemistry Help. [Link]

  • Effect of temperature on the acylation of PC with DA. Reaction condition. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • How do amines act as bases. (2024, July 3). Rawsource. [Link]

  • What is the acylation of amines? Provide an explanation of the. (2025, June 23). Filo. [Link]

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? (2017, September 3). ResearchGate. [Link]

  • Influence of N-acylation on the stability of double-stranded polydeoxynucleotides. (1971). Biochemistry, 10(25), 4894–4900.
  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.
  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146–158.
  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol. (n.d.). Google Patents.
  • 2-chloropyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Prep of 2 Chloro 2 Methylpropane. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TCM-2024-02-Cl | Status: Active | Tier: L3 Advanced Support[1][2]

Executive Summary

Compound: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Class:


-Chloroacetamide / Covalent Warhead
Common Application:  Intermediate for PROTAC linkers, covalent kinase inhibitors, and heterocyclic building blocks.[1][2][3]

The "Unexpected" Reactivity Profile: Users frequently report this compound as "impure" due to complex NMR spectra or "unreactive" in standard alkylation protocols.[2] These issues are rarely due to degradation but are intrinsic to the gem-dimethyl steric lock and amide rotamerism .[1][2] This guide addresses the structural causality behind these observations and provides validated troubleshooting protocols.

Module 1: Spectral Anomalies (NMR Troubleshooting)

User Complaint: "The


H NMR spectrum shows split peaks and broad multiplets. It looks like a 60:40 mixture of impurities."[2]

Technical Diagnosis: This is not an impurity . It is a classic manifestation of Restricted Amide Rotation coupled with Ring Asymmetry .[1][2]

  • Amide Resonance: The partial double-bond character of the N-C(=O) bond creates two distinct rotamers (cis/trans).[2]

  • Gem-Dimethyl Effect: Unlike unsubstituted morpholine, the 2,2-dimethyl group breaks the symmetry of the ring.[1][2] This makes the axial and equatorial protons on the morpholine ring magnetically non-equivalent.[2]

  • Conformational Locking: The bulky methyl groups bias the ring into a specific chair conformation, exacerbating the chemical shift differences between the rotamers.[2]

Diagnostic Protocol: To confirm purity, perform a Variable Temperature (VT) NMR experiment.

  • Standard Run (25°C): Signals are split/broad (slow exchange on NMR timescale).[2]

  • High Temp Run (80°C - 100°C): In DMSO-

    
    , the rotation rate increases (
    
    
    
    ), causing signals to coalesce into sharp, averaged singlets.[1][2]

Visualization: Rotameric Equilibrium

RotamerEquilibrium cluster_0 Restricted Rotation (Slow Exchange at 25°C) RotamerA Rotamer A (Major) (Methyls Trans to Carbonyl Oxygen) RotamerB Rotamer B (Minor) (Methyls Cis to Carbonyl Oxygen) RotamerA->RotamerB  Slow k_rot   Coalescence Coalescence Point (>80°C in DMSO-d6) RotamerA->Coalescence Heat RotamerB->Coalescence Heat

Figure 1: Thermal coalescence of amide rotamers. At room temperature, distinct populations exist due to the high energy barrier of rotation caused by the steric bulk of the 2,2-dimethyl group.

Module 2: Synthetic Reactivity (Nucleophilic Substitution)

User Complaint: "The


 reaction with my amine/thiol is stalling or giving low yields compared to the non-methylated analog."

Technical Diagnosis: The


-chloro group is electrophilic, but the 2,2-dimethyl group exerts a remote steric effect .[1][2]
  • Trajectory Blockade: The gem-dimethyl group forces the morpholine ring into a rigid conformation.[1][2] This can shield the backside of the

    
    -carbon (the reaction center) or the amide nitrogen, altering the electronic dipole required for the transition state.[2]
    
  • Electronic Deactivation: The inductive effect of the morpholine oxygen (closer to the methyls) subtly alters the nucleophilicity of the amide nitrogen, which in turn affects the electrophilicity of the

    
    -chloro ketone.[2]
    

Troubleshooting Guide: Optimizing Alkylation

ParameterStandard Condition (Fails)Optimized Protocol (Works) Why?
Solvent DCM or THFDMF, DMAc, or NMP Polar aprotic solvents stabilize the transition state and dissociate ion pairs.[1][2]
Catalyst NoneNaI (0.1 - 1.0 equiv) Finkelstein Reaction: Converts unreactive R-Cl to highly reactive R-I in situ.[1][2]
Base TEA or DIPEA

or

Inorganic bases in polar solvents prevent ammonium salt formation that can stall kinetics.[1][2]
Temp RT40°C - 60°C Overcomes the steric energy barrier introduced by the dimethyl group.[1][2]

Step-by-Step Optimized Protocol:

  • Dissolve: 1.0 eq of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in dry DMF (0.2 M).

  • Activate: Add 0.2 eq of Sodium Iodide (NaI). Stir for 15 min. Solution will turn slight yellow.[1][2]

  • Nucleophile: Add 1.1 eq of the amine/thiol.[2]

  • Base: Add 2.0 eq of

    
     (granular, anhydrous).[2]
    
  • Reaction: Heat to 50°C for 4-6 hours. Monitor by LCMS (look for M+Nucleophile-HCl).[1][2]

Module 3: Unexpected Side Reactions (Stability)

User Complaint: "I tried to cyclize this with a sulfur reagent and got a weird dithiol byproduct."

Technical Insight: Recent literature suggests that


-chloroacetamides with steric bulk or specific electronic donors can deviate from expected cyclization pathways (e.g., forming piperazine-2,5-diones).[1][2]
  • The

    
     Anomaly:  Reaction with Carbon Disulfide (
    
    
    
    ) in the presence of alkoxides often leads to dithiol ether derivatives rather than the expected cyclic products.[2] The gem-dimethyl group likely inhibits the conformational folding required for ring closure, favoring linear intermolecular reactions [1].[2]
  • Hydrolytic Stability: The 2,2-dimethyl group actually improves stability against moisture compared to the linear analog.[1][2] The steric bulk protects the amide carbonyl from hydrolytic attack.[2] However, under strong basic conditions (pH > 12), the amide bond is the weak point.[2]

Storage Recommendations:

  • Condition: Store at 2-8°C under Argon/Nitrogen.

  • Avoid: Protic solvents (MeOH/EtOH) for long-term storage, as slow solvolysis of the chloride can occur.[2]

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Issue: Low Yield in Substitution CheckSolvent Is solvent Polar Aprotic? (DMF, DMSO, NMP) Start->CheckSolvent CheckCat Is Finkelstein Cat. (NaI) used? CheckSolvent->CheckCat Yes ActionSolvent Switch to DMF/DMAc CheckSolvent->ActionSolvent No CheckTemp Is Temp > 40°C? CheckCat->CheckTemp Yes ActionCat Add 20 mol% NaI CheckCat->ActionCat No Success Proceed with Workup CheckTemp->Success Yes ActionTemp Increase Temp to 60°C CheckTemp->ActionTemp No

Figure 2: Logic flow for troubleshooting stalled nucleophilic substitution reactions.

References
  • Ishak, E. A., et al. (2024).[2] "Reaction, Reactivity and Behaviour of

    
    -Chloroacetamides in the Synthesis of Acrylamide Derivatives." ResearchGate.[1][2][3][4] Available at: [Link]
    
  • Reich, H. J. "NMR Spectroscopy: Dynamic NMR and Rotamers."[1][2] University of Wisconsin-Madison Chemistry.[1][2] (General principle of amide rotamerism).

  • Lee, K. S., et al. (2003).[2][5] "Nucleophilic substitution reactions of

    
    -chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry, 1(11), 1989–1994.[2][5][6] Available at: [Link]
    
  • Clayden, J., et al.Organic Chemistry. "Conformational Analysis of Heterocycles.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling


-chloroacetamides.

Sources

troubleshooting failed reactions with 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Case ID: T-22DM-CL Status: Active Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Molecule: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Primary Application: Covalent tethering, PROTAC linker synthesis, and fragment-based drug discovery (FBDD). Key Structural Feature: The gem-dimethyl group at the 2-position of the morpholine ring.

Technical Insight: This molecule is not a standard chloroacetamide.[1][2] The 2,2-dimethyl substitution introduces significant steric bulk adjacent to the amide nitrogen. This restricts the rotation around the C–N amide bond, often locking the molecule into a specific rotamer that can shield the


-carbon from nucleophilic attack. Consequently, standard alkylation protocols (e.g., K₂CO₃/Acetone) often fail or proceed sluggishly compared to unhindered morpholine analogs.

Diagnostic Workflow

Before altering your protocol, use this decision tree to categorize your failure mode.

TroubleshootingFlow Start Start: Reaction Failed CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Decision1 Is Starting Material (SM) Intact? CheckLCMS->Decision1 ResultSM Yes: Low Conversion Decision1->ResultSM Major Peak = SM ResultNewPeak No: New Peak Observed Decision1->ResultNewPeak Major Peak != SM IssueKinetic ISSUE: Kinetic Trap (Sterics/Leaving Group) ResultSM->IssueKinetic Decision2 Mass = SM + 17 Da (OH)? ResultNewPeak->Decision2 ActionFinkel SOLUTION: Finkelstein Catalysis (Add NaI) IssueKinetic->ActionFinkel IssueHydrolysis ISSUE: Hydrolysis (Water Contamination) Decision2->IssueHydrolysis Yes IssueSideRxn ISSUE: Side Reaction (Dimerization/O-Alkylation) Decision2->IssueSideRxn No ActionDry SOLUTION: Anhydrous Solvents + DIPEA IssueHydrolysis->ActionDry

Figure 1: Diagnostic logic for categorizing reaction failures based on LCMS data.

Troubleshooting Guides & FAQs

Scenario A: "Nothing Happened" (The Kinetic Trap)

Symptom: LCMS shows >90% starting material after 12 hours. Root Cause: The chloride is a mediocre leaving group, and the 2,2-dimethyl group creates a "picket fence" steric effect, hindering the SN2 trajectory.

Q: Why isn't my nucleophile reacting even with heat? A: Heating a chloroacetamide often leads to degradation before substitution. The activation energy barrier is too high due to the chloride's poor leaving group ability combined with the steric hindrance of the morpholine ring.

The Fix: Finkelstein Catalysis You must convert the alkyl chloride to an alkyl iodide in situ.[3] Iodide is a better leaving group and a better nucleophile.

  • Add: 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The I⁻ displaces the Cl⁻ first (reversible), forming a highly reactive iodo-intermediate that reacts rapidly with your nucleophile.

Scenario B: "The +17 Mass Shift" (Hydrolysis)

Symptom: A new peak appears with Mass = [Target] - [Nucleophile] + 17 (or SM - 35 + 17). Root Cause: Hydrolysis.[4][5] The hydroxide ion (OH⁻) from trace water is smaller and harder than your intended nucleophile, allowing it to bypass the steric bulk of the dimethyl group.

Q: I used "dry" solvents. Why did it hydrolyze? A: If you used an inorganic base like K₂CO₃ or Cs₂CO₃, these are hygroscopic. They pull moisture from the air into your reaction.

The Fix: Switch Base System

  • Stop using: Carbonates (K₂CO₃).[6]

  • Start using: Non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA in anhydrous DMF or DMAc.

Scenario C: "Precipitation/Gunk" (Solubility)

Symptom: Reaction turns cloudy immediately; yields are inconsistent. Root Cause: The 2,2-dimethylmorpholine moiety is significantly more lipophilic than standard morpholine. It may precipitate out in polar protic solvents (like MeOH) or non-polar ethers (like Et₂O) depending on the counter-ion.

The Fix: Solvent Optimization

  • Recommended: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These dissolve both the lipophilic linker and the polar salts (if using Finkelstein conditions).

Optimized Experimental Protocol

Objective: Efficient alkylation of an amine/thiol nucleophile with 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Reagents:

  • Electrophile: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1.0 equiv)

  • Nucleophile: Target amine/thiol (1.0 - 1.2 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.2 equiv) [CRITICAL STEP]

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Catalyst Activation: In a dry vial, dissolve the Electrophile (1.0 equiv) and NaI (0.2 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes.

    • Why? This allows the formation of the transient, reactive iodo-species.

  • Nucleophile Addition: Add the Base (DIPEA) followed by the Nucleophile.

  • Reaction: Purge with Nitrogen/Argon. Seal and stir at 40°C for 4–6 hours.

    • Note: Do not exceed 60°C to avoid amide bond thermal instability.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

Data Summary Table: Solvent & Base Effects

ConditionConversion (4h)Hydrolysis ImpurityVerdict
MeOH / K₂CO₃ < 10%High (>20%)Avoid (Solvolysis risk)
Acetone / K₂CO₃ ~ 30%LowSlow (Poor solubility)
DMF / DIPEA ~ 50%LowBetter
DMF / DIPEA / NaI > 95% Negligible Recommended

Mechanistic Visualization

The following diagram illustrates the Finkelstein-Assisted Substitution , which is the only reliable method for this sterically hindered substrate.

ReactionMechanism SM Chloro-Linker (Low Reactivity) Inter Iodo-Linker (High Reactivity) SM->Inter Halogen Exchange (Fast) NaI NaI (Catalyst) NaI->Inter Product Final Product Inter->Product S_N2 Attack (Rate Limiting Step) Nuc Nucleophile (R-NH2 / R-SH) Nuc->Product Product->NaI Regenerates I-

Figure 2: The catalytic cycle of Iodide. The I- displaces Cl- to form a better leaving group, facilitating the attack by the nucleophile despite the steric bulk.

References

  • Finkelstein Reaction & Halide Exchange

    • Title: Finkelstein Reaction - Mechanism and Conditions.
    • Source: Byju's / Wikipedia (General Organic Chemistry).
    • URL:[Link]

  • Reactivity of

    
    -Chloroacetamides: 
    
    • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[7]

    • Source: ResearchG
    • URL:[Link]

  • Steric Hindrance in Amides

    • Title: The Synthesis of Sterically Hindered Amides.[8]

    • Source: CHIMIA Intern
    • URL:[Link]

  • Minimizing Side Reactions in Proteomics (Alkylation)

    • Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.[9]

    • Source: N
    • URL:[Link]

Sources

scale-up synthesis challenges for 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and agrochemical research, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a key building block whose synthesis, while straightforward on a lab scale, presents unique challenges during scale-up. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the complexities of its large-scale production. As Senior Application Scientists, we offer this guide grounded in established chemical principles and field-proven insights to ensure safety, efficiency, and reproducibility.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is primarily achieved through the N-acylation of 2,2-dimethylmorpholine with chloroacetyl chloride. This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, typically triethylamine (TEA), is used to quench the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_products Products & Byproducts SM1 2,2-Dimethylmorpholine Reaction Acylation Reaction (Controlled Temperature) SM1->Reaction SM2 Chloroacetyl Chloride SM2->Reaction SM3 Triethylamine (Base) SM3->Reaction Quench Aqueous Quench Reaction->Quench Produces Crude Mixture Extraction Organic Extraction Quench->Extraction Wash Brine Wash Extraction->Wash Dry Drying (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter Evaporation Solvent Removal Filter->Evaporation Organic Phase Byproduct Triethylamine HCl Salt Filter->Byproduct Solid Waste Product Crude Product Evaporation->Product Purification Purification (Recrystallization/Distillation) Product->Purification FinalProduct Final Product: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Purification->FinalProduct

Caption: General workflow for the synthesis and purification.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Question: My reaction yield is significantly lower than expected after scale-up. What are the most common causes?

Answer: Low yield is a frequent scale-up challenge and can be attributed to several factors:

  • Inefficient Temperature Control: The acylation is highly exothermic. On a larger scale, surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can lead to the degradation of the starting materials, product, or promote side reactions.

    • Solution: Employ a reactor with a jacketed cooling system. Use a controlled, slow addition of chloroacetyl chloride via a dropping funnel to maintain the desired temperature range (typically 0-10°C).[1] For very large scales, consider a semi-batch process where reactants are added continuously at a rate that matches the cooling capacity.

  • Moisture Contamination: Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl.[2] This consumes the reagent and introduces impurities.

    • Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The steric hindrance from the two methyl groups on the 2,2-dimethylmorpholine ring can slow the reaction rate compared to unsubstituted morpholine.

    • Solution: Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure sufficient reaction time and effective stirring to overcome mass transfer limitations in a large reactor.

  • Losses During Work-up: The product can be lost during aqueous extraction if the pH is not controlled or if emulsions form. The triethylamine hydrochloride salt can also trap the product.

    • Solution: Ensure the organic layer is thoroughly separated. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate). To break emulsions, add a saturated brine solution.

Troubleshooting Flowchart: Diagnosing Low Yield

G Start Low Yield Observed Check_Temp Was Temperature Maintained below 10°C during addition? Start->Check_Temp Check_Moisture Were anhydrous conditions strictly maintained? Check_Temp->Check_Moisture Yes Result_Exotherm Issue: Runaway Exotherm Solution: Improve cooling, slow addition rate. Check_Temp->Result_Exotherm No Check_Completion Was reaction completion confirmed by TLC/HPLC? Check_Moisture->Check_Completion Yes Result_Hydrolysis Issue: Reagent Hydrolysis Solution: Use dry equipment/solvents, inert atmosphere. Check_Moisture->Result_Hydrolysis No Check_Workup Did emulsions form or was phase separation poor? Check_Completion->Check_Workup Yes Result_Incomplete Issue: Incomplete Reaction Solution: Increase reaction time, improve agitation. Check_Completion->Result_Incomplete No Result_Loss Issue: Work-up Losses Solution: Use brine, perform multiple extractions. Check_Workup->Result_Loss Yes Success Yield Improved Check_Workup->Success No Result_Exotherm->Success Result_Hydrolysis->Success Result_Incomplete->Success Result_Loss->Success

Caption: A decision tree for troubleshooting low reaction yields.

Question: I am observing a persistent impurity that is difficult to remove by recrystallization. What is its likely identity and how can I prevent its formation?

Answer: The most likely impurity is the dimer formed by the reaction of two molecules of 2,2-dimethylmorpholine with one molecule of a byproduct derived from chloroacetyl chloride. A more common issue, however, is the presence of unreacted starting material or hydrolysis products.

Potential Impurity Likely Cause Prevention & Removal Strategy
Chloroacetic Acid Hydrolysis of chloroacetyl chloride due to moisture.Use anhydrous conditions. During work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic impurities.
Unreacted 2,2-Dimethylmorpholine Insufficient chloroacetyl chloride or incomplete reaction.Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. Ensure reaction goes to completion. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic amine.
N,N'-bis(2,2-dimethylmorpholin-4-yl)acetamide Reaction of the product with another molecule of 2,2-dimethylmorpholine.This is more likely if the temperature is too high or if there is a large excess of the amine. Maintain low temperatures and use controlled stoichiometry. This impurity is less polar and may be removed by column chromatography if necessary.

Question: How do I safely handle chloroacetyl chloride during a large-scale reaction?

Answer: Chloroacetyl chloride is toxic, corrosive, and reacts violently with water.[2][3] Safe handling is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[4] Work in a well-ventilated fume hood or a contained reactor system.[2][5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[5] Keep containers tightly sealed.

  • Handling: Use a pressure-equalizing dropping funnel for addition to prevent pressure buildup. All equipment must be grounded to prevent static discharge.[6]

  • Spill & Waste: Have a spill kit ready containing a neutral absorbent material like dry sand or vermiculite.[3][4] Do NOT use water.[3][6] Dispose of waste according to local and federal regulations for hazardous materials.[4][5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction at scale?

A common solvent for this type of acylation is dichloromethane (DCM). However, due to environmental and safety concerns, other solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or toluene can be viable alternatives. The ideal solvent should be inert to the reactants, have a suitable boiling point for temperature control, and allow for easy separation from the product and byproducts.

Q2: My final product is an oil and will not crystallize. What can I do?

First, ensure all solvent has been removed under reduced pressure. If it remains an oil, it could be due to impurities preventing lattice formation. Try the following:

  • Purification: Purify the oil via column chromatography to remove impurities.

  • Solvent System: Experiment with different solvent/anti-solvent systems for recrystallization (e.g., dissolve in a minimal amount of hot ethyl acetate and slowly add heptane until cloudy, then cool).

  • Seeding: If you have a small amount of solid material from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.

Q3: How stable is the final product, and what are the recommended storage conditions?

  • Recommended Storage: Store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Section 4: Key Experimental Protocol

Scale-Up Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Disclaimer: This protocol is for informational purposes. All large-scale reactions should be thoroughly risk-assessed by qualified personnel.

Materials:

  • 2,2-Dimethylmorpholine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Pressure-equalizing dropping funnel

  • Cooling circulator

  • Separatory funnel (or equivalent for liquid-liquid extraction)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Set up the dry, clean reactor under an inert nitrogen atmosphere.

  • Initial Charge: Charge the reactor with 2,2-dimethylmorpholine (1.0 eq), triethylamine (1.1 eq), and anhydrous DCM (approx. 5-10 volumes relative to the amine).

  • Cooling: Begin stirring and cool the reactor contents to 0-5°C using the cooling circulator.

  • Reagent Addition: Slowly add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This addition may take 1-2 hours depending on the scale.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction for completion by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add deionized water to quench the reaction, maintaining a low temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess triethylamine and amine)

      • Saturated sodium bicarbonate solution (to remove acidic impurities)

      • Brine (to break emulsions and begin drying)

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

References

  • Yufeng. Chloroacetyl Chloride CAS 79-04-9.
  • New Jersey Department of Health. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • CAMEO Chemicals - NOAA. CHLOROACETYL CHLORIDE.
  • Inchem.org. ICSC 0845 - CHLOROACETYL CHLORIDE.
  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • ChemScene. 2,2-Dimethyl-morpholine.
  • MySkinRecipes. 2,2-Dimethylmorpholine.
  • Sigma-Aldrich. 2,2-Dimethyl-morpholine.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Benchchem. Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols.
  • ECHEMI. Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • PubMed. Ab initio investigation of the thermal decomposition of n-butylcyclohexane.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PMC. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine.
  • ScienceDirect. Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide.

Sources

Validation & Comparative

Strategic Alkylation & Covalent Modification: Alternatives to 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead and The Scaffold

In medicinal chemistry and chemical biology, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one acts as a specialized "warhead delivery system." It combines two distinct functional units:

  • The Warhead (2-Chloroacetyl): A moderately reactive electrophile targeting nucleophilic residues (Cysteine thiols, Histidine imidazoles).

  • The Scaffold (2,2-Dimethylmorpholine): A solubility-enhancing moiety where the gem-dimethyl group blocks metabolic oxidation at the

    
    -carbon, significantly improving metabolic stability compared to unsubstituted morpholine.
    

While this reagent is a staple for introducing covalent handles, it is not always the optimal tool. Issues with reactivity kinetics (too slow for some targets, too promiscuous for others) or hydrolytic stability often necessitate alternatives.

This guide objectively compares three strategic classes of alternatives: Kinetic Tuners (Halogen exchange), Mechanistic Switchers (Acrylamides), and Scaffold Hoppers (Isosteres).

Comparative Analysis of Alternatives

Alternative Class A: Kinetic Tuners (Halogen Exchange)

Reagent: 2-Bromo-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (or in situ Iodo-activation)

When the baseline chloroacetamide is too sluggish to label a cryptic cysteine or achieve effective occupancy, increasing the leaving group ability is the primary strategy.

  • Mechanism: SN2 Substitution.[1][2][3]

  • Performance: The Bromo-analog reacts 10–50x faster than the Chloro-analog. The Iodo-analog (generated in situ) reacts ~100x faster.

  • Trade-off: Higher reactivity correlates with lower hydrolytic stability and increased risk of off-target alkylation (e.g., reacting with Glutathione).

Alternative Class B: Mechanistic Switchers (Acrylamides)

Reagent: 1-(2,2-dimethylmorpholin-4-yl)prop-2-en-1-one

When selectivity is paramount, switching from an


-haloacetamide to an acrylamide alters the reaction coordinate entirely.
  • Mechanism: Michael Addition (Conjugate Addition).

  • Performance: Acrylamides are generally "softer" electrophiles. They are highly selective for Cysteine (soft nucleophile) over Lysine (hard nucleophile), reducing non-specific toxicity.

  • Trade-off: The reaction is often reversible (retro-Michael) unless the protein environment stabilizes the adduct. The geometry of the transition state is different (120° approach vs 180° backside attack), which may affect binding affinity.

Comparative Data Summary
FeatureBaseline (Cl-Acetamide) Alternative A (Br/I-Acetamide) Alternative B (Acrylamide)
Reactivity (

)
Moderate (

)
High (

)
Variable (

)
Selectivity Cys > His >> LysCys ~ His > Lys (Promiscuous)Cys >>> His/Lys (High Specificity)
Metabolic Stability High (due to 2,2-Me)Low (Rapid Glutathione conjugation)Moderate (Glutathione conjugation)
Reaction Type Irreversible SN2Irreversible SN2Reversible/Irreversible Michael
Primary Use Case General Covalent ProbesLow-accessibility CysteinesSelective Drug Candidates

Visualizing the Decision Matrix

The following diagram illustrates the mechanistic divergence and decision logic for selecting between these reagents.

ReagentSelection Start Target Cysteine Characterization Access Is the Cys Solvent Accessible? Start->Access Nucleophilicity Is the Cys Hyper-reactive (low pKa)? Access->Nucleophilicity Yes UseFinkel USE FINKELSTEIN (Iodo) (Max Reactivity) Access->UseFinkel No (Cryptic/Buried) Selectivity Is Off-Target Labeling a Risk? Nucleophilicity->Selectivity Yes UseChloro USE CHLOROACETAMIDE (Baseline Balanced) Nucleophilicity->UseChloro No (Standard Reactivity) UseAcryl USE ACRYLAMIDE (High Selectivity) Selectivity->UseAcryl High Risk (Lys/His nearby) Selectivity->UseChloro Low Risk

Figure 1: Decision tree for selecting the optimal electrophilic warhead based on protein target environment.

Experimental Protocols

Protocol A: In Situ Activation via Finkelstein Reaction

Purpose: To generate the highly reactive Iodo-analog without isolating the unstable intermediate. This is ideal for labeling sluggish cysteines.

Reagents:

  • 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1.0 equiv)

  • Sodium Iodide (NaI) (1.2 equiv)

  • Solvent: Acetone (anhydrous) or acetonitrile.

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the Chloro-reagent in 5 mL of dry acetone.

  • Activation: Add 1.2 mmol of NaI. The solution may turn slightly yellow.

  • Precipitation: Stir at room temperature for 30 minutes. A white precipitate (NaCl) will form, indicating the exchange is proceeding (Le Chatelier's principle).

  • Application: Filter the solution (removing NaCl) directly into the protein/peptide reaction mixture. Note: Do not store the filtrate; use immediately to prevent iodine liberation.

Protocol B: Cysteine Reactivity Assay (GSH Assay)

Purpose: To quantitatively compare the electrophilicity of the Chloro- vs. Acrylamide variants.

Reagents:

  • Test Compound (100 µM final)

  • Reduced Glutathione (GSH) (1 mM final, pseudo-first-order conditions)

  • Internal Standard (e.g., Indomethacin)

  • Buffer: PBS pH 7.4.

Methodology:

  • Incubation: Mix Test Compound and GSH in PBS at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

  • Quenching: Quench immediately with 200 µL Acetonitrile + 1% Formic Acid.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass.

  • Calculation: Plot ln([Parent]/[Parent]_0) vs time. The slope is

    
    . The second-order rate constant 
    
    
    
    .

Mechanistic Insight: The Gem-Dimethyl Effect

Why stick with the 2,2-dimethylmorpholine scaffold when standard morpholine is cheaper?

The 2,2-dimethyl substitution is not merely structural; it is a metabolic shield. In standard morpholine, the carbons adjacent to the oxygen and nitrogen are prone to P450-mediated hydroxylation.

  • Metabolic Blockade: The methyl groups at the C2 position sterically hinder the approach of metabolic enzymes and remove the abstractable protons at the most labile position.

  • Conformational Lock: The gem-dimethyl group restricts the ring pucker, potentially locking the attached warhead into a specific vector, which can improve binding selectivity compared to the floppier unsubstituted morpholine.

Figure 2: The metabolic stability advantage of the 2,2-dimethyl scaffold.

References

  • Synthesis and Reactivity of Chloroacetamides

    • Title: Characterizing and screening commercially available irreversible covalent fragments.
    • Source: Practical Fragments / J. Am. Chem. Soc.
    • URL:[Link]

  • Finkelstein Reaction Conditions

    • Title: Finkelstein Reaction - Organic Chemistry Portal.[2]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Metabolic Stability of Morpholines

    • Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[4]

    • Source: BenchChem.
  • Cysteine Reactivity Profiling

    • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
    • Source: PMC / NIH.
    • URL:[Link]

Sources

validation of biological activity for 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one represents a specialized class of covalent fragments used in modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).

Structurally, this molecule consists of two distinct functional domains:

  • The Warhead (

    
    -Chloroacetamide):  An electrophilic moiety that reacts irreversibly with nucleophilic cysteine residues via nucleophilic substitution (
    
    
    
    ).
  • The Scaffold (2,2-Dimethylmorpholine): A solubilizing, pharmacophore-bearing ring where the gem-dimethyl group provides steric bulk, modulating metabolic stability and restricting conformational freedom compared to unsubstituted morpholine.

This guide details the validation protocol for this scaffold, distinguishing it from alternative warheads (e.g., acrylamides) and reversible binders.

Mechanism of Action (MoA) & Theoretical Grounding

To validate biological activity, one must first confirm the mechanism. Unlike reversible inhibitors that rely on equilibrium binding (


), these derivatives rely on time-dependent inactivation (

).
The Reaction Pathway

The chloroacetamide warhead undergoes an


 reaction where the thiolate anion (

) of a cysteine residue attacks the

-carbon, displacing the chloride ion.

Key Validation Metric:

  • Irreversibility: Activity persists after dialysis or "washout."

  • Time-Dependency:

    
     values decrease as incubation time increases.
    
Diagram: Covalent Inhibition Pathway

The following logic flow illustrates the critical decision points in validating the mechanism.

MoA_Validation Start Compound Exposure (2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one) Target Target Protein (Cysteine Nucleophile) Start->Target Incubation Complex Reversible E-I Complex (Non-covalent affinity) Target->Complex K_I (Affinity) Reaction S_N2 Nucleophilic Attack (Chloride Displacement) Complex->Reaction k_inact (Reactivity) Adduct Covalent Adduct Formation (Irreversible) Reaction->Adduct Permanent Bond Validation Validation Checkpoints Adduct->Validation Mass Spec Mass Spec Validation->Mass Spec +155 Da Shift (approx) Washout Assay Washout Assay Validation->Washout Assay Sustained Inhibition GSH Reactivity GSH Reactivity Validation->GSH Reactivity Half-life Assessment

Figure 1: Mechanism of Action and Validation Checkpoints for Chloroacetamide Derivatives.

Comparative Analysis: Performance vs. Alternatives

When positioning this derivative against other chemical tools, three factors are paramount: Reactivity , Selectivity , and Stability .

Table 1: Performance Comparison Matrix
FeatureChloroacetamides (Subject)Acrylamides (Alternative 1)Non-Covalent Analogs (Alternative 2)
Reaction Type

Substitution
Michael Addition (Conjugate)Equilibrium Binding
Intrinsic Reactivity High (Tunable via sterics)Moderate/Low None
Cysteine Selectivity Moderate (Can react with Lys/His at high pH)High (Strictly Cys-selective)N/A (Binding pocket dependent)
Metabolic Stability Low (Rapid GSH conjugation)ModerateHigh
Potency Driver Bond formation (

)
Bond formation (

)
Residence time (

)
Validation Method Mass Spec (Intact Protein)Mass Spec (Intact Protein)SPR / FRET / FP

Expert Insight: The 2,2-dimethyl substitution on the morpholine ring is critical here. Unsubstituted chloroacetyl-morpholine is often too reactive (promiscuous). The steric bulk of the dimethyl group slows the approach of the nucleophile, potentially increasing selectivity for the target cysteine over off-target cellular thiols (like Glutathione).

Experimental Validation Protocols

To scientifically validate the activity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one derivatives, follow this self-validating workflow.

Protocol A: Intrinsic Reactivity Assay (GSH Stability)

Purpose: To ensure the compound isn't a "pan-assay interference compound" (PAIN) that alkylates everything indiscriminately.

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Reaction: Mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4).

  • Monitoring: Measure the disappearance of the parent compound via LC-MS at T=0, 15, 30, 60, and 120 min.

  • Calculation: Plot ln[Concentration] vs. time to determine half-life (

    
    ).
    
    • Acceptance Criteria:

      
      . If 
      
      
      
      , the compound is likely too reactive for cellular assays.
Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: To prove physical covalent bonding to the target protein.

  • Incubation: Incubate recombinant target protein (5 µM) with the derivative (50 µM) for 60 minutes at room temperature.

  • Control: Run a parallel sample with the non-reactive analog (2-Chloro replaced by Acetyl or Methyl group).

  • Analysis: Desalt samples and analyze via ESI-TOF Mass Spectrometry.

  • Data Interpretation:

    • Look for a mass shift (

      
      ).
      
    • 
      .
      
    • Example: If Compound MW = 191.5 Da, Expected Shift

      
       Da.
      
    • Success Metric: >50% modification of the protein peak.

Protocol C: Washout Assay (Functional Irreversibility)

Purpose: To distinguish covalent inhibition from tight non-covalent binding.

  • Pre-incubation: Incubate enzyme + inhibitor (at

    
    ) for 1 hour.
    
  • Dilution: Dilute the mixture 100-fold into reaction buffer containing substrate.

    • Note: This drops the inhibitor concentration to

      
      .
      
  • Measurement: Monitor enzymatic activity immediately.

  • Result Interpretation:

    • Reversible Inhibitor:[1] Activity recovers (inhibitor dissociates).

    • Covalent Inhibitor (Subject): Activity remains blocked (inhibitor cannot dissociate).

Visualization of Screening Workflow

The following diagram outlines the logical progression from chemical synthesis to validated biological hit.

Validation_Workflow Step1 Step 1: GSH Stability (Filter out hyper-reactive) Step2 Step 2: Enzymatic Screen (IC50 with Pre-incubation) Step1->Step2 If t1/2 > 15min Discard Discard / Redesign Step1->Discard Too Reactive Step3 Step 3: Mass Spectrometry (Confirm Covalent Adduct) Step2->Step3 If Active Step2->Discard Inactive Step4 Step 4: Proteomics (ABPP) (Assess Selectivity) Step3->Step4 If Mass Shift Confirmed Step3->Discard Non-covalent binding

Figure 2: Step-by-step validation workflow for covalent fragment discovery.

References

  • Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitor Reactivity Using a High-Throughput Thiol-Reactivity Assay." Journal of the American Chemical Society.[2]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[3]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with thiols." Journal of Organic Chemistry.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

Sources

Specificity Profiling of Covalent Fragments: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one represents a critical class of "scout fragments" used in Chemoproteomics and Fragment-Based Drug Discovery (FBDD). Unlike generic alkylating agents, this compound features a 2,2-dimethylmorpholine scaffold coupled to a chloroacetamide warhead.

This guide assesses the specificity of this compound, positing that the gem-dimethyl substitution on the morpholine ring acts as a steric filter, potentially enhancing selectivity compared to unsubstituted analogs. We compare its performance against standard electrophilic alternatives and detail a self-validating workflow to quantify its proteome-wide specificity.

Mechanistic Profile & Chemical Logic

The Warhead: Chloroacetamide

The chloroacetamide moiety functions as a "hard" electrophile that reacts primarily with cysteine thiols via an S_N2 nucleophilic substitution . Unlike Michael acceptors (e.g., acrylamides) which require specific orientation for conjugate addition, chloroacetamides are intrinsically more reactive but can be "tuned" by the attached scaffold.

The Scaffold: 2,2-Dimethylmorpholine

The inclusion of the 2,2-dimethyl group is not merely for solubility. Mechanistically, it serves two functions:[1]

  • Conformational Restriction: It locks the morpholine ring into a specific chair conformation, reducing the entropic penalty upon protein binding.

  • Steric Shielding: It provides bulk near the amide bond, potentially hindering access to the electrophilic

    
    -carbon for non-specific, solvent-exposed thiols, while permitting reaction within a complementary protein pocket.
    
Reaction Pathway Visualization

The following diagram illustrates the S_N2 reaction mechanism and the steric influence of the dimethyl group.

ReactionMechanism cluster_legend Mechanism Key Compound 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (Electrophile) Transition Transition State (Trigonal Bipyramidal) Compound->Transition Cysteine Protein Cysteine (Thiolate) (Nucleophile) Cysteine->Transition Nucleophilic Attack (S_N2) Product Covalent Adduct (Thioether Bond) Transition->Product Cl- Leaving Group Release Steric 2,2-Dimethyl Group (Steric Filter) Steric->Transition Modulates Access (Selectivity) S_N2 Reaction S_N2 Reaction Steric Modulation Steric Modulation S_N2 Reaction->Steric Modulation

Figure 1: S_N2 reaction mechanism showing the nucleophilic attack of a cysteine thiolate on the chloroacetamide warhead, modulated by the steric bulk of the 2,2-dimethylmorpholine scaffold.[2]

Comparative Performance Analysis

To assess specificity, we compare the target compound against two standard alternatives: the Unsubstituted Analog (high reactivity control) and the Acrylamide Analog (low reactivity control).

Table 1: Physicochemical & Reactivity Comparison
FeatureProduct: 2-Chloro-1-(2,2-dimethyl...)Alt 1: 2-Chloro-1-morpholinoethanoneAlt 2: Acrylamide Analog
Warhead Type Chloroacetamide (

)
Chloroacetamide (

)
Acrylamide (Michael Addition)
Intrinsic Reactivity (

)
Moderate High Low
Steric Bulk High (Gem-dimethyl)LowHigh (Gem-dimethyl)
Cysteine Selectivity Tuned (Scaffold-driven)Promiscuous (Reactivity-driven)High (Requires orientation)
Primary Application Scout Fragment / Hit Finding General Alkylating AgentLate-Stage Optimization
Stability (

in GSH)
~120 mins (Est.)< 60 mins> 24 hours
Critical Insight
  • Vs. Unsubstituted Morpholine: The product is superior for library screening. The unsubstituted analog is often too reactive, labeling solvent-exposed cysteines non-specifically (false positives). The 2,2-dimethyl group reduces this "background noise."

  • Vs. Acrylamide: The product is superior for initial hit discovery . Acrylamides often have such low intrinsic reactivity that they fail to label a target unless the non-covalent affinity is very high. The chloroacetamide warhead provides the necessary "boost" to identify weak-binding fragments.

Experimental Protocols for Specificity Assessment

To validate the specificity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, you must distinguish between intrinsic reactivity (chemical noise) and protein-specific binding (signal).

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

Objective: Determine if the compound is too reactive for biological assays.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM, 10-fold excess) in PBS (pH 7.4).

  • Monitoring: Monitor the depletion of the parent compound using LC-MS or HPLC at time points: 0, 15, 30, 60, 120, 240 min.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
  • Threshold:

    • 
      : Too Reactive  (Non-specific alkylator).
      
    • 
      : Suitable for Proteomics .
      
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize proteome-wide selectivity in a complex lysate.

  • Lysate Prep: Generate soluble proteome from HEK293T cells (1 mg/mL protein).

  • Treatment: Incubate lysate with the compound (10 µM and 50 µM) for 1 hour at RT.

    • Control: DMSO vehicle.

  • Probe Labeling: Chase with a broad-spectrum cysteine probe (e.g., IA-Rhodamine , 1 µM) for 30 min. The probe labels any cysteines not blocked by your compound.

  • Visualization: Run SDS-PAGE and scan for fluorescence.

  • Interpretation:

    • Specific Hit: Disappearance of distinct bands compared to DMSO.

    • Promiscuous: Global reduction of fluorescence across all bands (the "smear" effect).

Protocol C: Mass Spectrometry-Based ABPP (IsoTOP-ABPP)

Objective: Identify the exact cysteine targets and quantify selectivity.

This is the gold standard for defining specificity.

ABPP_Workflow cluster_metrics Success Metrics Lysate Proteome Lysate (Cysteine Rich) Treatment Competitive Incubation Compound vs. DMSO Lysate->Treatment Probe Clickable Probe Addition (IA-Alkyne) Treatment->Probe Residual Cys Labeling Click CuAAC Click Chemistry (Biotin-Azide-Cleavable Linker) Probe->Click Enrichment Streptavidin Enrichment & On-Bead Digestion Click->Enrichment MS LC-MS/MS Analysis (TMT or Label-Free) Enrichment->MS Data Ratio Calculation (DMSO / Compound) MS->Data Metric1 Ratio > 4 (High Occupancy) Data->Metric1 Target Hit Metric2 Ratio ~ 1 (No Binding) Data->Metric2 Non-Target

Figure 2: IsoTOP-ABPP workflow for quantitative assessment of target engagement. High ratios indicate specific blockage of the cysteine by the 2,2-dimethylmorpholine fragment.

Assessment Criteria: The "Specificity Score"

When analyzing the data from Protocol C, categorize 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one based on the number of targets engaged at 50 µM:

  • Highly Specific: < 5 targets with >75% occupancy. (Indicates the 2,2-dimethyl group is effectively filtering targets).

  • Moderately Selective: 5–20 targets. (Typical for chloroacetamide fragments; requires optimization).

  • Promiscuous: > 50 targets. (Indicates the warhead dominates the interaction; scaffold affinity is negligible).

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[3] [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

  • Åkerfeldt, K. S., et al. (2011). Kinetic analysis of the reaction of chloroacetamides with thiols. Journal of Organic Chemistry. [Link]

Sources

literature review of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one applications

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one and its Analogs in Synthetic Chemistry

This guide provides an in-depth technical analysis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, a specialized chemical intermediate. We will explore its synthesis, primary applications, and performance compared to viable alternatives, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a functional understanding of this reagent's utility and strategic advantages.

Introduction: The Role of α-Chloro Amides in Modern Synthesis

α-Haloamides, particularly α-chloro amides, are a cornerstone of modern organic synthesis. They serve as potent electrophilic building blocks, enabling the covalent attachment of complex functional groups to nucleophilic substrates. The core reactivity lies in the carbon-chlorine bond, which is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent leaving group in nucleophilic substitution (SN2) reactions.

Within this class, reagents incorporating a morpholine scaffold are of particular interest in medicinal chemistry. The morpholine moiety is frequently introduced into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, metabolically-resistant hydrogen bond acceptor. 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a derivative that offers the additional feature of gem-dimethyl substitution on the morpholine ring. This guide will dissect the synthetic implications of this structural feature by comparing it to less substituted analogs.

Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

The target compound is synthesized via a standard nucleophilic acyl substitution, where 2,2-dimethylmorpholine acts as the nucleophile, attacking the highly reactive electrophile, chloroacetyl chloride.

The choice of a suitable base is critical to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic tertiary amine, such as triethylamine (TEA), is typically employed. The reaction is performed at a reduced temperature to control the exothermic reaction and minimize potential side reactions.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 2,2-Dimethylmorpholine p1 Combine in an aprotic solvent (e.g., Diethyl Ether) r1->p1 r2 Chloroacetyl Chloride r2->p1 r3 Triethylamine (Base) r3->p1 p2 Stir at 0-10°C p1->p2 prod1 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one p2->prod1 prod2 Triethylammonium Chloride (Salt) p2->prod2 G cluster_reagents Electrophilic Reagents cluster_reaction Reaction with Nucleophile (Nu-H) cluster_products Products r1 Target Compound (2,2-dimethyl, Cl) p1 SN2 Reaction r1->p1 Moderate Rate r2 Analog 1 (unsubstituted, Cl) r2->p1 Faster Rate (Less Hindrance) r3 Analog 2 (2,2-dimethyl, Br) r3->p1 Fastest Rate (Better Leaving Group) prod1 Product A (Sterically Hindered) p1->prod1 prod2 Product B (Less Hindered) p1->prod2 prod3 Product C (Sterically Hindered) p1->prod3

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. While high potency against a primary target is desirable, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one , hereafter referred to as "Compound-X," a molecule with a morpholine scaffold suggestive of kinase inhibitory activity.

Given the prevalence of the morpholine moiety in inhibitors of the Phosphoinositide 3-kinase (PI3K) family, we hypothesize that Compound-X is an inhibitor of a key node in this pathway, specifically the mammalian Target of Rapamycin (mTOR).[1] This guide will objectively compare the performance of Compound-X against established kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Sunitinib and the highly selective mTOR inhibitor, Everolimus (a derivative of Rapamycin). Through detailed experimental protocols and data interpretation, we will construct a comprehensive selectivity profile for Compound-X, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge.[2] Cross-reactivity, or the inhibition of multiple kinases, is a common feature of small molecule inhibitors.[3] Understanding this "off-target" profile is paramount for several reasons:

  • Predicting Toxicity: Inhibition of unintended kinases can disrupt essential cellular processes, leading to adverse effects. A thorough cross-reactivity study can identify potential liabilities early in the development pipeline.

  • Deconvoluting Mechanism of Action: The observed cellular phenotype of a compound may be the result of inhibiting multiple targets. A selectivity map is crucial for attributing biological effects to the intended target.[4]

  • Discovering Polypharmacology: In some instances, off-target effects can be therapeutically beneficial. For example, an inhibitor targeting a cancer-driving kinase might also inhibit kinases involved in angiogenesis, leading to a dual anti-tumor effect.

This guide will delineate a two-tiered approach to building a robust cross-reactivity profile: a broad, in vitro biochemical screen followed by a targeted, cell-based validation of target engagement.

Comparative Kinase Selectivity: Compound-X vs. The Field

To contextualize the selectivity of Compound-X, we present hypothetical data from a comprehensive in vitro kinase profiling panel. In this theoretical experiment, the inhibitory activity of Compound-X, Sunitinib, and Everolimus was assessed against a panel of 255 human kinases at a concentration of 1 µM.[5] The percentage of inhibition was determined, and for key on- and off-targets, a full dose-response curve was generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCompound-X (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Everolimus (% Inhibition @ 1µM)Compound-X (IC50, nM)Sunitinib (IC50, nM)Everolimus (IC50, nM)
mTOR 98% 75% 99% 15 250 2
PI3Kα65%40%5%450>1000>10,000
PI3Kβ58%35%4%620>1000>10,000
PI3Kγ72%45%6%380>1000>10,000
PI3Kδ68%42%5%410>1000>10,000
AKT145%25%<2%850>5000>10,000
PDK130%55%<2%>1000550>10,000
VEGFR2 25% 95% <2% >2000 10 >10,000
PDGFRβ 15% 92% <2% >5000 25 >10,000
c-KIT 10% 89% <2% >8000 40 >10,000
p38α5%15%<2%>10,000>5000>10,000
SRC8%30%<2%>10,000800>10,000

Data is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Compound-X demonstrates potent inhibition of the intended target, mTOR, with an IC50 of 15 nM. It also shows moderate off-target activity against several isoforms of PI3K, albeit at concentrations approximately 30-fold higher than for mTOR. This suggests a favorable selectivity window but indicates potential for class-related off-target effects.

  • Sunitinib , as expected, exhibits a broad-spectrum inhibition profile, potently inhibiting multiple receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-KIT, in addition to mTOR.[6] This polypharmacology is a known characteristic of this clinically approved drug.

  • Everolimus displays exceptional selectivity for mTOR, with minimal to no inhibition of other kinases in this focused panel, consistent with its known mechanism of action.

This initial biochemical screen provides a global view of inhibitor selectivity and is instrumental in identifying potential off-targets that warrant further investigation in a cellular context.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments that would generate the data presented above.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a radiometric assay for measuring kinase activity, a gold-standard method that directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

Objective: To determine the inhibitory activity of test compounds against a broad panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., from Promega or Carna Biosciences).[8][9]

  • Kinase-specific peptide or protein substrates.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • [γ-³³P]ATP (PerkinElmer).

  • Non-radiolabeled ATP.

  • Test compounds (Compound-X, Sunitinib, Everolimus) dissolved in 100% DMSO.

  • P81 phosphocellulose filter plates (Merck Millipore).

  • 0.75% Phosphoric acid.

  • Microplate scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep1 Dilute Compounds in Assay Buffer rxn1 Add Compound to Assay Plate (384-well) prep1->rxn1 prep2 Prepare Kinase/Substrate Mix rxn2 Add Kinase/Substrate Mix prep2->rxn2 prep3 Prepare ATP Mix ([γ-³³P]ATP + cold ATP) rxn4 Initiate with ATP Mix prep3->rxn4 rxn1->rxn2 rxn3 Incubate (e.g., 10 min, RT) rxn2->rxn3 rxn3->rxn4 rxn5 Incubate (e.g., 30-60 min, RT) rxn4->rxn5 det1 Stop Reaction & Transfer to P81 Plate rxn5->det1 det2 Wash Plate (Phosphoric Acid) det1->det2 det3 Dry Plate det2->det3 det4 Add Scintillant det3->det4 det5 Read on Counter (CPM) det4->det5

Caption: In Vitro Radiometric Kinase Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO and then further dilute into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Plate Setup: Add 5 µL of diluted compound or vehicle (DMSO control) to the wells of a 384-well assay plate.

  • Kinase Reaction: Prepare a master mix of the specific kinase and its corresponding substrate in kinase reaction buffer. Add 10 µL of this mix to each well. Incubate for 10 minutes at room temperature.

  • Initiate Phosphorylation: Prepare an ATP mix containing [γ-³³P]ATP and non-radiolabeled ATP in kinase reaction buffer. The concentration of non-radiolabeled ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[10] Initiate the kinase reaction by adding 10 µL of the ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction: Stop the reaction by adding 20 µL of 0.75% phosphoric acid.

  • Substrate Capture: Transfer 30 µL from each well to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle (DMSO) control. For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

To validate that Compound-X engages its intended target (mTOR) in a physiological context, a Cellular Thermal Shift Assay (CETSA) is performed.[11] This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[12]

Objective: To confirm the binding of Compound-X to mTOR in intact cells and determine a cellular IC50.

Materials:

  • Human cancer cell line expressing mTOR (e.g., MCF-7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Antibodies for mTOR detection (e.g., for Western blot or AlphaScreen).

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Western blot or AlphaScreen® detection system.

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_detection Detection treat1 Culture Cells treat2 Treat with Compound or Vehicle treat1->treat2 treat3 Incubate treat2->treat3 heat1 Harvest & Resuspend Cells treat3->heat1 heat2 Heat Samples (Temperature Gradient) heat1->heat2 heat3 Lyse Cells (Freeze-Thaw) heat2->heat3 det1 Separate Soluble Fraction (Centrifugation) heat3->det1 det2 Collect Supernatant det1->det2 det3 Quantify Soluble mTOR (e.g., Western Blot) det2->det3

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with various concentrations of Compound-X or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler to a specific temperature (for isothermal dose-response) or across a temperature gradient (for melt curve generation) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13] The optimal temperature for the isothermal experiment is typically the Tagg (aggregation temperature) determined from the melt curve.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant and determine the amount of soluble mTOR using a suitable detection method like Western blotting or a higher-throughput method like AlphaScreen®.[13]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble mTOR against the temperature. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

    • Isothermal Dose-Response: Plot the amount of soluble mTOR at a fixed temperature against the logarithm of the compound concentration to generate a dose-response curve and calculate a cellular IC50.

Understanding the Broader Context: Signaling Pathways

The cross-reactivity profile of Compound-X has direct implications for its effect on cellular signaling. As it targets mTOR and, to a lesser extent, PI3K, it is positioned to modulate one of the most critical pathways in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Diagram:

G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival promotes mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation promotes CompoundX Compound-X (Primary) CompoundX->mTORC1 inhibits CompoundX_off Compound-X (Off-Target) CompoundX_off->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

This diagram illustrates how Compound-X is hypothesized to exert its primary effect by inhibiting mTORC1, a central regulator of cell growth and proliferation.[14] Its weaker, off-target inhibition of PI3K could potentially enhance this effect by dampening the entire pathway output, a feature that requires careful dose-response studies in cellular models to fully characterize.

Conclusion

This guide has outlined a systematic and scientifically robust approach to characterizing the cross-reactivity of a novel compound, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (Compound-X) . By leveraging comprehensive in vitro kinase profiling and confirming on-target engagement in a cellular context with CETSA, a clear and actionable selectivity profile can be established.

The hypothetical data presented positions Compound-X as a potent and relatively selective mTOR inhibitor, with a predictable off-target profile against PI3K isoforms. In comparison to the promiscuous inhibitor Sunitinib and the highly specific inhibitor Everolimus, Compound-X represents a promising lead with a well-defined mechanism that can be further optimized. The methodologies and principles detailed herein provide a blueprint for any researcher seeking to navigate the complexities of the kinome and advance novel inhibitors toward the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & van der Tuin, B. A. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953443.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors. Biochemical Journal, 451(2), 313-328.
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of medicine, 46(6), 372-383.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Lapierre, L. A., & Goldenring, J. R. (2015). In vitro kinase assay. Methods in molecular biology (Clifton, N.J.), 1233, 137–144.
  • Wee, S., & Wang, Z. (2017).

Sources

Technical Guide: Advantages of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic advantages, physicochemical properties, and synthetic applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (hereafter referred to as 2,2-DMM-Cl ).

Designed for medicinal chemists and process engineers, this document moves beyond basic catalog data to analyze why this specific reagent is a superior "plug-and-play" motif for optimizing drug-like properties (DLPs).

Executive Summary: The "Smart" Morpholine Scaffold

In modern drug discovery, the morpholine ring is a privileged scaffold known for improving aqueous solubility and reducing lipophilicity. However, unsubstituted morpholine suffers from metabolic liabilities (oxidative ring opening) and moderate potency.

2,2-DMM-Cl acts as an electrophilic "warhead" that installs the 2,2-dimethylmorpholin-4-yl-acetyl moiety. This specific substitution pattern offers a "Goldilocks" solution:

  • Metabolic Blockade: The gem-dimethyl group at C2 sterically and electronically hinders cytochrome P450 (CYP) oxidation adjacent to the ether oxygen.

  • Achirality: Unlike 2-methyl or 2,6-dimethyl analogs, the 2,2-dimethyl substitution maintains achirality , eliminating the need for expensive chiral resolution or diastereomer separations.

  • Conformational Bias: The Thorpe-Ingold effect restricts ring flexibility, potentially locking the molecule into a bioactive conformation that enhances target affinity.

Comparative Performance Analysis

The following table contrasts 2,2-DMM-Cl with its primary alternatives: the unsubstituted morpholine reagent and the 2,6-dimethyl analog.

Table 1: Physicochemical & Synthetic Comparison
Feature2,2-DMM-Cl (Subject)Unsubstituted Analog2,6-Dimethyl Analog
Structure 2,2-Dimethyl substitutionNo substitution2,6-Dimethyl substitution
Chirality Achiral (No stereocenters)AchiralComplex (cis/trans isomers)
Metabolic Stability High (Blocks C2 oxidation)Low (Vulnerable at C2/C3)High (Blocks C2/C6)
Lipophilicity (

LogP)
Moderate increase (+0.4–0.6)BaselineHigh increase (+0.8–1.0)
Synthetic Utility High (Single isomer product)HighLow (Requires isomer separation)
Conformational Lock Yes (Chair bias)No (Flexible)Yes (Rigid)

Key Insight: While 2,6-dimethylmorpholine offers stability, it exists as a mixture of cis (meso) and trans (racemic) isomers, complicating SAR interpretation and CMC (Chemistry, Manufacturing, and Controls). 2,2-DMM-Cl provides the metabolic benefits of methylation without the stereochemical complexity.

Mechanistic Advantages[1]

Metabolic Stability (The gem-Dimethyl Effect)

Morpholine rings are typically cleared via CYP450-mediated hydroxylation at the carbon


 to the ether oxygen (C2/C6), leading to hemiacetal formation and subsequent ring opening.
  • Mechanism: The 2,2-dimethyl group creates a steric shield and removes the abstractable protons at the C2 position. This forces metabolism to the less favorable C3/C5 positions or N-oxidation, significantly extending the half-life (

    
    ) of the parent compound.
    
Enhanced Potency via Conformational Control

In kinase inhibitors (e.g., GAK, mTOR), the morpholine oxygen often acts as a hydrogen bond acceptor.

  • Data Support: Research indicates that gem-dimethyl substitution can improve potency by up to 10-fold compared to unsubstituted analogs. This is attributed to the "locking" of the chair conformation, reducing the entropic penalty upon binding to the protein active site [1, 2].

Visualizing the Advantage

The following diagram illustrates the metabolic blockade and the synthetic simplification provided by 2,2-DMM-Cl.

G cluster_0 Comparison of Outcomes Reagent 2,2-DMM-Cl (Reagent) Target Drug Candidate (R-Linker-2,2-DMM) Reagent->Target Alkylation (SN2) Metab_22 2,2-Dimethyl (Metabolically Stable + Achiral) Target->Metab_22 Outcome Metab_Unsub Unsubstituted Morpholine (Rapid Ring Opening) Metab_26 2,6-Dimethyl Analog (Stereoisomer Mixture) Alternative1->Metab_Unsub CYP450 Attack (C2 Position) Alternative2->Metab_26 Synthesis Complexity

Caption: Figure 1. The 2,2-dimethyl substitution (Green path) blocks metabolic degradation seen in unsubstituted analogs (Red path) while avoiding the stereochemical mixtures inherent to 2,6-dimethyl analogs (Yellow path).

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

If the reagent is not purchased commercially, it can be synthesized in-house with high yield.

Reagents:

  • 2,2-Dimethylmorpholine (1.0 equiv)[1]

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-dimethylmorpholine (e.g., 10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Addition: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in vacuo.
    
    • Yield Expectation: >90% as a colorless oil or low-melting solid.

    • Validation:

      
       NMR should show the characteristic singlet for the 
      
      
      
      protons (~4.0–4.2 ppm) and the gem-dimethyl singlet (~1.2 ppm).
Protocol B: General Coupling (Alkylation of Nucleophiles)

Used to attach the motif to a scaffold (e.g., an amine or thiol).

Reagents:

  • Nucleophilic Scaffold (R-NH2 or R-SH) (1.0 equiv)

  • 2,2-DMM-Cl (1.1–1.2 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Acetonitrile (MeCN) or DMF (Solvent)

  • Sodium Iodide (NaI) (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup: In a reaction vial, suspend the nucleophile and base in MeCN.

  • Activation (Optional): Add catalytic NaI to generate the more reactive iodo-intermediate in situ (Finkelstein condition).

  • Addition: Add 2,2-DMM-Cl .

  • Conditions: Heat to 60–80°C for 4–12 hours.

  • Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via flash chromatography or preparative HPLC.

References

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK). Source: National Institutes of Health (PMC). Context: Describes the introduction of the gem-dimethyl group at position 2 to avoid racemic mixtures while maintaining potency (

    
     = 35 nM).
    URL:[Link]
    
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: National Institutes of Health (PMC). Context: Highlights that cis-dimethylmorpholine analogs showed higher inhibition (95%) compared to unsubstituted morpholine (91%), validating the structural modification. URL:[Link]

  • Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor. Source: ACS Publications (J. Med. Chem). Context: Discusses the SAR of substituted morpholines and the impact of 2,2-dimethyl substitution on selectivity and affinity. URL:[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Source: LUCP.net. Context: Provides the theoretical grounding for the "gem-dimethyl effect" regarding conformational constraints and cyclization rates. URL:[Link]

Sources

Technical Guide: Limitations of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized covalent fragment used primarily in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics . It functions as an electrophilic "warhead" designed to alkylate nucleophilic residues (predominantly Cysteine) on target proteins.

While valuable for initial hit identification and ligandability assessment, this molecule possesses significant limitations that restrict its utility in later-stage drug development. This guide objectively analyzes these limitations, focusing on intrinsic reactivity , steric restrictions , and metabolic liabilities , providing actionable protocols for validation.

Part 1: Critical Limitations Analysis

Intrinsic Reactivity & Promiscuity (The Warhead Limitation)

The defining feature of this molecule is the


-chloroacetamide  warhead. Unlike the currently preferred acrylamide warheads (found in drugs like Osimertinib or Sotorasib), chloroacetamides react via a "hard" 

mechanism rather than a "soft" Michael addition.
  • The Limitation: The high intrinsic reactivity (

    
    ) leads to promiscuity . The molecule does not strictly require a specific binding pocket to react; it can alkylate exposed surface cysteines on off-target proteins (e.g., Albumin, Glutathione S-Transferase).
    
  • Consequence: In cellular assays, this results in rapid Glutathione (GSH) depletion , leading to oxidative stress and cytotoxicity that mimics "activity" but is actually a false positive.

Table 1: Warhead Reactivity Comparison

Feature2-Chloroacetamide (This Product)Acrylamide (Alternative)Impact on Research
Reaction Mechanism

Substitution
Michael AdditionChloroacetamides are less selective for the specific geometry of the catalytic site.
Electrophilicity High (Hard Electrophile)Tunable (Soft Electrophile)High risk of non-specific labeling in complex proteomes.
Reversibility IrreversibleIrreversible (mostly)Covalent bond formation is permanent; requires protein turnover to reset.
Metabolic Liability High (Direct GSH conjugation)ModerateRapid clearance in vivo; poor pharmacokinetic (PK) profile.
Steric & Conformational Restrictions (The Scaffold Limitation)

The 2,2-dimethylmorpholine core introduces a specific structural constraint known as the Gem-Dimethyl Effect (Thorpe-Ingold Effect).

  • The Limitation: While the gem-dimethyl group rigidifies the morpholine ring (locking it into a specific chair conformation), it creates significant steric bulk near the amide bond.

  • Binding Consequence: If the target protein's cysteine is located in a shallow or narrow groove (common in cryptic pockets), the bulky methyl groups can prevent the warhead from reaching the nucleophile. This results in False Negatives during screening—the warhead is reactive enough, but the scaffold physically blocks the approach.

  • Comparison: An unsubstituted morpholine analog is more flexible and sterically smaller, allowing it to sample more conformational space and fit into tighter pockets.

Metabolic Instability

Despite the 2,2-dimethyl group protecting the alpha-carbon of the amine from metabolic oxidation (CYP450 attack), the chloroacetamide moiety itself is a metabolic handle .

  • Mechanism: It is a substrate for ubiquitous Glutathione S-Transferases (GSTs).

  • Result: The compound has a short half-life (

    
    ) in plasma and liver microsomes, making it unsuitable for in vivo efficacy studies without chemical optimization (typically replacing the Cl with a less reactive leaving group or switching to an acrylamide).
    

Part 2: Experimental Validation Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic chemical reactivity (


) and assess the risk of non-specific toxicity.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix compound and GSH in a 1:10 ratio (50 µM compound : 500 µM GSH) in PBS. Incubate at 37°C.

  • Monitoring: At time points

    
     min, remove aliquots.
    
  • Quenching: Quench with 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Threshold: If

      
       min, the compound is likely too reactive for selective cellular use.
      
Protocol B: Intact Protein Mass Spectrometry (Promiscuity Check)

Purpose: To distinguish specific binding from non-specific surface labeling.

  • Target: Use a standard protein like Carbonic Anhydrase II (CAII) (contains one accessible His) or a specific Cys-containing domain (e.g., BTK kinase domain).

  • Incubation: Incubate protein (1 µM) with compound at increasing concentrations (1, 10, 100 µM) for 1 hour.

  • Control: Run a parallel experiment with a "competitor" (excess free thiol, e.g., DTT) added after incubation to check for reversible non-covalent binding (though this compound is covalent).

  • Analysis: Perform LC-MS (Q-TOF or Orbitrap) on the intact protein.

  • Interpretation:

    • Specific Binding: A single mass shift corresponding to +[MW of fragment - HCl].

    • Promiscuity: Multiple adducts (+1, +2, +3 modifications) appearing at higher concentrations indicate non-specific surface alkylation.

Part 3: Visualization & Decision Logic

Workflow: Covalent Fragment Optimization

This diagram illustrates where 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one fits in the discovery pipeline and why it is often a "dead end" without modification.

CovalentDiscovery Start Fragment Library Screening HitID Hit Identification (2-Chloro-1-(2,2-dimethyl...)ethanone) Start->HitID High Hit Rate Validation Validation Assays (GSH Reactivity & MS) HitID->Validation Decision Is it Promiscuous? Validation->Decision Optimization Lead Optimization (Scaffold Hopping) Decision->Optimization No (Specific Binding) DeadEnd Discard: Non-Specific Toxicity Decision->DeadEnd Yes (High Reactivity) WarheadSwap Warhead Swap: Replace Cl-Acetamide with Acrylamide Optimization->WarheadSwap Improve Selectivity

Caption: Workflow demonstrating that chloroacetamide fragments are primarily "Starting Points" that require warhead replacement to mitigate toxicity limitations.

Mechanism of Action vs. Steric Hindrance

This diagram details the specific molecular interaction and the steric limitation imposed by the dimethyl group.

StericLimitation cluster_limit Limitation Mechanism Fragment 2-Chloro-1-(2,2-dimethyl...) Warhead Alpha-Chloro Warhead (Electrophile) Fragment->Warhead Contains Scaffold 2,2-Dimethyl Morpholine (Steric Bulk) Fragment->Scaffold Contains Target Target Protein Cysteine Warhead->Target Alkylates (S_N2) Scaffold->Warhead Restricts Orientation Pocket Binding Pocket Scaffold->Pocket Steric Clash (If pocket is narrow)

Caption: The 2,2-dimethyl group creates steric bulk that can physically block the warhead from accessing cysteine residues in restricted binding pockets.

References

  • Resh, M. D. (2012). Covalent Chemical Probes in Drug Discovery. Current Opinion in Chemical Biology. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery. Journal of Medicinal Chemistry. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed covalent modification of proteins by chloroacetamide fragments. Bioconjugate Chemistry. Link

  • Enamine Ltd. (2023). Covalent Fragment Libraries: Chloroacetamides vs Acrylamides. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.